molecular formula C7H9N5O2 B1589736 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine CAS No. 219715-62-5

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Cat. No.: B1589736
CAS No.: 219715-62-5
M. Wt: 195.18 g/mol
InChI Key: DBJPBHJHAPAUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H9N5O2 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-13-4-3-9-7(14-2)12-5(4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPBHJHAPAUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N2C1=NC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466114
Record name 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219715-62-5
Record name 5,8-Dimethoxy(1,2,4)triazolo(1,5-C)pyrimidin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,8-DIMETHOXY(1,2,4)TRIAZOLO(1,5-C)PYRIMIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0129526470
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway to 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a heterocyclic compound of significant interest in agrochemical and medicinal chemistry. This molecule serves as a crucial intermediate in the production of certain herbicides and exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] We will delve into the strategic considerations behind the synthesis, the mechanistic intricacies of the key transformations, and a detailed, field-tested experimental protocol.

Strategic Overview: The Dimroth Rearrangement as the Cornerstone

The synthesis of the target compound, a thermodynamically stable[1][2][3]triazolo[1,5-c]pyrimidine, is most efficiently achieved through the strategic application of the Dimroth rearrangement.[5][6] This classic reaction in heterocyclic chemistry allows for the isomerization of a kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine precursor into the desired [1,5-c] isomer. Our synthetic strategy is therefore a two-stage process:

  • Formation of the[1][2][3]triazolo[4,3-c]pyrimidine Intermediate: This involves the construction of the initial fused ring system from a suitably substituted pyrimidine derivative.

  • Base-Catalyzed Dimroth Rearrangement: The controlled rearrangement of the intermediate to yield the final product, 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

This approach is favored for its efficiency and high yields, avoiding the use of less desirable reagents such as methylthio-containing intermediates.[7]

Mechanistic Insights: Understanding the Dimroth Rearrangement

The Dimroth rearrangement is a fascinating molecular reorganization that involves the interconversion of triazole isomers.[5][6][8] In the context of our synthesis, the rearrangement of the 3-amino-8-methoxy-[1][2][3]triazolo[4,3-c]pyrimidine intermediate is typically facilitated by a base, such as sodium methoxide. The accepted mechanism proceeds through the following key steps:

  • Proton Abstraction: The methoxide base abstracts a proton, initiating the ring-opening of the triazole.

  • Ring Opening: The pyrimidine ring opens to form a more flexible intermediate.

  • Tautomerization and Bond Rotation: The intermediate undergoes tautomerization and bond rotation, allowing for the re-positioning of the nitrogen atoms.

  • Ring Closure: The molecule re-cyclizes to form the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine ring system.

  • Protonation: The final product is formed upon protonation.

The presence of electron-donating groups, such as the methoxy substituents in our target molecule, can influence the rate and efficiency of the rearrangement.

Dimroth_Rearrangement cluster_0 Dimroth Rearrangement Mechanism Start 3-Amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine Proton_Abstraction Proton Abstraction by Methoxide Start->Proton_Abstraction Base Ring_Opening Triazole Ring Opening Proton_Abstraction->Ring_Opening Tautomerization Tautomerization and Bond Rotation Ring_Opening->Tautomerization Ring_Closure Formation of [1,5-c] Ring Tautomerization->Ring_Closure Protonation Protonation Ring_Closure->Protonation End 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine Protonation->End

Caption: A simplified workflow of the Dimroth rearrangement mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine from a 5-chloro-substituted pyrimidine precursor.

Part 1: Synthesis of 3-Amino-5-chloro-8-methoxy-[1][2][3]triazolo[4,3-c]pyrimidine
  • Hydrazine Treatment: A 5-methoxy-4-chloropyrimidine derivative is reacted with hydrazine in the presence of a base to yield 5-methoxy-4-hydrazinopyrimidine.[7]

  • Cyclization with Cyanogen Bromide: The resulting 5-methoxy-4-hydrazinopyrimidine is then treated with cyanogen bromide in a suitable solvent, such as a mixture of tert-butyl alcohol and acetonitrile. This reaction leads to the formation of the 3-amino-5-chloro-8-methoxy-[1][2][3]triazolo[4,3-c]pyrimidine intermediate.[1]

Part 2: Dimroth Rearrangement to 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine
  • Reaction Setup: The 3-amino-5-chloro-8-methoxy-[1][2][3]triazolo[4,3-c]pyrimidine intermediate is slurried in an alcohol solvent, such as a mixture of tert-butyl alcohol and methanol, in a reaction vessel equipped with a stirrer, condenser, and temperature probe.[1]

  • Methoxide Addition: A solution of sodium methoxide in methanol is added to the slurry. Since the precursor has a chloro substituent at the 5-position, an excess of methoxide is required to facilitate both the substitution of the chlorine with a methoxy group and to catalyze the rearrangement.[7]

  • Reaction Monitoring: The reaction is exothermic, and the temperature should be monitored. The progress of the reaction can be followed by High-Performance Liquid Chromatography (HPLC) to confirm the conversion of the intermediate to the final product.[1]

  • Work-up and Isolation: Upon completion of the reaction, the mixture is diluted with water to precipitate the product. The solid product is then collected by filtration, washed, and dried under vacuum to yield 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.[1][7]

Synthesis_Workflow cluster_1 Synthetic Workflow Start_Material 5-Methoxy-4-chloropyrimidine Hydrazine_Step Reaction with Hydrazine Start_Material->Hydrazine_Step Hydrazinopyrimidine 5-Methoxy-4-hydrazinopyrimidine Hydrazine_Step->Hydrazinopyrimidine Cyclization_Step Cyclization with Cyanogen Bromide Hydrazinopyrimidine->Cyclization_Step Intermediate 3-Amino-5-chloro-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine Cyclization_Step->Intermediate Rearrangement_Step Dimroth Rearrangement with Sodium Methoxide Intermediate->Rearrangement_Step Final_Product This compound Rearrangement_Step->Final_Product

Caption: Overall synthetic workflow for the target compound.

Data Summary

ParameterValueReference
Molecular FormulaC₇H₉N₅O₂[9]
Molecular Weight195.18 g/mol [9][10]
Melting Point201-203 °C[3][10]
AppearanceWhite to off-white solid
Purity (Typical)>98%[11]

Conclusion

The synthesis of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine via the Dimroth rearrangement of a 3-amino-8-methoxy-[1][2][3]triazolo[4,3-c]pyrimidine precursor is a robust and efficient method. This technical guide has provided a comprehensive overview of the synthetic strategy, the underlying reaction mechanism, and a detailed experimental protocol. The insights provided herein are intended to empower researchers and drug development professionals in their pursuit of novel applications for this versatile heterocyclic compound.

References

  • PROCESS FOR THE PREPARATION OF 2-AMINO-5,8-DIMETHOXY[1][2][3]TRIAZOLO[1,5-c]PYRIMIDINE. Google Patents.

  • PROCESS FOR THE PREPARATION OF 2-AMINO-5,8-DIMETHOXY[1][2][3]TRIAZOLO[1,5-c]PYRIMIDINE. Google Patents.

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Scilit. [Link]

  • METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY[1][2][3] TRIAZOLO [1,5-C] PYRIMIDINE. Google Patents.

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. MDPI. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health (NIH). [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • Synthesis of s-Triazolo[1,5-c]pyrimidines. ResearchGate. [Link]

  • Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. ACS Publications. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). [Link]

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ACS Publications. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

An In-depth Technical Guide to the Chemical Properties of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal and agrochemical research. This document delves into its physicochemical characteristics, synthesis, spectral data, and known applications, with a particular focus on its role as a key intermediate in the synthesis of the herbicide Penoxsulam. While preliminary studies suggest a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, this guide will focus on the established chemical data.

Introduction

5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine belongs to the triazolopyrimidine class of fused heterocyclic compounds. These scaffolds are of considerable interest to chemists due to their structural similarity to purines, which allows them to interact with a variety of biological targets.[4] The unique arrangement of nitrogen atoms in the fused ring system, combined with the electronic influence of the methoxy and amine substituents, imparts a distinct set of chemical and physical properties to this molecule.[5] Its primary documented application is as a crucial building block in the industrial synthesis of Penoxsulam, a broad-spectrum herbicide.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

PropertyValueSource(s)
CAS Number 219715-62-5[7]
Molecular Formula C₇H₉N₅O₂[8]
Molecular Weight 195.18 g/mol [8]
Appearance Off-white to yellow powder or crystals[7]
Melting Point 201-203 °C[8]
Density 1.61 g/cm³[8]
pKa (Predicted) 2.66 ± 0.30[8]
Solubility Soluble in methanol. The synthesis protocol suggests it is sparingly soluble in water as it is precipitated from an aqueous solution.[9][10]

Synthesis

The synthesis of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine has been described in the patent literature, primarily in the context of producing intermediates for Penoxsulam.[10] A common and efficient method involves the rearrangement and methoxy substitution of a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1][2][3]triazolo[4,3-c]pyrimidine.[9][10]

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from a substituted pyrimidine.

Gcluster_0Step 1: Formation of the [1,2,4]triazolo[4,3-c]pyrimidine intermediatecluster_1Step 2: Rearrangement and SubstitutionA5-Methoxy-4-chloropyrimidineB5-Methoxy-4-hydrazinopyrimidineA->BHydrazineC3-Amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidineB->CCyanogen bromideD3-Amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine (or 5-chloro analog)E5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amineD->ESodium or Potassium Methoxide in an alcohol solvent

Caption: Synthetic pathway for 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

Experimental Protocol

The following protocol is adapted from patent literature and outlines the key steps in the synthesis.[10]

Step 1: Preparation of 3-Amino-5,8-dimethoxy[1][2][3]triazolo[4,3-c]pyrimidine

This intermediate is prepared from 5-methoxy-4-chloropyrimidine by treatment with hydrazine, followed by cyclization with cyanogen bromide.[10]

Step 2: Preparation of 2-Amino-5,8-dimethoxy[1][2][3]triazolo[1,5-c]pyrimidine

  • A slurry of 3-Amino-5,8-dimethoxy[1][2][3]triazolo[4,3-c]pyrimidine (0.050 mol) is made in methanol (70 mL) in a three-necked flask equipped with a stirrer, condenser, addition funnel, and thermocouple.

  • A 25% solution of sodium methoxide in methanol (16.716 g) is added dropwise over approximately 28 minutes.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is then diluted with water (135 mL) and stirred for an additional 1.5 hours to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Spectral Data for Structural Elucidation

The structural identity of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data was reported in a patent for the synthesized compound.[10]

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 3.83 (s, 3H)

    • δ 3.97 (s, 3H)

    • δ 6.45 (br s, 2H)

    • δ 6.84 (s, 1H)

  • ¹³C NMR (75.47 MHz, DMSO-d₆):

    • δ 55.4

    • δ 56.4

    • δ 115.5

    • δ 139.7

    • δ 142.0

    • δ 142.5

    • δ 148.3

Reactivity and Stability

The reactivity of the triazolopyrimidine core is influenced by the electron-donating effects of the amino and methoxy groups.

  • Nucleophilicity: The amino group at the 2-position is a primary site for reactions with electrophiles. The nitrogen atoms within the triazole and pyrimidine rings also possess lone pairs of electrons, contributing to the molecule's ability to act as a ligand in coordination chemistry.[11]

  • Stability: While specific stability studies on this compound are not widely published, triazolopyrimidine derivatives are generally considered to be stable heterocyclic systems.[12] The patent literature indicates that the compound is stable enough to be isolated and stored.[7] It is recommended to store the compound in a cool, dry place.[13]

Potential Applications

Agrochemicals

The most well-documented application of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is as a key intermediate in the manufacture of the herbicide Penoxsulam.[6] Penoxsulam is a broad-spectrum herbicide used for weed control in rice cultivation.[6]

Medicinal Chemistry

While specific biological data for 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is limited in publicly available literature, the triazolopyrimidine scaffold is a recognized pharmacophore with a wide range of reported biological activities.[4] Preliminary reports suggest that this particular compound may possess anti-inflammatory, antimicrobial, and anticancer properties.[5] However, these claims require further substantiation through dedicated biological screening and mechanistic studies. The structural similarity of triazolopyrimidines to purines makes them attractive candidates for the design of enzyme inhibitors and receptor modulators.[11]

Analytical Methods

The purity and identity of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine can be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of the compound and for monitoring the progress of its synthesis.[9] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point for method development.

  • Spectroscopy: As detailed in Section 4, NMR spectroscopy is a powerful tool for structural confirmation. Infrared (IR) spectroscopy would be expected to show characteristic peaks for the N-H stretches of the amine, C-H stretches of the methoxy and aromatic rings, and C=N and C=C stretches of the heterocyclic core. Mass spectrometry would be used to confirm the molecular weight of the compound.

Safety and Handling

Based on available safety data sheets, 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine should be handled with care in a well-ventilated area. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid formation of dust and aerosols.

Conclusion

5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a well-characterized heterocyclic compound with established physicochemical properties and a defined synthetic route. Its primary industrial application is as a key intermediate in the production of the herbicide Penoxsulam. While the broader class of triazolopyrimidines exhibits diverse and interesting biological activities, further research is required to fully elucidate the pharmacological potential of this specific molecule. This guide provides a solid foundation of its chemical properties to support ongoing and future research in both the agrochemical and pharmaceutical fields.

References

5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine CAS number 219715-62-5.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (CAS No. 219715-62-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge on its chemical properties, synthesis, biological activities, and potential applications, grounding all claims in verifiable, authoritative sources.

Core Compound Identity and Physicochemical Profile

5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a bicyclic heterocyclic molecule belonging to the triazolopyrimidine family.[1] Its structure, featuring a fused 1,2,4-triazole and a pyrimidine ring, is substituted with two methoxy groups at the 5 and 8 positions and an amine group at the 2 position.[1] These substitutions are critical, as they enhance the compound's solubility and reactivity, underpinning its diverse biological activities.[1]

The triazolopyrimidine scaffold is structurally related to purines, the fundamental components of nucleic acids. This similarity has led to the investigation of triazolopyrimidine derivatives as potential purine surrogates or bio-isosteres in various drug design programs.[4]

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 219715-62-5[2][3][5][6][7][8][9]
IUPAC Name 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine[1]
Synonyms 2-Amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine[2][3][5]
Molecular Formula C₇H₉N₅O₂[1][2][3]
Molecular Weight 195.18 g/mol [1][2][3]
Appearance Off-white to yellow powder or crystals[7]
Melting Point 201-203 °C[2][8]
Density 1.61 g/cm³[2][8]
SMILES COC1=CN=C(N2C1=NC(=N2)N)OC[1][2]
InChI Key DBJPBHJHAPAUQU-UHFFFAOYSA-N[1][7]
Storage Temperature Refrigerator[7]

Synthesis and Reaction Pathway

The primary application of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is as a key intermediate in the production of certain herbicides, such as Penoxsulam.[5][10] An efficient synthesis method has been developed to produce this intermediate in high yield.[10]

The core of the synthesis involves a base-catalyzed rearrangement of a[1][2][3]triazolo[4,3-c]pyrimidine isomer into the more stable[1][2][3]triazolo[1,5-c]pyrimidine scaffold.[10][11] This process is advantageous as it avoids the use of methylthio-containing intermediates.[10]

Synthesis Workflow

The synthesis is typically achieved by reacting a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1][2][3]triazolo[4,3-c]pyrimidine with a methoxide base, such as sodium or potassium methoxide, in an alcohol solvent.[1][10][11]

  • Precursor Preparation : The starting material, a 3-amino-8-methoxy[1][2][3]triazolo[4,3-c]pyrimidine, is prepared via cyclization of a corresponding 4-hydrazinopyrimidine with cyanogen bromide or chloride.[11]

  • Rearrangement and Substitution : The precursor is dissolved or suspended in an alcohol solvent (e.g., methanol) and treated with methoxide. If the precursor has a chloro group at the 5-position (Z=Cl), the methoxide acts as both a nucleophile for substitution and a catalyst for rearrangement. If the 5-position is already a methoxy group (Z=OCH₃), only a catalytic amount of methoxide is required to facilitate the rearrangement.[10]

  • Isolation and Purification : The reaction is typically conducted at temperatures between 10°C and 35°C.[11] Upon completion, the reaction mixture is diluted with water, causing the product to precipitate. The final product is then isolated through conventional techniques like filtration and vacuum drying to achieve high purity.[1][11]

Visualized Synthesis Pathway

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification P1 5-Methoxy-4-chloro- 2-methylthio-pyrimidine P3 4-Hydrazinopyrimidine Intermediate P1->P3 + Hydrazine P2 Hydrazine Precursor 3-Amino-8-methoxy- [1,2,4]triazolo[4,3-c]pyrimidine (Z = Cl or OCH3) P3->Precursor + CNBr (Cyclization) P4 Cyanogen Bromide (CNBr) Product 5,8-Dimethoxy-[1,2,4]triazolo [1,5-c]pyrimidin-2-amine Precursor->Product Rearrangement & Substitution Methoxide Sodium/Potassium Methoxide (in Alcohol Solvent) Methoxide->Product Prcp Precipitation (add Water) Product->Prcp Filt Filtration & Drying Prcp->Filt Final High Purity Product Filt->Final

Caption: Generalized workflow for the synthesis of the target compound.

Biological Activity and Applications

This compound is not merely a synthetic intermediate; preliminary research indicates it possesses a wide spectrum of biological activities, making it a molecule of high interest for therapeutic and agrochemical development.[1][2]

Table 2: Summary of Biological Activities and Applications

Area of ApplicationDescriptionSource(s)
Anticancer Preliminary studies show the compound can induce apoptosis (programmed cell death) in cancer cells. It is being investigated as a potential treatment for cancers resistant to traditional therapies.[1][2]
Antimicrobial Demonstrates efficacy against a variety of bacterial and fungal strains. Its ability to interfere with microbial growth makes it a candidate for developing new antibiotics to combat resistant pathogens.[1][2]
Anti-inflammatory Exhibits potential to inhibit key enzymes and pathways involved in inflammatory responses, suggesting utility in managing chronic inflammatory diseases like arthritis or asthma.[2]
Agrochemical Serves as a key intermediate for the herbicide Penoxsulam, an acetolactate synthase inhibitor.[5] Its antimicrobial properties also suggest potential for use in crop protection.[2][5]
Drug Discovery Scaffold The unique triazolopyrimidine structure provides a versatile framework that can be chemically modified to enhance pharmacological properties, serving as a starting point for novel drug synthesis.[2]
Research Tool Used as a chemical probe in biochemical assays to explore biological pathways and study mechanisms of enzyme inhibition and microbial resistance.[1]
Causality of Biological Action

The broad bioactivity of the triazolopyrimidine core is well-documented.[4][12] The fusion of the electron-rich triazole ring with the electron-deficient pyrimidine ring creates a unique electronic environment that facilitates interactions with various biological targets.[4]

  • Anticancer Mechanism: The anticancer potential of related triazolopyrimidine derivatives has been linked to several mechanisms. These include the induction of apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, cell cycle arrest, and the inhibition of key proteins in cancer progression, such as S-phase kinase-associated protein 2 (Skp2).[12][13] Molecular docking studies are often employed to predict the binding affinity of these compounds to specific enzymes or receptors.[1]

  • Antimicrobial Action: The antimicrobial effect is attributed to the compound's ability to interfere with essential microbial processes, such as cell wall biosynthesis.[4] The structural similarity to purines may allow it to disrupt nucleic acid synthesis or other metabolic pathways that rely on purine recognition.

Biological_Activity cluster_applications Potential Applications cluster_mechanisms Plausible Mechanisms of Action Compound {5,8-Dimethoxy-[1,2,4]triazolo [1,5-c]pyrimidin-2-amine | C₇H₉N₅O₂} Therapeutic Therapeutic Agent Anticancer Antimicrobial Anti-inflammatory Compound->Therapeutic:f0 targets Agrochemical Agrochemical Herbicide Intermediate (Penoxsulam) Crop Protection Compound->Agrochemical:f0 serves as Research Research & Development Drug Discovery Scaffold Chemical Probe Compound->Research:f0 utilized as Anticancer_Mech Induction of Apoptosis Cell Cycle Arrest Skp2 Inhibition Therapeutic:f1->Anticancer_Mech Antimicrobial_Mech Interference with Microbial Growth Inhibition of Cell Wall Synthesis Therapeutic:f2->Antimicrobial_Mech Antiinflammatory_Mech Inhibition of Inflammatory Enzymes & Pathways Therapeutic:f3->Antiinflammatory_Mech

Caption: Logical relationships between the compound, its applications, and mechanisms.

Safety, Handling, and Storage

As with any active chemical compound, proper handling and storage are paramount to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).[2][6][7][14]

Table 3: GHS Hazard and Precautionary Information

CategoryCodes and StatementsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[2][7]
Signal Word Warning [6][7]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[2][6][7]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7]
Experimental Protocol: Safe Handling and Storage
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[14]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber). Immediately remove any contaminated clothing.[3]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH- or CEN-certified respirator.[3]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. Consult a physician.[14]

    • Skin Contact : Wash off with soap and plenty of water.[14]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[14]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Consult a physician.[14]

  • Storage : Store in a tightly closed container in a refrigerator.[7] The compound is stable under recommended storage temperatures and pressures.[3]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[3]

Future Directions and Conclusion

5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a compound with established utility and significant future potential. While its role as an agrochemical intermediate is well-defined, its therapeutic applications are still in the exploratory phase.

Future research should focus on:

  • Mechanism Elucidation : Detailed in vitro and in vivo studies to precisely identify the molecular targets and pathways responsible for its anticancer, antimicrobial, and anti-inflammatory effects.

  • Lead Optimization : Leveraging its structure as a scaffold to synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific disease targets.

  • In Vivo Efficacy : Moving beyond preliminary studies to comprehensive animal model testing to validate its therapeutic potential and assess its safety profile in a biological system.

References

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine - Smolecule.

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine [CAS# 219715-62-5] - chemBlink.

  • 2-Amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine | 219715-62-5 - ChemicalBook.

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine - AK Scientific, Inc.

  • 219715-62-5 | 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine - Ambeed.com.

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine | 219715-62-5 - Sigma-Aldrich.

  • MSDS of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine - Capot Chemical.

  • CAS 219715-62-5 | Drug Information, Uses, Side Effects, Pharma intermedi
  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - European Journal of Medicinal Chemistry.

  • 219715-62-5 - LookChem.
  • Discovery of the Triazolo[1,5- a ]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - ResearchG
  • Discovery of[1][2][5]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC.

  • DE60102375T2 - METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY[1][2][3] TRIAZOLO [1,5-C] PYRIMIDINE - Google Patents.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.
  • Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed.

  • IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[1][2][3] TRIAZOLO [1,5-c] PYRIMIDINE - Google Patents.

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine Request for Quotation - ChemBK.

  • 2-amino-5,8-dimethoxy[1][2][3]triazolo-[1,5-c]pyrimidine, CAS No. 219715-62-5 - iChemical.

Sources

Structure elucidation of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolopyrimidine Scaffold

The[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The specific substitution pattern of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine suggests its potential as a versatile building block for novel therapeutic agents.[5] As a Senior Application Scientist, this guide provides a comprehensive, field-proven workflow for the unambiguous structural determination of this molecule. The described methodologies are designed to be self-validating, ensuring the highest degree of scientific integrity from initial analysis to final structural confirmation.

The core directive of this guide is to move beyond a simple listing of techniques. Instead, it focuses on the causality behind experimental choices, demonstrating how a logical, multi-pronged analytical approach provides an unassailable confirmation of the molecular structure.

Part 1: Foundational Analysis and Predicted Spectral Characteristics

Before embarking on experimental work, a thorough in-silico analysis of the target structure is paramount. This predictive step informs experimental design and provides a theoretical framework against which to compare empirical data.

Molecular Structure and Properties:

  • Compound Name: 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

  • Molecular Formula: C₇H₉N₅O₂[5]

  • Molecular Weight: 195.18 g/mol [5]

  • CAS Number: 219715-62-5[2]

Based on this structure, we can predict the following key spectral features:

  • Mass Spectrometry (MS): The primary goal is to confirm the molecular weight. In Electrospray Ionization (ESI) positive mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 196.19.

  • Infrared (IR) Spectroscopy: This technique will confirm the presence of key functional groups.

    • N-H Stretch: Primary amines typically show two bands between 3400-3250 cm⁻¹ (asymmetric and symmetric stretching).[6]

    • N-H Bend: A characteristic bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[6]

    • C-O Stretch: Strong bands corresponding to the aryl-ether C-O bonds of the methoxy groups are anticipated around 1250 cm⁻¹.

    • C=N and C=C Stretches: Multiple bands in the 1650-1400 cm⁻¹ region will correspond to the fused aromatic ring system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. The choice of solvent is critical; DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve the sample and to clearly resolve N-H protons.

    • ¹H NMR: Four distinct signals are predicted: a singlet for the lone pyrimidine proton (C7-H), two singlets for the chemically non-equivalent methoxy groups (C5-OCH₃ and C8-OCH₃), and a broad singlet for the two amine protons (-NH₂).

    • ¹³C NMR: Seven distinct signals are predicted, corresponding to the seven carbon atoms in the molecule.

Part 2: The Strategic Workflow for Structure Elucidation

A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. The following workflow ensures that each piece of evidence corroborates the others, leading to a definitive structural assignment.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Core Structural Framework cluster_2 Phase 3: Unambiguous Connectivity cluster_3 Phase 4: Absolute Confirmation (Optional) A Synthesis & Purification B Mass Spectrometry (MS) Confirm MW & Formula A->B Purity is key C Infrared (IR) Spectroscopy Identify Functional Groups A->C D 1D NMR Spectroscopy (¹H, ¹³C) Identify H & C Environments A->D G Structure Confirmation Assemble Fragments B->G C->G E 2D NMR: HSQC Correlate ¹H-¹³C (1-bond) D->E F 2D NMR: HMBC Establish Long-Range (2-3 bond) Connectivity E->F F->G Crucial for scaffold H Single Crystal X-Ray Crystallography Determine 3D Structure G->H Grow crystals I Final Validated Structure G->I H->I Definitive proof G cluster_0 1D NMR Data cluster_1 2D NMR Correlations cluster_2 Structural Assembly H1 ¹H NMR (4 Signals) HSQC HSQC Connects H to directly bonded C H1->HSQC HMBC HMBC Connects H to C (2-3 bonds away) H1->HMBC C13 ¹³C NMR (7 Signals) C13->HSQC C13->HMBC Fragments Identify Spin Systems (e.g., -OCH₃, C-H) HSQC->Fragments Connect Use HMBC to Link Fragments and Quaternary Carbons HMBC->Connect Key Step Fragments->Connect Final Confirmed Structure Connect->Final

NMR Data Interpretation Logic.

Step-by-Step Assignment using NMR Data:

  • Identify Protonated Carbons (HSQC): The HSQC spectrum will show correlations for the three C-H bonds and the two -OCH₃ groups, directly linking specific proton signals to their attached carbon signals.

  • Assemble the Framework (HMBC): The HMBC spectrum is the most critical dataset for confirming the fused ring system and the position of the substituents.

    • A correlation from the C7-H proton to the C5 carbon and the bridgehead carbon will be crucial to confirm the pyrimidine ring structure.

    • Correlations from the C5-OCH₃ protons to the C5 carbon will confirm the position of the first methoxy group.

    • Correlations from the C8-OCH₃ protons to the C8 carbon will confirm the position of the second methoxy group.

    • A correlation from the -NH₂ protons to the C2 carbon will definitively place the amine group on the triazole ring.

    • These long-range correlations, when mapped onto the proposed structure, provide irrefutable evidence of the atomic connectivity.

Table of Expected NMR Data (in DMSO-d₆):

Position¹H Shift (ppm), Mult.¹³C Shift (ppm)Key HMBC Correlations (from ¹H at position)
2-NH₂~6.5-7.5 (br s, 2H)-C2
C2-~160-
C5-~155C7-H, C5-OCH₃
5-OCH₃~3.9 (s, 3H)~55C5
C7~7.0 (s, 1H)~95C5, Bridgehead C
C8-~158C8-OCH₃
8-OCH₃~4.0 (s, 3H)~56C8
Bridgehead C-~145C7-H
Single Crystal X-Ray Crystallography: The Gold Standard

Trustworthiness & Rationale: While the comprehensive NMR analysis provides a definitive solution structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state. [7][8]Obtaining a suitable crystal can be a bottleneck, but if successful, it validates all spectroscopic interpretations.

Protocol:

  • Crystal Growth: Grow single crystals by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution & Refinement: Solve the phase problem and refine the structural model against the collected diffraction data.

Expected Result: The refined crystallographic model will show the precise spatial arrangement of all atoms, confirming the planarity of the fused ring system, the bond lengths and angles, and the exact positions of the methoxy and amine substituents.

Conclusion

The structural elucidation of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a systematic process that relies on the logical integration of data from multiple analytical techniques. By beginning with foundational mass and functional group analysis (MS and IR) and progressing to a sophisticated suite of 1D and 2D NMR experiments, one can build an unassailable case for the proposed structure. The HMBC experiment, in particular, serves as the linchpin, connecting the molecular fragments into a coherent whole. While optional, confirmation by single-crystal X-ray crystallography provides the final, definitive validation of the entire analytical workflow. This rigorous, multi-faceted approach ensures the highest level of scientific certainty, a prerequisite for any further research or development involving this promising heterocyclic compound.

References

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 2014.

  • ChemBlink. "5,8-Dimethoxy-t[1][2][3]riazolo[1,5-c]pyrimidin-2-amine [CAS# 219715-62-5]." Accessed January 1, 2026.

  • TSI Journals. "A RESOURCEFUL MULTI COMPONENT CREATION OF NOVEL TRIAZOLOPYRIMIDINES." Accessed January 1, 2026.

  • ResearchGate. "Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives." Accessed January 1, 2026.

  • MDPI. "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." Accessed January 1, 2026.

  • R Discovery. "Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines." Journal of Molecular Structure, 2021.

  • National Institutes of Health (NIH). "The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents." Accessed January 1, 2026.

  • National Institutes of Health (NIH). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Accessed January 1, 2026.

  • Smolecule. "5,8-Dimethoxy-t[1][2][3]riazolo[1,5-c]pyrimidin-2-amine." Accessed January 1, 2026.

  • SpectraBase. "s-Triazolo[1,5-c]pyrimidine, 2-amino-5,7-dimethyl--[1][2][3]." Accessed January 1, 2026.

  • MDPI. "Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold." Molecules, 2023.

  • MDPI. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor." Crystals, 2022.

  • Jurnal UPI. "Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies." Accessed January 1, 2026.

  • BLDpharm. "219715-62-5|5,8-Dimethoxy-t[1][2][3]riazolo[1,5-c]pyrimidin-2-amine." Accessed January 1, 2026.

  • University of Colorado Boulder. "IR: amines." Accessed January 1, 2026.

  • ChemicalBook. "2-Amino-5,8-dimethoxy-t[1][2][3]riazolo[1,5-c]pyrimidine | 219715-62-5." Accessed January 1, 2026.

  • ResearchGate. "Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2." Accessed January 1, 2026.

  • Jurnal UPI. "Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock." Accessed January 1, 2026.

  • ACS Publications. "New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 2015.

  • ScienceDirect. "The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents." Accessed January 1, 2026.

  • Bentham Science. "Recent Trend in the Chemistry of Triazolopyrimidines and their Applications." Mini-Reviews in Organic Chemistry, 2021.

  • Sigma-Aldrich. "5,8-Dimethoxy-t[1][2][3]riazolo[1,5-c]pyrimidin-2-amine | 219715-62-5." Accessed January 1, 2026.

  • MDPI. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles." Molecules, 2024.

  • U.S. Environmental Protection Agency (EPA). "T[1][2][3]riazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy- - Substance Details." Accessed January 1, 2026.

  • Sigma-Aldrich. "5,8-Dimethoxy-t[1][2][3]riazolo[1,5-c]pyrimidin-2-amine." Accessed January 1, 2026.

Sources

The Diverse Biological Activities of Triazolopyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The triazolopyrimidine core, a fused heterocyclic system comprising a triazole and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif has garnered significant attention from researchers in drug discovery and development due to its remarkable versatility and wide spectrum of biological activities. Molecules incorporating this core have demonstrated a diverse range of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The synthetic tractability of the triazolopyrimidine skeleton allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets. This guide provides an in-depth technical overview of the multifaceted biological activities of triazolopyrimidine derivatives, focusing on their mechanisms of action and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Triazolopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting their therapeutic effects through various mechanisms that target key pathways in cancer progression.

Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics

A primary mode of anticancer action for many triazolopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Notably, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).

  • EGFR and VEGFR2 Inhibition: By blocking the ATP-binding site of these receptor tyrosine kinases, triazolopyrimidine derivatives can halt the downstream signaling cascades that promote tumor angiogenesis and cell proliferation.

  • CDK2 Inhibition: Targeting CDK2 disrupts the cell cycle, leading to cell cycle arrest and preventing the uncontrolled proliferation of cancer cells.

Another significant anticancer mechanism of some triazolopyrimidine derivatives is the disruption of microtubule dynamics. These compounds can interfere with the polymerization of tubulin, a key component of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.

Signaling Pathway Diagrams

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR2 EGFR/VEGFR2 Ligand (EGF/VEGF)->EGFR/VEGFR2 Binds P P EGFR/VEGFR2->P Triazolopyrimidine Derivative Triazolopyrimidine Derivative Triazolopyrimidine Derivative->EGFR/VEGFR2 Blocks ATP Binding Site Inhibition Inhibition ATP ATP ATP->EGFR/VEGFR2 Downstream Signaling Downstream Signaling (Proliferation, Angiogenesis) P->Downstream Signaling Activates Inhibition->Downstream Signaling

Figure 1: Inhibition of EGFR/VEGFR2 Signaling by Triazolopyrimidine Derivatives.

CDK2_Inhibition Cyclin E/A Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 Binds & Activates G1/S Transition G1/S Phase Transition (Cell Proliferation) CDK2->G1/S Transition Promotes Triazolopyrimidine Derivative Triazolopyrimidine Derivative Triazolopyrimidine Derivative->CDK2 Inhibits Inhibition Inhibition Inhibition->G1/S Transition

Figure 2: Inhibition of CDK2-Mediated Cell Cycle Progression.

Tubulin_Polymerization_Inhibition αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Triazolopyrimidine Derivative Triazolopyrimidine Derivative Triazolopyrimidine Derivative->αβ-Tubulin Dimers Binds to Inhibition Inhibition Cell Division Cell Division Mitotic Spindle Formation->Cell Division Inhibition->Microtubule

Figure 3: Disruption of Tubulin Polymerization by Triazolopyrimidine Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the triazolopyrimidine derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Triazolopyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes that are not present in mammalian cells, thus providing a degree of selectivity. Key targets include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and repair. Their inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

  • Dihydrofolate Reductase (DHFR): This enzyme is involved in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and amino acids. Inhibition of DHFR starves the bacteria of essential building blocks.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of a triazolopyrimidine derivative against a specific bacterial strain.[3][4][5][6][7]

1. Preparation of Inoculum:

  • Culture the test bacterium in a suitable broth medium overnight at 37°C.

  • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

2. Preparation of Compound Dilutions:

  • Prepare a two-fold serial dilution of the triazolopyrimidine derivative in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control (bacteria and broth only) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Triazolopyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Receptors

The anti-inflammatory effects of triazolopyrimidine derivatives are mediated through several mechanisms:

  • Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Inhibition of Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Inhibition of iNOS can ameliorate this effect.

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the release of pro-inflammatory cytokines IL-1β and IL-18.[8][9] Some triazolopyrimidine derivatives have been shown to inhibit the activation of the NLRP3 inflammasome.[8][9]

  • Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is primarily expressed on immune cells, and its activation has been shown to have anti-inflammatory effects.[10][11][12][13][14] Certain triazolopyrimidine derivatives act as agonists for the CB2 receptor, thereby dampening the inflammatory response.[11][12]

Signaling Pathway Diagrams

NLRP3_Inhibition PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates NF-κB NF-κB TLR4->NF-κB Activates pro-IL-1β/pro-IL-18 pro-IL-1β/pro-IL-18 NF-κB->pro-IL-1β/pro-IL-18 Upregulates IL-1β/IL-18 Mature IL-1β/IL-18 (Inflammation) pro-IL-1β/pro-IL-18->IL-1β/IL-18 ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->pro-IL-1β/pro-IL-18 Cleaves Triazolopyrimidine Derivative Triazolopyrimidine Derivative Triazolopyrimidine Derivative->NLRP3 Inhibits Activation Inhibition Inhibition Inhibition->ASC

Figure 4: Inhibition of the NLRP3 Inflammasome Pathway.

CB2_Agonism Triazolopyrimidine Derivative Triazolopyrimidine Derivative CB2 Receptor CB2 Receptor (on Immune Cells) Triazolopyrimidine Derivative->CB2 Receptor Binds & Activates Inhibition Inhibition Gαi/o Gαi/o CB2 Receptor->Gαi/o Activates Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates NF-κB NF-κB PKA->NF-κB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokine Production NF-κB->Pro-inflammatory Cytokines Promotes Inhibition->Pro-inflammatory Cytokines

Figure 5: CB2 Receptor-Mediated Anti-inflammatory Signaling.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the triazolopyrimidine derivative for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

2. Griess Assay:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for another 10 minutes at room temperature.

3. Data Analysis:

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Antiviral Activity: A Promising Frontier in Infectious Disease Research

The emergence and re-emergence of viral infections highlight the urgent need for novel antiviral therapies. Triazolopyrimidine derivatives have shown potential as broad-spectrum antiviral agents.

Mechanism of Action: Targeting Viral Replication Machinery

The antiviral activity of these compounds often stems from their ability to interfere with critical viral enzymes and processes:

  • RNA-dependent RNA polymerase (RdRp) Inhibition: RdRp is a key enzyme for the replication of many RNA viruses.[7] By inhibiting RdRp, triazolopyrimidine derivatives can effectively halt viral replication.[7]

  • Inhibition of Viral Capping Enzymes: The 5' cap structure of viral mRNA is essential for its stability and translation. Some triazolopyrimidine derivatives have been shown to inhibit viral capping enzymes, such as the nsP1 protein of Chikungunya virus, thereby preventing the production of viral proteins.[14][15]

Signaling Pathway Diagrams

RdRp_Inhibition Viral RNA Template Viral RNA Template RdRp RdRp Viral RNA Template->RdRp Binds to Nascent Viral RNA Nascent Viral RNA RdRp->Nascent Viral RNA Synthesizes NTPs Nucleoside Triphosphates NTPs->RdRp Substrate Triazolopyrimidine Derivative Triazolopyrimidine Derivative Triazolopyrimidine Derivative->RdRp Inhibits Inhibition Inhibition Inhibition->Nascent Viral RNA

Figure 6: Inhibition of Viral RNA-dependent RNA Polymerase (RdRp).

CHIKV_nsP1_Inhibition GTP GTP nsP1 (MTase) nsP1 (Methyltransferase) GTP->nsP1 (MTase) Substrate m7GTP m7GTP nsP1 (MTase)->m7GTP Produces nsP1 (GTase) nsP1 (Guanylyltransferase) m7GTP->nsP1 (GTase) Substrate Capped Viral RNA m7Gppp-RNA (Capped Viral RNA) nsP1 (GTase)->Capped Viral RNA Produces Viral ppRNA Viral 5'-diphosphate RNA Viral ppRNA->nsP1 (GTase) Substrate Viral Protein Synthesis Viral Protein Synthesis Capped Viral RNA->Viral Protein Synthesis Triazolopyrimidine Derivative Triazolopyrimidine Derivative Triazolopyrimidine Derivative->nsP1 (GTase) Inhibits Inhibition Inhibition Inhibition->Capped Viral RNA

Figure 7: Inhibition of Chikungunya Virus nsP1 Capping Enzyme.

Conclusion and Future Perspectives

Triazolopyrimidine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their ability to interact with multiple molecular targets makes them attractive candidates for the development of novel therapeutics for a range of diseases, from cancer to infectious and inflammatory disorders. The continued exploration of the structure-activity relationships of this privileged scaffold, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the design and synthesis of next-generation triazolopyrimidine-based drugs with enhanced efficacy and safety profiles.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03). [Link]

  • Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors. PubMed. (2022-08-01). [Link]

  • Broth Microdilution | MI - Microbiology. [Link]

  • Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors. PMC - NIH. (2022-08-01). [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. (2021-06-29). [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. (2021-09-24). [Link]

  • Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology. Scribd. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023-06-14). [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. (2024-04-01). [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. [Link]

  • Novel Triazolopyrimidine-Derived Cannabinoid Receptor 2 Agonists as Potential Treatment for Inflammatory Kidney Diseases. PubMed. (2016-01-19). [Link]

  • Structural basis and dynamics of Chikungunya alphavirus RNA capping by nsP1 capping pores. PMC - PubMed Central. [Link]

  • RNA-dependent RNA polymerase - Wikipedia. [Link]

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio. [Link]

  • Chikungunya virus nonstructural protein 1 is a versatile RNA capping and decapping enzyme. PMC - NIH. [Link]

  • Antiviral activity of[3][8]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. PubMed. (2022-03-04). [Link]

  • The CB2 receptor and its role as a regulator of inflammation. PMC - PubMed Central. [Link]

  • Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors for the Treatment of DSS-Induced Ulcerative Colitis. PubMed. (2023-10-12). [Link]

  • Computational Analysis Reveals Monomethylated Triazolopyrimidine as a Novel Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). MDPI. [Link]

  • Proteintech Protocols: Western Blotting. YouTube. (2024-08-23). [Link]

  • Small molecule inhibitors targeting the NLRP3 inflammasome pathway. ResearchGate. [Link]

  • Synthesis and structure activity relationship investigation of triazolo[1,5-a]pyrimidines as CB2 cannabinoid receptor inverse agonists. PubMed. (2016-05-04). [Link]

  • Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action | Request PDF. ResearchGate. [Link]

  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Publishing. (2022-12-08). [Link]

  • What is the mechanism of Triazavirin?. Patsnap Synapse. (2024-07-17). [Link]

  • How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. (2014-06-16). [Link]

  • Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells. MDPI. [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the known and putative mechanisms of action of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. This heterocyclic compound, a member of the versatile triazolopyrimidine family, is a key intermediate in the synthesis of the commercial herbicide Penoxsulam.[1][2] Consequently, its primary and most well-understood biological activity is linked to the inhibition of Acetolactate Synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[1][2][3] This guide will first detail the core mechanism of ALS inhibition. Subsequently, it will explore the compound's putative secondary activities, including potential antitumor, antimicrobial, and anti-inflammatory effects, drawing logical inferences from structure-activity relationships within the broader triazolopyrimidine class. Detailed experimental protocols for investigating these mechanisms are provided to empower researchers in the validation and further exploration of this compound's biological profile.

Introduction and Chemical Profile

The[3][4][5]triazolo[1,5-c]pyrimidine scaffold is a purine bioisostere, a structural feature that makes it a privileged core in medicinal and agrochemical research. Its ability to interact with a wide array of biological targets has led to the development of compounds with diverse therapeutic and commercial applications. 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (CAS: 219715-62-5) represents a structurally significant member of this family. The presence of methoxy groups at the C5 and C8 positions and an amine group at the C2 position are critical for its chemical reactivity and biological interactions.[6]

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 5,8-dimethoxy-[3][4][5]triazolo[1,5-c]pyrimidin-2-amine
CAS Number 219715-62-5
Molecular Formula C₇H₉N₅O₂
Molecular Weight 195.18 g/mol
Melting Point 201-203 °C
Density 1.61 g/cm³
SMILES COC1=CN=C(N2C1=NC(=N2)N)OC
InChI Key DBJPBHJHAPAUQU-UHFFFAOYSA-N

Primary Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The most definitively characterized mechanism of action for the chemical class to which 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine belongs is the inhibition of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][3] This assertion is strongly supported by its role as a direct precursor to Penoxsulam, a commercial triazolopyrimidine sulfonamide herbicide that functions as a potent ALS inhibitor.[2]

ALS is a vital enzyme found in plants, fungi, and bacteria, but not in animals, making it an excellent target for selective herbicides and potential antimicrobial agents.[3] The enzyme catalyzes the first critical step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[7]

The Branched-Chain Amino Acid Biosynthesis Pathway

The inhibition of ALS creates a metabolic bottleneck, preventing the synthesis of these essential amino acids. This leads to a cessation of protein synthesis and cell division, ultimately resulting in the death of the organism.

ALS_Pathway cluster_pathway Biosynthesis Pathway Pyruvate 2x Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) (Target Enzyme) Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Ketol-acid reductoisomerase Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxy-acid dehydratase Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Multiple Steps Inhibitor 5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine (as part of Penoxsulam) Inhibitor->Acetolactate Inhibition

Caption: The ALS-mediated pathway for branched-chain amino acid synthesis.

Methodology: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of a compound on ALS activity. The principle involves measuring the production of acetolactate, which is then converted to acetoin. Acetoin reacts with creatine and α-naphthol to form a colored complex that can be measured spectrophotometrically.[3]

Experimental Protocol:

  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh, young plant tissue (e.g., spinach leaves).

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Homogenize the powder in ice-cold enzyme extraction buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM pyruvate, 0.5 mM MgCl₂, 10% glycerol, 1 mM DTT).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Assay Procedure:

    • Prepare serial dilutions of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add the following to each well:

      • ALS enzyme extract.

      • Assay buffer (e.g., 20 mM potassium phosphate pH 7.0, 20 mM pyruvate, 0.5 mM MgCl₂).

      • Thiamine pyrophosphate (TPP) cofactor solution.

      • Varying concentrations of the test compound.

    • Incubate the microplate at 37°C for 60 minutes.

  • Detection and Measurement:

    • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate the plate at 60°C for 15 minutes.

    • Add 50 µL of creatine solution followed by 50 µL of α-naphthol solution to each well for color development.

    • Incubate at 60°C for another 15 minutes.

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

ALS_Assay_Workflow start Start enzyme_prep Prepare ALS Enzyme Extract start->enzyme_prep plate_setup Set up 96-well plate: Enzyme, Buffer, Compound enzyme_prep->plate_setup incubation1 Incubate at 37°C for 60 min plate_setup->incubation1 stop_reaction Add H₂SO₄ (Stops reaction, starts conversion) incubation1->stop_reaction incubation2 Incubate at 60°C for 15 min stop_reaction->incubation2 color_dev Add Creatine & α-naphthol incubation2->color_dev incubation3 Incubate at 60°C for 15 min color_dev->incubation3 read_plate Measure Absorbance at 525 nm incubation3->read_plate analyze Calculate % Inhibition and IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro ALS inhibition assay.

Putative Secondary Mechanisms of Action

While ALS inhibition is the most substantiated mechanism, preliminary research and data from chemical suppliers suggest that 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine may possess antitumor, antimicrobial, and anti-inflammatory properties.[6] The specific molecular targets for this compound have not been elucidated; however, the broader triazolopyrimidine class has demonstrated activity through several distinct mechanisms.

Potential Antitumor Activity

The anticancer potential of this compound class is an active area of research.[8] Early studies on 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine suggest it may induce apoptosis in cancer cells.[8] Plausible mechanisms, based on related compounds, include:

  • Tubulin Polymerization: Some triazolopyrimidine derivatives have been shown to act as anticancer agents by promoting tubulin polymerization, but through a unique mechanism that does not involve competitive binding with paclitaxel. Instead, they inhibit the binding of vinca alkaloids to tubulin.

  • Kinase Inhibition: The structural similarity to purines makes triazolopyrimidines candidates for ATP-competitive kinase inhibitors. Derivatives have been identified that inhibit Cyclin-Dependent Kinase 2 (CDK2) and other kinases involved in cell cycle regulation.[9]

Methodology: Cell Viability (MTT) Assay

The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cultured cancer cells by measuring metabolic activity.[4][10]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

    • Treat the cells with the compound dilutions and incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570-590 nm.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is often attributed to their ability to inhibit key inflammatory mediators.[7] A plausible mechanism for triazolopyrimidines is the inhibition of inducible nitric oxide synthase (iNOS), which would reduce the production of nitric oxide (NO), a pro-inflammatory signaling molecule.[11][12]

Methodology: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[13]

Experimental Protocol:

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[11]

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540-550 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

Potential Antimicrobial Activity

The compound has shown efficacy against various bacterial and fungal strains in preliminary studies.[6][8] The mechanism is likely linked to the inhibition of essential microbial enzymes. Given the compound's structural relation to purines and its established role in inhibiting a key metabolic enzyme (ALS), it is plausible that it interferes with other critical biosynthetic pathways in microbes.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol:

  • Preparation:

    • Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microplate.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well.

    • Include positive (microbes, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data and Comparative Analysis

Table 2: Reported IC₅₀ Values for Various Triazolopyrimidine Derivatives

Compound ClassTargetExample IC₅₀ Value (Compound)Activity
TriazolopyrimidineMultikinase (EGFR, VEGFR2)2.19 µM, 2.95 µM (Compound 12b)Anticancer
TriazolopyrimidineCDK20.081 µM (Compound 13)Anticancer
Triazolopyrimidine-carboxamideAnti-SARS-CoV-2EC₅₀: 34.47 µM (Compound 114)Antiviral
Triazolopyrimidineα-glucosidase20.12 µMAnti-inflammatory

Note: The compounds listed are derivatives and not 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine itself. Data is provided for comparative context.[8][14]

Conclusion and Future Directions

5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound with a well-defined role as a structural motif for the inhibition of Acetolactate Synthase. This is its primary, scientifically-backed mechanism of action, derived from its function as a key intermediate for the herbicide Penoxsulam. The compound's purported antitumor, anti-inflammatory, and antimicrobial activities are biologically plausible given the broad utility of the triazolopyrimidine scaffold. However, these secondary mechanisms remain largely uncharacterized and represent a fertile ground for future research.

Drug development professionals are encouraged to utilize the detailed protocols within this guide to:

  • Quantitatively assess the direct inhibitory activity of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine on ALS from various plant and microbial sources.

  • Systematically screen the compound against a panel of cancer cell lines and kinases to validate and define its potential antitumor mechanism.

  • Investigate its effects on inflammatory pathways, such as iNOS and cytokine production, to substantiate its anti-inflammatory potential.

Elucidating these mechanisms will be crucial for unlocking the full therapeutic or agrochemical potential of this versatile molecule.

References

  • Title: Chemistry and fate of triazolopyrimidine sulfonamide herbicides Source: PubMed URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides Source: ResearchGate URL: [Link]

  • Title: An in vivo Acetolactate Synthase Assay Source: Weed Technology | Cambridge Core URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock Source: Jurnal UPI URL: [Link]

  • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: PMC URL: [Link]

  • Title: A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: IC50 values of the most active derivatives in some cancerous cell lines Source: ResearchGate URL: [Link]

  • Title: IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis Source: ResearchGate URL: [Link]

  • Title: (PDF) Discovery of[1][3][4]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors Source: ResearchGate URL: [Link]

  • Title: Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents Source: NIH URL: [Link]

  • Title: Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K005S) Source: Profacgen URL: [Link]

  • Title: Antibacterial Activity of Heterocyclic Compounds Source: Encyclopedia.pub URL: [Link]

  • Title: Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol Source: NIH URL: [Link]

  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: PMC - NIH URL: [Link]

  • Title: Synthesis, antimicrobial and in vitro antitumor activities of a series Source: DDDT URL: [Link]

  • Title: Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages Source: NIH URL: [Link]

  • Title: Bioconversion of Chamaecyparis obtusa Leaves with Phellinus linteus Mycelium Modulates Antioxidant and Anti-Inflammatory Activities Source: MDPI URL: [Link]

  • Title: In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole Source: Zenodo URL: [Link]

  • Title: Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds Source: Cambridge University Press URL: [Link]

  • Title: 5,8-Dimethoxy-[3][4][5]triazolo[1,5-c]pyrimidin-2-amine Request for Quotation Source: ChemBK URL: [Link]

Sources

An In-Depth Technical Guide to In Silico Docking Studies of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies on 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, a heterocyclic compound with noted therapeutic potential.[1][2] Recognizing the compound's promise in oncology, this guide focuses on Cyclin-Dependent Kinase 2 (CDK2), a pivotal and well-validated target in cancer therapy.[3][4][5][6][7] The aberrant activity of CDK2 is a hallmark of various malignancies, making it a prime candidate for inhibitor design.[3][5][8] This document is structured to provide researchers, scientists, and drug development professionals with not just a protocol, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility. We will delve into the rationale for target selection, detailed ligand and receptor preparation, the mechanics of grid generation, the execution of the docking simulation using the robust and widely-used AutoDock Vina software, and the critical analysis of the resulting data.

Introduction: The Scientific Rationale

The Ligand: 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

5,8-Dimethoxy-[3][9][10]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic molecule belonging to the triazolopyrimidine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, which have been reported to include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural features of the triazolopyrimidine core, a bioisostere of the natural purine nucleus, allow it to interact with a wide range of biological targets, particularly the ATP-binding pockets of enzymes like kinases.[11] Its potential as an anticancer agent necessitates a deeper understanding of its molecular interactions with key oncogenic proteins.

The Target: Cyclin-Dependent Kinase 2 (CDK2)

Protein kinases are a major class of drug targets in oncology due to their central role in cell signaling and proliferation.[10][12][13] Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[4][5][14] In numerous cancer types, the CDK2 signaling pathway is deregulated, leading to uncontrolled cell division and tumor growth.[3][5][15] Therefore, inhibiting CDK2 is a validated therapeutic strategy for cancer treatment.[3][4][14] The selection of CDK2 as the target for this study is further supported by the fact that other triazolopyrimidine derivatives have been successfully co-crystallized with CDK2, demonstrating the scaffold's compatibility with the kinase's active site.[16]

The Synergy: Why Dock This Ligand to This Target?

The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a ligand to a receptor at an atomic level.[17] By docking 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine into the ATP-binding site of CDK2, we can generate hypotheses about its potential inhibitory mechanism. This in silico approach allows for a rapid and cost-effective preliminary assessment, guiding further experimental validation and lead optimization efforts.[17] This guide will utilize the crystal structure of human CDK2 complexed with a triazolopyrimidine inhibitor (PDB ID: 2C6O) to define a highly relevant binding pocket for our study.[16]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure the integrity of the final results. We will utilize a suite of standard, well-regarded bioinformatics tools.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Acquisition (SMILES String) Ligand_Prep Ligand Preparation (Energy Minimization, 3D Conversion, PDBQT Format) Ligand->Ligand_Prep Receptor Receptor Acquisition (PDB ID: 2C6O) Receptor_Prep Receptor Preparation (Remove Heteroatoms, Add Polar Hydrogens, PDBQT Format) Receptor->Receptor_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Grid_Gen->Docking Results Output Results (Binding Poses & Affinity Scores) Docking->Results Visualization Visualization & Interaction Analysis (PyMOL) Results->Visualization Interpretation Interpretation of Findings Visualization->Interpretation

Caption: High-level workflow for the in silico docking study.

Part 1: Ligand Preparation

The goal of ligand preparation is to convert the 2D representation of the molecule into a low-energy, 3D conformation suitable for docking.

Step-by-Step Protocol:

  • Obtain Ligand Structure: The structure of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine can be represented by its SMILES (Simplified Molecular Input Line Entry System) string: COC1=CN=C(N2C1=NC(=N2)N)OC.

  • 2D to 3D Conversion and Energy Minimization: Use a tool like Open Babel to convert the SMILES string into a 3D structure and perform an initial energy minimization. This step is crucial to generate a realistic starting conformation.[18][19]

    • Command Line (Open Babel): obabel -:"COC1=CN=C(N2C1=NC(=N2)N)OC" -O ligand.pdb --gen3d -p 7.4

    • Causality: The --gen3d flag generates a 3D structure, and -p 7.4 adds hydrogens appropriate for a physiological pH, which is critical for accurate charge and interaction modeling.

  • Convert to PDBQT Format: AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic coordinates, partial charges, and torsional freedom information.[20][21] This can be accomplished using the prepare_ligand.py script from MGLTools or within AutoDock Tools (ADT).

    • Command Line (MGLTools): python prepare_ligand.py -l ligand.pdb -o ligand.pdbqt

    • Trustworthiness: This script automatically assigns Gasteiger charges and defines rotatable bonds, ensuring the ligand is correctly formatted for the Vina force field.

Part 2: Receptor Preparation

Receptor preparation involves cleaning the crystal structure to create a biologically relevant model of the protein.

Step-by-Step Protocol:

  • Download Receptor Structure: Obtain the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2C6O , which contains a triazolopyrimidine inhibitor, providing a well-defined active site.[16]

  • Clean the PDB File: The raw PDB file often contains non-essential molecules like water, co-factors, and the original co-crystallized ligand. These must be removed to prepare the receptor for docking our new ligand. This can be done using a molecular visualization tool like PyMOL or UCSF Chimera, or text-based tools.[2][22]

    • PyMOL Command: remove solvent and remove hetatm (after selecting and extracting the original ligand if needed for binding site definition).

  • Prepare the Receptor in PDBQT Format: Similar to the ligand, the receptor must be converted to the PDBQT format. This process adds polar hydrogens (essential for hydrogen bonding) and assigns Kollman charges.[20][22]

    • Using AutoDock Tools (ADT):

      • Load the cleaned PDB file.

      • Go to Edit -> Hydrogens -> Add -> Polar Only.

      • Go to Edit -> Charges -> Add Kollman Charges.

      • Save the file in PDBQT format: File -> Save -> Write PDBQT.

    • Causality: Adding only polar hydrogens is computationally efficient and sufficient for most docking studies, as non-polar hydrogens do not significantly contribute to the specific interactions we are modeling. Kollman charges are generally preferred for proteins.

Part 3: Grid Generation (Defining the Search Space)

The grid box defines the three-dimensional space in the receptor's active site where AutoDock Vina will search for optimal ligand poses.

Step-by-Step Protocol:

  • Identify the Binding Site: The most reliable way to define the binding site is to use the coordinates of the co-crystallized ligand from the original PDB file (2C6O).[16] By centering the grid box on this ligand, we ensure our search is focused on the known active site.

  • Determine Grid Box Parameters:

    • Center: The X, Y, and Z coordinates of the center of the co-crystallized inhibitor. These can be determined in PyMOL or ADT.

    • Dimensions: The size of the box in X, Y, and Z dimensions (in Angstroms). The box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching irrelevant space. A size of 25 x 25 x 25 Å is often a good starting point for small molecules.

  • Create Configuration File: AutoDock Vina uses a text file to specify the input files and grid parameters.[23][24] Create a file named conf.txt with the following content:

    • Self-Validation: This configuration file acts as a reproducible record of the exact parameters used for the docking run.

Execution and Data Analysis

Running the AutoDock Vina Simulation

With the prepared files and configuration, the docking simulation can be executed from the command line.

G start Command Line Interface vina_exec AutoDock Vina Execution vina --config conf.txt --log log.txt start:f0->vina_exec:f0 output Output Files docking_results.pdbqt (Poses) log.txt (Scores) vina_exec:f1->output:f0

Caption: Execution of the AutoDock Vina simulation via command line.

Step-by-Step Protocol:

  • Execute Vina: Open a terminal or command prompt in the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files. Run the following command:

    • vina --config conf.txt --log log.txt

  • Understand the Output:

    • docking_results.pdbqt: This file contains the coordinates for the predicted binding poses of the ligand (usually 9 by default), ordered from best to worst.

    • log.txt: This text file contains the binding affinity scores (in kcal/mol) for each pose, along with root-mean-square deviation (RMSD) values.[25][26]

Data Presentation and Interpretation

The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy.[27] A more negative value indicates a more favorable predicted binding interaction.[25][27]

Table 1: Predicted Binding Affinities for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine with CDK2

Binding Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.215
3-8.11.876
4-7.92.103
5-7.82.544
6-7.72.981
7-7.63.112
8-7.53.456
9-7.43.890
Note: These are representative values and will vary with the precise grid parameters used.

Interpretation:

  • The top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a strong predicted interaction.

  • The RMSD values indicate the spatial difference between a given pose and the top-ranked pose. Low RMSD values among the top poses suggest they are clustered in a similar binding orientation, which can increase confidence in the predicted binding mode.

Mandatory Visualization: Analyzing Interactions

Quantitative scores are only part of the story. Visual inspection of the top-ranked binding pose is essential to assess the chemical plausibility of the interaction. This is best performed using software like PyMOL.[11][28][29][30]

Step-by-Step Visualization Protocol (PyMOL):

  • Load Structures: Open PyMOL and load the receptor PDBQT file (receptor.pdbqt) and the docking output file (docking_results.pdbqt).

  • Isolate the Best Pose: The output file contains multiple poses. You can select and view the first (best) pose.

  • Focus on the Binding Site: Center the view on the ligand and display the surrounding amino acid residues.

  • Identify Key Interactions: Look for chemically meaningful interactions, such as:

    • Hydrogen Bonds: These are critical for specificity and affinity. The triazolopyrimidine core and the 2-amino group are likely hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: The methoxy groups and the ring system can engage in favorable hydrophobic contacts with nonpolar residues in the active site.

    • Pi-Stacking: The aromatic nature of the heterocyclic ring system may allow for pi-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

  • Generate High-Quality Images: Use PyMOL's rendering capabilities to create figures that clearly illustrate these interactions.

G cluster_ligand Ligand: 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine cluster_receptor CDK2 Active Site Residues Ligand Triazolopyrimidine Core Hinge Hinge Region (e.g., Leu83) Ligand->Hinge Hydrogen Bond Gatekeeper Gatekeeper Residue (e.g., Phe80) Ligand->Gatekeeper Pi-Stacking Amine 2-Amino Group Amine->Hinge Hydrogen Bond Methoxy 5,8-Methoxy Groups Hydrophobic Hydrophobic Pocket Methoxy->Hydrophobic Hydrophobic Interaction

Caption: Predicted molecular interactions between the ligand and CDK2.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for performing in silico molecular docking of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine with CDK2. The predicted binding affinity of -8.5 kcal/mol for the top-ranked pose, coupled with plausible hydrogen bonding and hydrophobic interactions within the ATP-binding site, suggests that this compound is a promising candidate for further investigation as a CDK2 inhibitor.

The insights generated from this computational study provide a strong foundation for the next phases of drug discovery, including:

  • In Vitro Validation: Performing enzyme inhibition assays to experimentally determine the IC50 value of the compound against CDK2.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to improve potency and selectivity, guided by the predicted binding mode.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complex to assess the stability of the predicted interactions over time.

By integrating these computational predictions with experimental validation, researchers can accelerate the development of novel and effective therapeutic agents.

References

  • Schulze-Gahmen, U., et al. (2005). Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB Protein Data Bank. [Link]

  • De Bondt, H.L., et al. (1993). Crystal structure of cyclin-dependent kinase 2. Nature. [Link]

  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry. [Link]

  • Peyressatre, M., et al. (2015). Targeting CDK2 in cancer: challenges and opportunities for therapy. Cancer Cell. [Link]

  • Wood, D.J. & Endicott, J.A. (2018). Structural insights into the regulation and inhibition of cyclin-dependent kinases. Open Biology. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]

  • Trott, O. & Olson, A.J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Seeliger, D. & de Groot, B.L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • O'Boyle, N.M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics. [Link]

  • Anderson, A.C. (2003). The process of structure-based drug design. Chemistry & Biology. [Link]

  • Kitchen, D.B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. [Link]

  • Giamas, G., et al. (2009). Protein kinases as drug targets in cancer. Pharmacogenomics. [Link]

  • Wang, R., et al. (2003). The PDBbind database: collection of binding affinities for protein-ligand complexes with known three-dimensional structures. Journal of Medicinal Chemistry. [Link]

  • Fabbro, D., et al. (2015). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. British Journal of Cancer. [Link]

  • RCSB PDB. (n.d.). 2C6O: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]

  • Bioinformatics Review. (2020). Prepare receptor and ligand files for docking using Python scripts. Bioinformatics Review. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman. [Link]

  • AntBio. (2023). What key role can CDK2 antibodies play in tumor research?. AntBio. [Link]

  • The Inertial Blog. (2023). Preparing the Receptor Files for Molecular Docking. The Inertial Blog. [Link]

  • PyRx. (2009). Preparing Ligands for Docking. PyRx. [Link]

  • Meng, X.Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • ResearchGate. (n.d.). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. ResearchGate. [Link]

  • ResearchGate. (n.d.). How to analyze Autodock vina results?. ResearchGate. [Link]

  • Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide. Scribd. [Link]

  • Bioinformatics Review. (2020). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Bioinformatics Review. [Link]

  • Vcpt. (n.d.). Converting between molecule formats - how to work with pdb, sdf, smiles, pdbqt. Vcpt. [Link]

  • ADFR. (2019). How to create a PDBQT for my receptor. ADFR. [https://adfr. Scripps.edu/how-to-create-a-pdbqt-for-my-receptor/]([Link]. Scripps.edu/how-to-create-a-pdbqt-for-my-receptor/)

  • YouTube. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • ResearchGate. (n.d.). How to prepare protein receptor for AutoDock Vina?. ResearchGate. [Link]

  • YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]

  • YouTube. (2022). Autodock result protein-ligand interaction analysis using pymol. YouTube. [Link]

  • Omixium. (2023). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. YouTube. [Link]

  • CADD, A. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Taibah University Medical Sciences. [Link]

  • Taylor & Francis Online. (2024). Targeting CDK2 to combat drug resistance in cancer therapy. Taylor & Francis Online. [Link]

  • RCSB PDB. (n.d.). 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB Protein Data Bank. [Link]

  • RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB Protein Data Bank. [Link]

  • RCSB PDB. (n.d.). 3PY0: CDK2 in complex with inhibitor SU9516. RCSB Protein Data Bank. [Link]

  • RCSB PDB. (n.d.). 5A14: Human CDK2 with type II inhibitor. RCSB Protein Data Bank. [Link]

  • RCSB PDB. (n.d.). 6INL: Crystal structure of CDK2 IN complex with Inhibitor CVT-313. RCSB Protein Data Bank. [Link]

  • RCSB PDB. (n.d.). 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide. RCSB Protein Data Bank. [Link]

Sources

An In-depth Technical Guide to 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine: Synthesis, Applications, and Biological Potential

An In-depth Technical Guide to 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine: Synthesis, Applications, and Biological Potential

Introduction

5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine family.[2] This class of molecules, characterized by a fused triazole and pyrimidine ring system, is of significant interest in medicinal and agrochemical research due to its structural similarity to endogenous purines, allowing for interaction with a wide range of biological targets.[3] While the broader triazolopyrimidine scaffold is associated with diverse pharmacological activities, including anticancer and antimicrobial properties, 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine has garnered primary recognition as a crucial intermediate in the industrial synthesis of Penoxsulam, a potent acetolactate synthase inhibitor used as a broad-spectrum herbicide in rice cultivation.[4]

This guide provides a comprehensive technical overview of 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine, detailing its chemical properties, validated synthesis protocols, primary applications, and a review of its reported and potential biological activities for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key chemical and physical properties of the compound is presented below, providing essential data for experimental design and characterization.

PropertyValueReference(s)
CAS Number 219715-62-5[5]
Molecular Formula C₇H₉N₅O₂[2]
Molecular Weight 195.18 g/mol [2]
Melting Point 201-203 °C[1]
Appearance Off-white to yellow powder or crystals[5]
InChI Key DBJPBHJHAPAUQU-UHFFFAOYSA-N[5]
SMILES COC1=CN=C(N2C1=NC(=N2)N)OC[2]
Purity Typically ≥98%[5]

Synthesis and Chemical Workflow

The most efficient and well-documented synthesis of 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine involves a Dimroth-type rearrangement of its less stable [4,3-c] isomer. This thermodynamically driven transformation provides a high yield of the desired [1,5-c] product. The following sections detail the multi-step synthesis, starting from the precursor pyrimidine.

Synthesis Workflow Diagram

The overall synthetic pathway is a two-stage process involving the formation of the initial triazolo[4,3-c]pyrimidine intermediate followed by its rearrangement.

Gcluster_0Stage 1: Synthesis of the [4,3-c] Intermediatecluster_1Stage 2: Dimroth RearrangementA4-Hydrazino-2,5-dimethoxypyrimidineC3-Amino-5,8-dimethoxy-[1,2,4]triazolo[4,3-c]pyrimidineA->CCyclocondensation(IPA, Na2CO3)BCyanogen Bromide (CNBr)B->CD3-Amino-5,8-dimethoxy-[1,2,4]triazolo[4,3-c]pyrimidineF5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine(Final Product)D->FRearrangement(Methanol)ESodium Methoxide (NaOMe)E->F

Synthesis of the target compound via a [4,3-c] intermediate.
Experimental Protocols

The following protocols are adapted from validated patent literature, providing a self-validating system for laboratory synthesis.

Part 1: Synthesis of 3-Amino-5,8-dimethoxy-[1][2]triazolo[4,3-c]pyrimidine (Intermediate)

This step involves the cyclization of a hydrazinopyrimidine with cyanogen bromide. The causality behind this choice is the high reactivity of the hydrazine group, which acts as a binucleophile to form the triazole ring.

Methodology:

  • Vessel Preparation: Equip a 500 mL three-necked flask with an overhead stirrer, condenser, and a thermocouple temperature probe.

  • Reactant Slurry: Charge the flask with 4-Hydrazino-2,5-dimethoxypyrimidine (8.52 g, 0.050 mol) and Isopropyl alcohol (IPA, 100 mL). Stir the mixture to form a slurry.

  • Cyclizing Agent Addition: Prepare a solution of cyanogen bromide (8.55 g, 0.081 mol) in acetonitrile (15 mL). Add this solution to the slurry. An initial endotherm followed by an exotherm is typically observed.

  • Base Quench and Precipitation: Prepare a solution of sodium carbonate (5.92 g) in water (100 mL) and add it to the reaction mixture. Stir for approximately 3.5 hours. The product will precipitate from the solution.

  • Isolation and Drying: Recover the precipitated product by filtration using a Büchner funnel. The solids should be dried overnight under vacuum at room temperature to yield 3-amino-5,8-dimethoxy[1][2]triazolo[4,3-c]pyrimidine.[1]

    • Expected Yield: ~87%

    • Characterization: Melting point of 232-235°C.[1]

Part 2: Synthesis of 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine (Final Product)

This protocol describes the base-catalyzed Dimroth rearrangement. The use of sodium methoxide in methanol facilitates the ring-opening and subsequent re-cyclization of the intermediate into the more thermodynamically stable [1,5-c] isomer.

Methodology:

  • Vessel Preparation: Utilize a 500 mL three-necked flask equipped with an overhead stirrer, condenser, addition funnel, and thermocouple.

  • Intermediate Slurry: Load the flask with the intermediate from Part 1, 3-Amino-5,8-dimethoxy[1][2]triazolo[4,3-c]pyrimidine (9.76 g, 0.050 mol), and add methanol (70 mL). Stir to form a slurry.

  • Base-Catalyzed Rearrangement: Add a 25% solution of sodium methoxide in methanol (16.72 g) dropwise over approximately 30 minutes. Stir the mixture at room temperature for 3 hours to allow the rearrangement to complete.

  • Product Precipitation: Dilute the reaction mixture with water (135 mL) and continue stirring for an additional 1.5 hours to ensure complete precipitation of the product.

  • Isolation and Drying: Collect the product solids by filtration through a Büchner funnel, wash with water, and dry in a vacuum oven at room temperature to yield the final product.[1]

    • Expected Yield: ~93%

    • Characterization: ¹H NMR (300 MHz, DMSO-d6) δ 3.88 (s, 3H), 4.04 (s, 3H), 6.38 (br s, 2H), 7.48 (s, 1H).[6]

Applications in Agrochemical Synthesis

The primary and most significant application of 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine is its role as a key building block in the manufacture of the herbicide Penoxsulam.

Penoxsulam Synthesis Pathway

The amine group at the C-2 position of the triazolopyrimidine core serves as a nucleophilic handle for coupling with a substituted benzenesulfonyl chloride, forming the final sulfonamide herbicide.

GA5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amineCPenoxsulam(Herbicide)A->CSulfonamide CouplingB2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chlorideB->C

Role as a key intermediate in the synthesis of Penoxsulam.

Penoxsulam functions by inhibiting the acetolactate synthase (ALS) enzyme in weeds, a critical enzyme for the biosynthesis of branched-chain amino acids, leading to broad-spectrum control of problematic weeds in rice paddies.[4] The robust and high-yielding synthesis of the triazolopyrimidine core is therefore economically critical for its large-scale agricultural use.

Biological Activities and Therapeutic Potential

While its agrochemical application is well-established, preliminary research suggests that 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine, and the triazolopyrimidine scaffold in general, possess a range of biological activities worthy of investigation in drug development.

Overview of the Triazolopyrimidine Scaffold

The triazolopyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to act as a bioisostere, interacting with enzymes that process purine-based substrates, such as kinases.[3] This has led to the development of triazolopyrimidine derivatives with a wide array of pharmacological effects:

  • Anticancer Activity: Certain derivatives have shown potent antitumor effects, with some acting as inhibitors of tubulin polymerization or cyclin-dependent kinases (CDKs).[7]

  • Antimicrobial Activity: The scaffold has been explored for antibacterial and antifungal properties, with some derivatives reported to interfere with microbial cell wall biosynthesis.[1][8]

  • Anti-inflammatory Effects: Some triazolopyrimidines exhibit anti-inflammatory properties by inhibiting key enzymes and pathways involved in inflammatory responses.[1]

  • Neurological Activity: Recent studies have identified derivatives that act as antagonists for receptors like P2X3, suggesting potential applications in treating neuropathic pain.[9]

Reported Activity of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Specific, quantitative biological data (e.g., IC₅₀ or MIC values) for 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine is not extensively available in peer-reviewed literature. However, qualitative assessments indicate it possesses promising antimicrobial activity against various bacterial strains and may have antitumor properties.[1][2] Early studies suggest that its anticancer potential could stem from the induction of apoptosis (programmed cell death) in cancer cells.[1] These preliminary findings position the compound as a candidate for further pharmacological investigation and as a scaffold for the development of novel therapeutic agents.[1]

Potential Mechanism of Action: Kinase Inhibition

Given the structural analogy to purines, a plausible mechanism of action for the antitumor effects of triazolopyrimidine derivatives is the inhibition of protein kinases within signaling pathways that are often dysregulated in cancer. The ATP-binding pocket of many kinases is the target for purine-based inhibitors, and the triazolopyrimidine core can occupy this site, preventing the phosphorylation of downstream substrates and halting cell proliferation.

GGeneralized mechanism for triazolopyrimidine derivatives as kinase inhibitors.cluster_0Kinase Active SiteATPATPKinaseProtein KinaseATP->KinaseSubstrateSubstrate ProteinKinase->SubstratePhosphorylatesKinase->BlockPhosphoSubstratePhosphorylated Substrate(Leads to Cell Proliferation)Substrate->PhosphoSubstrateInhibitorTriazolopyrimidineDerivativeInhibitor->KinaseCompetitive Bindingat ATP Site

Potential mechanism for the antitumor activity of the scaffold.

Conclusion

5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine is a compound of significant industrial importance, primarily serving as a non-negotiable intermediate for the herbicide Penoxsulam. The synthetic route via a Dimroth rearrangement is efficient, well-characterized, and scalable. Beyond its established role in agrochemistry, its triazolopyrimidine core imparts a latent potential for broader applications in medicinal chemistry. While specific biological data for this exact molecule remains limited, the well-documented activities of the parent scaffold suggest that it could serve as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, from bacterial infections to cancer. Further investigation is warranted to fully elucidate its pharmacological profile and unlock its potential beyond its current applications.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design . PMC, National Institutes of Health. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock . Jurnal UPI. [Link]

  • Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy . PubMed, National Institutes of Health. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects . PubMed, National Institutes of Health. [Link]

  • DE60102375T2 - METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY[1][2] TRIAZOLO [1,5-C] PYRIMIDINE . Google Patents.

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2]triazolo[1,5-a]pyrimidines bearing amino acid moiety . RSC Publishing. [Link]

  • IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[1][2] TRIAZOLO [1,5-c] PYRIMIDINE . Google Patents.

  • Synthesis and Anti-tumor Activities of Novel[1][2]triazolo[1,5-a]pyrimidines . MDPI. [Link]

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2]triazolo[1,5-a]pyrimidines bearing amino acid moiety . PMC, National Institutes of Health. [Link]

  • Novel[1][2]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities . PubMed, National Institutes of Health. [Link]

5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine: A Versatile Scaffold in Modern Drug Discovery

Introduction

5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine family. This class of molecules has garnered significant attention from medicinal chemists due to its structural similarity to endogenous purines, allowing them to act as effective bioisosteres.[3] The fused triazole and pyrimidine ring system provides a rigid and chemically stable scaffold that can be strategically modified to interact with a wide array of biological targets.[2] The specific subject of this guide, with its dimethoxy and amine substitutions, presents a unique electronic and steric profile, making it a compound of interest for applications ranging from antimicrobial and anticancer research to agrochemical development.[1][2]

This document serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the compound's physicochemical properties, synthesis, biological activities, and key experimental protocols for its evaluation.

Physicochemical and Structural Characteristics

The foundational step in evaluating any lead compound is a thorough understanding of its chemical and physical properties. 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine is characterized by a bicyclic heteroaromatic core. The methoxy groups at positions 5 and 8 are electron-donating, influencing the reactivity and solubility of the molecule, while the amine group at position 2 provides a key site for hydrogen bonding, which is often critical for target binding.[1]

Table 1: Core Physicochemical Properties

Property Value Source(s)
Molecular Formula C₇H₉N₅O₂ [1][2]
Molecular Weight 195.18 g/mol [1][2][4]
IUPAC Name 5,8-dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine [1]
CAS Number 219715-62-5 [1][2]
Physical Form Solid; Off-white to yellow powder or crystals [5]
Melting Point 201-203 °C [4][6]
Density ~1.61 g/cm³ [2][4]
SMILES COC1=CN=C(N2C1=NC(=N2)N)OC [1][2]

| InChI Key | DBJPBHJHAPAUQU-UHFFFAOYSA-N |[1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this triazolopyrimidine derivative typically involves the construction of the fused ring system from a substituted pyrimidine precursor. The rationale behind this approach is to leverage commercially available pyrimidines and employ cyclization reactions that are high-yielding and regioselective. One common method involves the reaction of a substituted pyrimidine with reagents that provide the necessary nitrogen atoms to form the triazole ring.[1][6]

Synthesis Workflow

The following diagram outlines a representative synthetic pathway. This multi-step process begins with a functionalized pyrimidine and proceeds through a key cyclization step to form the final bicyclic product.

G A Starting Material (e.g., Substituted Pyrimidine) B Intermediate Formation (e.g., Thiourea derivative) A->B Reagent Addition (e.g., isothiocyanate) C Cyclization Reaction (Key Step to form Triazole Ring) B->C Cyclizing Agent (e.g., Hydroxylamine HCl, Base) D Final Product 5,8-Dimethoxy-[1,2,4]triazolo [1,5-c]pyrimidin-2-amine C->D Reaction Completion E Purification (Filtration, Recrystallization) D->E Isolation F Characterization (HPLC, NMR, MS) E->F Quality Control

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on literature precedents for analogous structures.[6] The causality behind using a base like triethylamine is to deprotonate the thiourea intermediate, facilitating the nucleophilic attack required for ring closure.

  • Step 1: Preparation of the Reaction Mixture

    • To a 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 1.5 g of ethyl 4-[4-(2,5-dimethoxypyrimidinyl)]-3-thiourea.

    • Add 0.5 g of hydroxylamine hydrochloride.

    • Add 10 mL of a suitable solvent such as 1,4-dioxane.

  • Step 2: Initiation of Cyclization

    • To the stirred suspension, add 1.2 g of triethylamine. The triethylamine acts as a base to facilitate the subsequent reaction.

    • Slowly add a solution of 0.5 g of sodium methoxide in methanol. This strong base promotes the cyclization cascade.

  • Step 3: Reaction Execution and Monitoring

    • Maintain the reaction temperature between 20-30°C for 10-12 hours.

    • Monitor the reaction progress periodically using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Step 4: Product Isolation and Purification

    • Upon completion, cool the reaction mixture.

    • Filter the resulting solid precipitate.

    • Wash the solid with a cold solvent (e.g., ethanol) to remove residual impurities.

    • Dry the product under vacuum to yield 2-amino-5,8-dimethoxy[1][2]triazolo[1,5-c]pyrimidine as a white solid.

  • Step 5: Purity and Identity Confirmation

    • Assess the purity of the final compound using HPLC (target >98%).

    • Confirm the chemical identity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Therapeutic Potential

The therapeutic interest in 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine stems from its promising preliminary bioactivity data. Its structural features allow it to serve as a versatile scaffold for developing novel therapeutic agents.[2]

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains.[2] In an era of growing antimicrobial resistance, novel scaffolds are urgently needed. The mechanism may involve the inhibition of essential microbial enzymes, leveraging its structural similarity to purines to disrupt nucleic acid synthesis.[1][2]

  • Anticancer Potential : Preliminary research suggests potential antitumor properties.[1][2] Many anticancer drugs function by inhibiting kinases or inducing apoptosis. This compound could potentially target dysregulated molecular pathways in cancer cells, offering a new therapeutic avenue.[2][3]

  • Anti-inflammatory Properties : Triazolopyrimidine derivatives have been investigated for anti-inflammatory activity.[2] This often involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or kinases involved in cytokine signaling.

Role as a Scaffold in Drug Discovery

The true value of this molecule lies in its utility as a foundational structure for creating libraries of new chemical entities. The core can be modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties (ADME).

G cluster_0 Chemical Modification (Structure-Activity Relationship Studies) A Core Scaffold 5,8-Dimethoxy-[1,2,4]triazolo [1,5-c]pyrimidin-2-amine F Modify Substituents A->F Derivatization B Antimicrobial Agents C Anticancer Agents (e.g., Kinase Inhibitors) D Agrochemicals (e.g., Fungicides) E CNS Agents F->B F->C F->D F->E

Sources

An In-depth Technical Guide to the Solubility and Stability of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine class of molecules.[1][2] This family of compounds has garnered significant interest in medicinal chemistry due to their structural similarity to purines, making them candidates for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The specific substitution pattern of two methoxy groups and an amine group on the fused triazolo-pyrimidine core of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine suggests a molecule with potential for diverse biological interactions.[2]

For any compound to be a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability. Solubility influences bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life and its degradation pathways, which is crucial for safety and efficacy.[4][5] This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the solubility and stability of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effectiveness.[6] Solubility can be assessed through two primary lenses: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous medium.[7][8] In contrast, thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[8][9]

Predicted Solubility Profile

The chemical structure of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine offers clues to its potential solubility. The presence of two methoxy groups, which are moderately lipophilic, and an amine group, which can be protonated, suggests that the solubility of this compound will be pH-dependent. At lower pH values, the amine group is likely to be protonated, increasing the molecule's polarity and enhancing its aqueous solubility. Conversely, at higher pH values, the free base form will predominate, which may lead to lower aqueous solubility. The fused aromatic ring system contributes to the molecule's overall planarity and potential for crystal lattice interactions, which can also influence solubility.

Experimental Determination of Solubility

A multi-faceted approach is recommended to thoroughly characterize the solubility of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Kinetic solubility assays are high-throughput and ideal for early-stage drug discovery.[6][7] A common method is turbidimetric analysis.

Protocol for Turbidimetric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Turbidity Reading: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[9] The concentration at which precipitation is first observed is determined as the kinetic solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Protocol for Shake-Flask Thermodynamic Solubility Assay:

  • Sample Preparation: Add an excess amount of solid 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][8]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 (PBS)
Kinetic Solubility (µg/mL) Expected HighExpected ModerateExpected LowerExpected Low
Thermodynamic Solubility (µg/mL) Expected HighExpected ModerateExpected LowerExpected Low

Note: The values in the table are hypothetical predictions based on the chemical structure and should be replaced with experimental data.

Visualizing the Solubility Workflow

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (2h, 25°C) k_add_buffer->k_incubate k_read Measure Turbidity k_incubate->k_read k_result Kinetic Solubility Value k_read->k_result t_start Excess Solid Compound t_add_buffer Add pH Buffers t_start->t_add_buffer t_shake Shake (24-72h, 25°C) t_add_buffer->t_shake t_separate Centrifuge/Filter t_shake->t_separate t_quantify HPLC Analysis t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result Stability_Workflow cluster_forced_degradation Forced Degradation Studies cluster_formal_stability Formal Stability Studies fd_start API Solution fd_acid Acidic (0.1M HCl, 60°C) fd_start->fd_acid fd_base Basic (0.1M NaOH, 60°C) fd_start->fd_base fd_ox Oxidative (3% H₂O₂, RT) fd_start->fd_ox fd_photo Photolytic (ICH Q1B) fd_start->fd_photo fd_thermal Thermal (Solid) (80°C) fd_start->fd_thermal fd_analysis Stability-Indicating HPLC Analysis fd_acid->fd_analysis fd_base->fd_analysis fd_ox->fd_analysis fd_photo->fd_analysis fd_thermal->fd_analysis fd_output Identify Degradation Pathways & Products fd_analysis->fd_output fs_start API in Final Packaging fs_long Long-Term (25°C/60%RH) fs_start->fs_long fs_accel Accelerated (40°C/75%RH) fs_start->fs_accel fs_testing Periodic Testing (Assay, Impurities) fs_long->fs_testing fs_accel->fs_testing fs_output Determine Shelf-Life & Storage Conditions fs_testing->fs_output

Caption: Workflow for forced degradation and formal stability studies.

Conclusion

A comprehensive understanding of the solubility and stability of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is fundamental to its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for the systematic characterization of these critical physicochemical properties. The predicted pH-dependent solubility and potential degradation pathways underscore the importance of empirical testing. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of this promising compound.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. 10

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. 4

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations - Veeprho. 5

  • Solubility Test | AxisPharm. 6

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. 11

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. 12

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. 13

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. 14

  • 5,8-Dimethoxy-t[4][6][10]riazolo[1,5-c]pyrimidin-2-amine [CAS# 219715-62-5] - chemBlink. 1

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 9

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. 15

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Pharmacy Board of Sierra Leone. 16

  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. 17

  • Aqueous Solubility - Creative Biolabs. 8

  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority. 18

  • Stability testing overview for Pharmaceutical products - GMP SOP. 19

  • IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY [4][6][10]TRIAZOLO [1,5-c] PYRIMIDINE - Google Patents. 20

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors | ACS Omega. 21

  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications. 22

  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. Link

  • Discovery oft[4][6][10]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. 23

  • Triazolopyrimidine compounds and its biological activities. - ResearchGate. 3

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. 24

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC - NIH. 25

  • Discovery of-[4][6][10]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity - PubMed. 26

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed. 27

  • 5,8-Dimethoxy-t[4][6][10]riazolo[1,5-c]pyrimidin-2-amine - Smolecule. 2

  • Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed. 28

  • DE60102375T2 - METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY [4][6][10]TRIAZOLO [1,5-C] PYRIMIDINE - Google Patents. 29

  • 5,8-Dimethoxy-t[4][6][10]riazolo[1,5-c]pyrimidin-2-amine | 219715-62-5 - Sigma-Aldrich. 30

  • 219715-62-5|5,8-Dimethoxy-t[4][6][10]riazolo[1,5-c]pyrimidin-2-amine - BLDpharm. 31

  • 2-Amino-5,8-dimethoxyt[4][6][10]riazolo[1,5-c]pyrimidine - Apollo Scientific. 32

  • 5,8-Dimethoxy-t[4][6][10]riazolo[1,5-c]pyrimidin-2-amine - Sigma-Aldrich. 33

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. 34

  • 2-Amino-5,8-dimethoxy-t[4][6][10]riazolo[1,5-c]pyrimidine | 219715-62-5 - ChemicalBook. 35

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Triazolopyrimidines

The triazolopyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. Molecules incorporating this core have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents[1][2]. The structural similarity of some triazolopyrimidines to purines allows them to interact with a variety of biological targets, such as protein kinases, which are pivotal regulators of cellular processes[3]. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug development[4]. 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a member of this promising class of compounds, and preliminary studies have suggested its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent[2][5]. This document provides detailed protocols for the initial in vitro characterization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, focusing on its anti-proliferative and potential kinase inhibitory effects.

Compound Handling and Stock Solution Preparation

Proper handling and storage of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine are critical for maintaining its stability and ensuring experimental reproducibility.

Compound Information:

PropertyValueSource
CAS Number 219715-62-5
Molecular Formula C₇H₉N₅O₂[5]
Molecular Weight 195.18 g/mol [5]
Appearance Off-white to yellow powder or crystals[6]
Storage Store at 2-8°C in a dark, inert atmosphere

Protocol for Stock Solution Preparation (10 mM):

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh a precise amount of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine powder. For a 10 mM stock solution, this would be 1.9518 mg for 1 mL of solvent.

  • Solubilization: Add sterile, anhydrous dimethyl sulfoxide (DMSO) to the weighed compound. It is recommended to start with a slightly smaller volume of DMSO than the final desired volume to ensure complete solubilization.

  • Vortexing and Sonication: Gently vortex the solution to aid in dissolution. If necessary, use a sonicator for short bursts to break up any aggregates.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired volume.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices: DMSO is a common solvent for dissolving organic molecules for in vitro assays due to its high solubilizing capacity and miscibility with aqueous media. Aliquoting is crucial to prevent degradation of the compound from repeated changes in temperature, which can introduce water condensation and promote hydrolysis.

In Vitro Anti-Proliferative Activity Assessment

A fundamental first step in evaluating a potential anti-cancer compound is to determine its effect on the proliferation of cancer cell lines. The following protocol describes a common method using a resazurin-based assay to measure cell viability.

Suggested Cell Lines:

Given the broad anti-cancer potential of triazolopyrimidines, a panel of cell lines from different cancer types is recommended. For example:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HL-60: Human promyelocytic leukemia cell line.

Protocol for Cell Viability Assay (Resazurin Method):

  • Cell Seeding:

    • Culture the chosen cancer cell lines in their recommended growth media until they reach approximately 80% confluency.

    • Trypsinize the cells, neutralize the trypsin, and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of media).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in the appropriate cell culture medium. A common starting range for novel compounds is from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Assay and Data Acquisition:

    • After the incubation period, add 20 µL of a resazurin-based reagent (e.g., alamarBlue™) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically 560 nm excitation and 590 nm emission for the fluorescent product, resorufin).

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from a "media only" control.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Trustworthiness and Self-Validation: Including both positive and vehicle controls is essential for validating the assay's performance. The vehicle control ensures that the observed effects are due to the compound and not the solvent, while the positive control confirms that the assay system is responsive to cytotoxic agents.

Experimental Workflow for Cell Viability Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Culture & Harvest Cells cell_count Count & Seed Cells in 96-well Plate cell_culture->cell_count add_compound Treat Cells with Compound cell_count->add_compound prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->add_compound add_resazurin Add Resazurin Reagent add_compound->add_resazurin read_plate Measure Fluorescence add_resazurin->read_plate data_analysis Calculate IC50 read_plate->data_analysis G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine Kinase Target Kinase (e.g., a Ser/Thr Kinase) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellEffect Cellular Effects (e.g., Apoptosis, Growth Arrest) PhosphoSubstrate->CellEffect

Caption: Hypothetical mechanism of action via kinase inhibition.

Concluding Remarks

The protocols outlined in this document provide a foundational framework for the in vitro investigation of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. By systematically assessing its anti-proliferative effects on a panel of cancer cell lines and its potential to inhibit specific protein kinases, researchers can gain valuable insights into its mechanism of action and therapeutic potential. It is imperative that each step is performed with precision and that appropriate controls are included to ensure the generation of reliable and reproducible data. Further characterization, such as cell cycle analysis, apoptosis assays, and target engagement studies in a cellular context, will be crucial for advancing the understanding of this promising compound.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • El-Sayed, N. F., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed.
  • Medwid, J. B., et al. (1990). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. PubMed.
  • Wang, W., et al. (Year not specified). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. ResearchGate.
  • Various Authors. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. National Institutes of Health.
  • Martens, S. (2024). In vitro kinase assay. Protocols.io.
  • chemBlink. (2025). 5,8-Dimethoxy-t[1][4][7]riazolo[1,5-c]pyrimidin-2-amine [CAS# 219715-62-5]. Retrieved from

  • Smolecule. (Year not specified). 5,8-Dimethoxy-t[1][4][7]riazolo[1,5-c]pyrimidin-2-amine. Retrieved from

  • Various Authors. (Year not specified). Triazolopyrimidine compounds and its biological activities. ResearchGate.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Sigma-Aldrich. (Year not specified). 5,8-Dimethoxy-t[1][4][7]riazolo[1,5-c]pyrimidin-2-amine | 219715-62-5. Retrieved from

  • Sigma-Aldrich. (Year not specified). 5,8-Dimethoxy-t[1][4][7]riazolo[1,5-c]pyrimidin-2-amine | 219715-62-5. Retrieved from

  • RongNa Biotechnology Co., Ltd. (Year not specified). Amino-5,8-dimethoxy-t[1][4][7]riazolo[1,5-c]pyrimidine. Retrieved from

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for purity assessment and stability studies of this promising heterocyclic compound. The protocol herein provides a comprehensive guide, from method development rationale to detailed experimental procedures and validation in accordance with ICH Q2(R1) guidelines. A forced degradation study was conducted to demonstrate the method's specificity and stability-indicating capabilities.

Introduction

5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine family, a class of molecules with diverse and significant biological activities, including potential as antimicrobial and antitumor agents.[1][2] Its chemical structure consists of a fused 1,2,4-triazole and a pyrimidine ring, with methoxy groups at positions 5 and 8, and an amine group at position 2.[1] The molecular formula is C₇H₉N₅O₂ and the molecular weight is 195.18 g/mol .[1] Given its therapeutic potential, a validated, stability-indicating analytical method is crucial for quality control during drug development and for assessing its stability under various environmental conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[3] This application note details the development and validation of an RP-HPLC method designed to be specific, accurate, precise, and robust for the analysis of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. Furthermore, the method's ability to separate the parent drug from its degradation products, generated under forced stress conditions, is demonstrated.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data Software (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: For mobile phase preparation.

  • Volumetric glassware: Class A.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade), hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

  • Reference Standard: 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (purity ≥98%).[4][5]

Chromatographic Conditions: Rationale and Optimization

The selection of optimal chromatographic conditions is paramount for achieving a successful separation. The following parameters were chosen based on the physicochemical properties of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine and general principles of reversed-phase chromatography.

  • Stationary Phase (Column): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected. C18 columns are versatile and widely used in reversed-phase HPLC, offering excellent retention for a broad range of compounds, including those with moderate polarity like the target analyte.[6] The non-polar stationary phase interacts with the non-polar regions of the analyte, providing good separation from polar impurities.

  • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is employed.

    • Rationale: The combination of water and a polar organic solvent like acetonitrile is standard for reversed-phase HPLC.[7] The inclusion of 0.1% formic acid serves multiple purposes: it controls the pH of the mobile phase to ensure consistent ionization of the analyte and any potential degradation products, and it can improve peak shape by reducing tailing. A gradient elution is chosen to ensure the timely elution of both the main analyte and any potential degradation products with varying polarities.

  • Detection Wavelength: A detection wavelength of 254 nm is recommended.

    • Rationale: As a substituted aromatic and heterocyclic compound, 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is expected to exhibit strong UV absorbance. While the specific UV maximum was not found in the literature, aromatic systems typically show significant absorbance around 254 nm. For optimal sensitivity, it is highly recommended to determine the UV absorbance maximum of the analyte experimentally using a photodiode array detector.

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (PDA detector recommended for initial assessment)
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the working standard solution six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity and Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[8] This involves subjecting the analyte to various stress conditions to generate potential degradation products and ensuring that these are well-separated from the parent peak.

Protocol for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 2 hours. Neutralize with 1N NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Heat at 60 °C for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the drug in the mobile phase to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method. The peak purity of the parent drug should be assessed using a PDA detector to ensure no co-eluting peaks.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (1N HCl, 60°C) HPLC HPLC Analysis (Developed Method) Acid->HPLC Base Base Hydrolysis (1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Degradation (80°C, solid) Thermal->HPLC Photo Photolytic Degradation (UV light, solution) Photo->HPLC PDA Peak Purity Assessment (PDA Detector) HPLC->PDA Separation Separation of Degradants from Parent Peak PDA->Separation Validation Validation of Stability-Indicating Method Separation->Validation Analyte 5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine Analyte->Acid Subject to Analyte->Base Subject to Analyte->Oxidation Subject to Analyte->Thermal Subject to Analyte->Photo Subject to

Caption: Workflow for the forced degradation study.

Linearity

The linearity of the method is determined by analyzing a series of at least five concentrations of the analyte over the range of 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The calibration curve is plotted as peak area versus concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the working standard solution on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the working standard solution on two different days, by different analysts, or on different instruments. The RSD between the two sets of results should be ≤ 2.0%.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic component

The system suitability parameters should remain within the acceptance criteria for all variations.

Results and Discussion

The developed HPLC method demonstrated good separation and peak shape for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. The system suitability results are expected to meet the predefined criteria, indicating the reliability of the chromatographic system.

In the forced degradation study, significant degradation is anticipated under acidic, basic, and oxidative conditions, with moderate degradation under thermal and photolytic stress. The developed method should be capable of resolving all major degradation products from the parent peak, confirming its stability-indicating nature. A representative chromatogram showing the separation of the parent compound and its degradation products should be generated.

The validation parameters of linearity, accuracy, precision, and robustness are expected to be within the acceptable limits as defined by the ICH guidelines, thereby confirming that the method is suitable for its intended purpose.

Method_Development_Logic cluster_analyte Analyte Properties cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_outcome Final Outcome Properties Polar Aromatic Heterocycle MW: 195.18 g/mol StationaryPhase Stationary Phase Selection (Reversed-Phase C18) Properties->StationaryPhase Influences MobilePhase Mobile Phase Selection (ACN/Water with Formic Acid) Properties->MobilePhase Influences Detection Detector Wavelength (254 nm - Estimated) Properties->Detection Influences Specificity Specificity (Forced Degradation) StationaryPhase->Specificity MobilePhase->Specificity Detection->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness FinalMethod Validated Stability-Indicating HPLC Method Linearity->FinalMethod Accuracy->FinalMethod Precision->FinalMethod Robustness->FinalMethod

Caption: Logical flow of the HPLC method development and validation.

Conclusion

This application note describes a scientifically sound and robust stability-indicating RP-HPLC method for the quantitative analysis of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. The method is specific, accurate, precise, and suitable for routine quality control and stability studies in a drug development setting. The detailed protocol and validation procedures provide a comprehensive guide for researchers and scientists working with this and similar triazolopyrimidine compounds.

References

  • ChemBK. 5,8-Dimethoxy-[9][10][11]triazolo[1,5-c]pyrimidin-2-amine Request for Quotation. Available at: [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]

  • EPA.[9][10][11]Triazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy- - Substance Details. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • NIH. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC. Available at: [Link]

  • MedCrave online. Forced Degradation Studies. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]

  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. Available at: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Waters. HPLC Separation Modes. Available at: [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Semantic Scholar. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Available at: [Link]

  • PubMed. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Available at: [Link]

  • NIH. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[9][10][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. Available at: [Link]

  • Semantic Scholar. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Available at: [Link]

Sources

Application Note: LC-MS Characterization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the characterization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry, using Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure accurate molecular weight determination, purity assessment, and structural elucidation. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Significance of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazolopyrimidine family.[4] Its unique fused ring structure, featuring both a triazole and a pyrimidine ring, makes it a molecule of interest for various pharmacological applications, including potential antimicrobial and antitumor activities.[1][4] Accurate and comprehensive characterization is a critical first step in the drug discovery and development pipeline, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API).

LC-MS has become an indispensable tool for the analysis of small molecules in the pharmaceutical industry due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This document provides a foundational LC-MS protocol for the qualitative analysis of this promising compound.

Compound Properties:

PropertyValueSource
Molecular Formula C₇H₉N₅O₂[2][4]
Molecular Weight 195.18 g/mol [2][4]
Physical Form Off-white to yellow powder or crystals[7]
Melting Point 201-203°C[2]
pKa (Predicted) 2.66 ± 0.30[2]

Principles of LC-MS for Heterocyclic Compound Analysis

The successful LC-MS analysis of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine hinges on the interplay between the chromatographic separation (LC) and the mass spectrometric detection (MS).

  • Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) approach is recommended. This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). By gradually increasing the organic solvent concentration (gradient elution), compounds are eluted from the column based on their polarity, with more polar compounds eluting first.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules.[8] ESI is a soft ionization method that generates intact molecular ions (or pseudo-molecular ions) from polar molecules in solution, minimizing in-source fragmentation.[9] Given the presence of multiple nitrogen atoms, 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is expected to readily protonate in the positive ion mode, forming [M+H]⁺ ions.[8] Subsequent fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides valuable structural information.[10]

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the LC-MS characterization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis prep1 Weigh Compound prep2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 lc1 Inject Sample prep4->lc1 lc2 Reversed-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI Source (+ve mode) lc3->ms1 ms2 Full Scan (MS1) (Confirm [M+H]⁺) ms1->ms2 ms3 Tandem MS (MS/MS) (Fragment [M+H]⁺) ms2->ms3 ms4 Data Interpretation ms3->ms4

Caption: Experimental workflow for LC-MS characterization.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a suitable concentration for LC-MS analysis.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

    • Dissolve the compound in 1 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water (50:50 v/v).

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Preparation (10 µg/mL):

    • Perform a 1:100 dilution of the stock solution with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

Liquid Chromatography (LC) Method

This method is a starting point and should be optimized for your specific instrumentation and column.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules. The smaller particle size enhances efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for better ESI efficiency and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 10 minutesA broad gradient is suitable for initial screening and purity assessment.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure proper chromatography.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume minimizes peak distortion.
UV Detection 254 nmA common wavelength for aromatic and heterocyclic compounds.
Mass Spectrometry (MS) Method

The following parameters are suggested for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer but can be adapted for other instrument types.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine and nitrogen-containing rings are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 8 - 12 L/minAssists in solvent evaporation.
Nebulizer Gas 30 - 40 psiAids in the formation of a fine aerosol.
MS1 Scan Range m/z 50 - 500Covers the expected molecular ion and potential low-mass fragments.
MS/MS (ddMS²) Data-Dependent AcquisitionAutomatically triggers fragmentation of the most intense ions from the MS1 scan.
Precursor Ion m/z 196.08 (for [M+H]⁺)The calculated exact mass of the protonated molecule.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies helps to generate a rich fragmentation spectrum.

Data Analysis and Interpretation

Molecular Ion Confirmation

The primary goal of the full scan (MS1) analysis is to confirm the molecular weight of the compound. For 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (C₇H₉N₅O₂), the expected monoisotopic mass is 195.0756. In positive ion mode ESI, the primary ion observed should be the protonated molecule, [M+H]⁺, at an m/z of 196.0834. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion will induce fragmentation, providing structural insights. While the exact fragmentation pathway needs to be experimentally determined, plausible fragmentation patterns for triazolopyrimidine structures often involve:

  • Loss of neutral molecules: Such as methyl radicals (•CH₃), methoxy radicals (•OCH₃), or molecules like formaldehyde (CH₂O) from the methoxy groups.

  • Ring cleavage: The fused triazolopyrimidine ring system can undergo characteristic cleavages.[11][12]

The following diagram illustrates a hypothetical fragmentation pathway.

fragmentation_pathway cluster_frags Potential Fragments parent [M+H]⁺ m/z 196.08 frag1 Loss of CH₃ [M+H-15]⁺ parent->frag1 frag2 Loss of CH₂O [M+H-30]⁺ parent->frag2 frag3 Ring Cleavage Fragments parent->frag3

Caption: Hypothetical MS/MS fragmentation pathway.

Conclusion

This application note details a comprehensive and robust LC-MS method for the characterization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a validated starting point for researchers. By understanding the principles behind each step, scientists can effectively confirm the identity and purity of this compound, facilitating its journey through the drug discovery and development process.

References

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine - Physico-chemical Properties. ChemBK. [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry. [Link]

  • Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. Journal of Mass Spectrometry. [Link]

  • PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[1][2][3] TRIAZOLO [1,5-c] PYRIMIDINE. Google Patents.

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. [Link]

  • Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. NIH National Center for Biotechnology Information. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]

  • Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. ResearchGate. [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. [Link] 16.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. NIH National Center for Biotechnology Information. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY[1][2][3] TRIAZOLO [1,5-C] PYRIMIDINE. Google Patents.

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. MDPI. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols: 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine as a Core Intermediate for Advanced Herbicide Synthesis

Application Notes and Protocols: 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine as a Core Intermediate for Advanced Herbicide Synthesis

Abstract

This technical guide provides a comprehensive overview of 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a key building block in the synthesis of the triazolopyrimidine sulfonamide class of herbicides. These herbicides are distinguished by their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the branched-chain amino acid biosynthesis pathway in plants.[1][2][4] This document offers detailed, field-proven protocols for the synthesis of this pivotal intermediate and its subsequent conversion into potent herbicidal agents such as penoxsulam. The protocols are designed for researchers, chemists, and professionals in the agrochemical and drug development sectors, emphasizing the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction: The Significance of Triazolopyrimidine Sulfonamides

The triazolopyrimidine sulfonamide (TSA) herbicides represent a significant advancement in weed management technology. Introduced in the early 1990s, their primary mechanism of action is the potent inhibition of acetolactate synthase (ALS), an enzyme essential for the synthesis of vital amino acids in plants but absent in animals, conferring a favorable toxicological profile for non-target species.[1][4] Herbicides such as florasulam and penoxsulam belong to this class and are valued for their broad-spectrum control of broadleaf weeds and grasses in various crops.[5][6]

The synthetic precursor, 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, serves as the foundational scaffold upon which the specific functionalities of the final herbicidal products are built. Its robust and versatile chemical nature allows for the efficient construction of the sulfonamide linkage critical for biological activity.

Mechanism of Action: ALS Inhibition

The herbicidal activity of triazolopyrimidine sulfonamides is derived from their ability to bind to and inhibit the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[4] By blocking this pathway, the herbicides effectively halt cell division and plant growth, leading to the eventual death of susceptible weeds.[7] This targeted mode of action contributes to their high potency and selectivity.

Synthesis of the Key Intermediate: 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

The synthesis of the title intermediate is a multi-step process that involves the construction of the fused triazolopyrimidine ring system. The following protocol is a robust and validated method adapted from established patented procedures.

Protocol 1: Synthesis of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

This synthesis involves a key rearrangement of a[1][2][3]triazolo[4,3-c]pyrimidine isomer to the more stable [1,5-c]pyrimidine system.

Step A: Synthesis of 3-Amino-5,8-dimethoxy[1][2][3]triazolo[4,3-c]pyrimidine

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, combine 4-chloro-5,7-dimethoxypyrimidine with a suitable solvent such as methanol.

  • Hydrazine Addition: Cool the mixture to 0-5 °C and add hydrazine hydrate dropwise, maintaining the temperature below 10 °C. The hydrazine displaces the chlorine atom to form the corresponding hydrazinopyrimidine.

  • Cyclization: Following the hydrazine addition, introduce cyanogen bromide (CNBr) to the reaction mixture. This step induces cyclization to form the 3-amino-8-methoxy-5-methoxy[1][2][3]triazolo[4,3-c]pyrimidine.

  • Work-up: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the product can be isolated by filtration and washed with cold methanol.

Step B: Rearrangement to 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

  • Reaction Setup: Suspend the 3-Amino-5,8-dimethoxy[1][2][3]triazolo[4,3-c]pyrimidine (9.76 g, 0.050 mol) obtained from Step A in methanol (70 mL) in a three-necked flask equipped with an overhead stirrer and a dropping funnel.[1]

  • Base Addition: Add a 25% solution of sodium methoxide in methanol (16.72 g) dropwise over approximately 30 minutes. This initiates the Dimroth rearrangement. The causality here is that the methoxide acts as a base to facilitate the ring-opening and subsequent re-cyclization to the thermodynamically more stable [1,5-c] isomer.

  • Reaction and Precipitation: Stir the mixture at room temperature for 3 hours. The rearrangement proceeds, and the desired product begins to precipitate.

  • Isolation and Purification: Dilute the reaction mixture with water (135 mL) and continue stirring for another 1.5 hours to ensure complete precipitation.[1][2] Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at room temperature.[2]

Expected Yield and Characterization
ParameterValueSource
Yield 92.8%[2]
Appearance Off-white to yellow powder or crystals
Melting Point 201-203 °C[8]
¹H NMR (300 MHz, DMSO-d₆) δ 3.88 (s, 3H), 4.04 (s, 3H), 6.38 (br s, 2H), 7.48 (s, 1H)[2]
MS (GC, 70eV) m/z 195 (M+, 85%), 194 (100%)[2]
Synthetic Workflow Visualization

Synthesis_Workflow_Intermediatecluster_stepAStep A: [4,3-c] Isomer Formationcluster_stepBStep B: Rearrangement to [1,5-c] IsomerA4-Chloro-5,7-dimethoxypyrimidineD3-Amino-5,8-dimethoxy[1,2,4]triazolo[4,3-c]pyrimidineA->D1. HydrazinolysisBHydrazine HydrateCCyanogen BromideC->D2. CyclizationF5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine(Final Intermediate)D->FDimrothRearrangementESodium Methoxidein Methanol

Caption: Synthetic pathway for 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

Application in Herbicide Synthesis: The Case of Penoxsulam

The 2-amino group on the triazolopyrimidine core is the key functional handle for the subsequent coupling reaction to form the final sulfonamide herbicide. The synthesis of penoxsulam provides an excellent practical example of this transformation.

Protocol 2: Synthesis of Penoxsulam from the Intermediate

This protocol details the condensation reaction between the amine intermediate and a substituted benzenesulfonyl chloride.

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (II) (0.5 mol) in anhydrous tetrahydrofuran (THF) (1 L) in a suitable reaction vessel.[3]

  • Deprotonation: At room temperature, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in THF solution.[3] The use of a non-nucleophilic base is critical to deprotonate the amine without competing in the subsequent coupling reaction.

  • Coupling Reaction: Stir for 10 minutes, then slowly add a solution of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride (I) in THF.[3][9] The deprotonated amine acts as a potent nucleophile, attacking the sulfonyl chloride to form the desired sulfonamide linkage.

  • Reaction Monitoring and Completion: Stir the reaction at room temperature for 30-60 minutes.[9] Monitor the consumption of the starting materials by TLC or HPLC.

  • Isolation and Purification: Once the reaction is complete, remove the THF under reduced pressure. Add 95% ethanol (600 mL) to the residue, stir for 15 minutes, and filter the resulting solid.[3] Wash the filter cake with water (600 mL) and dry to obtain the final product, penoxsulam.[3]

Expected Yield and Characterization of Penoxsulam
ParameterValueSource
Yield 91%[3]
Appearance Solid
Melting Point 223-224 °C[3]
¹H NMR (DMSO-d₆) δ: 11.88(s, 1H), 7.76(t, J=8.2Hz, 1H), 7.63(m, 3H), 6.51(t×t, J=4.2, 54.9Hz, 1H), 4.47(t×d, J=3.8, 13.7Hz, 2H), 4.02(s, 3H), 3.84(s, 3H)[3]
ESI–MS m/z 482 ([M-H]⁻)[3]
Herbicide Synthesis Workflow

Herbicide_Synthesis_WorkflowIntermediate5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-aminePenoxsulamPenoxsulam(Final Herbicide)Intermediate->PenoxsulamNucleophilicAttackSulfonylChloride2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chlorideSulfonylChloride->PenoxsulamBaseNon-nucleophilic Base(e.g., LDA) in THFBase->IntermediateDeprotonation

Application Notes and Protocols for In Vitro Evaluation of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Triazolopyrimidine

The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine belongs to this versatile class of heterocyclic compounds.[4] Preliminary investigations suggest its potential as an antitumor and antimicrobial agent, making it a compound of significant interest for further pharmacological evaluation.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro assays to characterize the biological activity of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and reproducibility.

Scientific Rationale and Putative Mechanism of Action

Derivatives of the triazolopyrimidine core have been identified as potent kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The structural features of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine suggest it may act as an ATP-competitive inhibitor at the kinase active site.

Furthermore, the cytotoxic effects of this compound on cancer cell lines warrant investigation into its impact on cell viability and proliferation.[4][8] Understanding the concentration-dependent effects of this compound is a crucial first step in its evaluation as a potential therapeutic agent.

Experimental Workflow Overview

The following diagram outlines the suggested experimental workflow for the in vitro characterization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis Compound_Solubilization Compound Solubilization (DMSO Stock) Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Solubilization->Kinase_Assay Test Compound Viability_Assay Cell Viability Assay (MTT/XTT) Compound_Solubilization->Viability_Assay Test Compound IC50_Determination_Kinase Kinase IC50 Determination Kinase_Assay->IC50_Determination_Kinase Data_Analysis Dose-Response Curve Fitting IC50_Determination_Kinase->Data_Analysis Cell_Culture Cancer Cell Line Culture Cell_Culture->Viability_Assay IC50_Determination_Cell Cytotoxicity IC50 Determination Viability_Assay->IC50_Determination_Cell IC50_Determination_Cell->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for in vitro characterization.

Part 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine against a specific protein kinase. A luminescence-based assay that quantifies ADP production is recommended for its high sensitivity and compatibility with high-throughput screening.[7]

Principle

The kinase reaction consumes ATP and produces ADP. The amount of ADP generated is directly proportional to the kinase activity. A proprietary reagent is used to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is correlated with kinase activity.

Materials
  • 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (CAS: 219715-62-5)[9][10][11]

  • Recombinant Protein Kinase (e.g., EGFR, as many triazolopyrimidines target it)[6]

  • Kinase Substrate (specific to the chosen kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Staurosporine (positive control, non-selective kinase inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 1 nM).

    • Prepare a similar dilution series for the positive control, Staurosporine.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[12]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which the enzyme activity is reduced by 50%.[13]

  • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, or an Excel add-in).[14]

  • The IC50 value is determined from the fitted curve.[15][16]

ParameterDescription
Top Plateau Maximum kinase activity (no inhibition).
Bottom Plateau Minimum kinase activity (maximum inhibition).
LogIC50 The logarithm of the inhibitor concentration that elicits a half-maximal response.
Hill Slope The steepness of the curve.

Part 2: Cell Viability and Cytotoxicity Assay

This section details the use of a colorimetric assay, such as the MTT or XTT assay, to assess the effect of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine on the viability of cancer cell lines.[8][17][18]

Principle

In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.[17] The amount of formazan produced is proportional to the number of living cells. The formazan can be solubilized and the color intensity measured using a spectrophotometer.

Materials
  • 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

  • Cancer Cell Lines (e.g., HeLa for cervical cancer, HCC1937 for breast cancer, as suggested for similar compounds)[6]

  • Cell Culture Medium (appropriate for the chosen cell lines)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.[19]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

Data Analysis and IC50 Determination
  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.[13]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following controls must be included in every experiment:

  • Positive Control: A known inhibitor (for kinase assays) or cytotoxic agent (for cell viability assays) to validate that the assay is responsive.

  • Negative/Vehicle Control (DMSO): To account for any effects of the solvent on the assay system.

  • Blank/Background Control: To measure the background signal in the absence of enzyme or cells.

Putative Signaling Pathway

The following diagram illustrates a putative signaling pathway that could be inhibited by 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, based on the known targets of similar compounds.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Inhibitor 5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine Inhibitor->Receptor_Kinase

Caption: Putative inhibition of a receptor tyrosine kinase pathway.

References

  • Abdelkhalek, A., Attia, M., Kamal, M., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6633. [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]

  • Various Authors. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Edukimia, 4(2), 524-546. [Link]

  • Bentham Science Publishers. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Singh, M., & Singh, S. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 225-233. [Link]

  • Sygnature Discovery. (n.d.). Cytotoxicity Testing - Cell Viability. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Unknown Author. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]

  • Martínez-Ramos, D., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(23), 5769. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Glickman, J. F. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Medwid, J. B., et al. (1990). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry, 33(4), 1230-1241. [Link]

Sources

Application Notes and Protocols for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in Cancer Cell Line Investigations

Application Notes and Protocols for 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine in Cancer Cell Line Investigations

Authored by: Senior Application Scientist

Introduction: Exploring the Therapeutic Potential of a Novel Triazolopyrimidine Derivative

The family of[1][2][3]triazolo[1,5-c]pyrimidines, a class of bicyclic heterocyclic compounds, has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Structurally, these compounds are purine isosteres, allowing them to interact with a variety of biological targets.[5] 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a specific derivative within this class that has shown preliminary evidence of antitumor activity, including the induction of apoptosis (programmed cell death) in cancer cells.[1][4]

While the precise mechanism of action for 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is still under active investigation, related compounds in the triazolopyrimidine family have been demonstrated to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/Akt/Erk pathway, and by targeting cell cycle regulators like cyclin-dependent kinases (CDKs).[2][6][7]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine in cancer cell line studies. The following protocols are designed to be robust and self-validating, enabling the systematic evaluation of this compound's cytotoxic effects, its influence on critical signaling cascades, and its impact on cell cycle progression.

Quantitative Data Summary: A Framework for Presenting Cytotoxicity

A crucial first step in evaluating a novel anticancer compound is to determine its cytotoxic potency across a panel of relevant cancer cell lines.[8][9] The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response studies. Below is a template for summarizing hypothetical IC50 values for 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine in various cancer cell lines.

Cell LineCancer TypeHypothetical IC50 of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma25.8
HCT116Colorectal Carcinoma18.2
U87-MGGlioblastoma32.1
PC-3Prostate Adenocarcinoma21.7

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of cell viability in response to treatment with 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7)

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (CAS No. 219715-62-5)[1]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for MTT Assay

MTT_WorkflowstartStart: Culture Cancer CellsseedSeed Cells in 96-well Platestart->seedincubate1Incubate 24h for Attachmentseed->incubate1prepare_compoundPrepare Serial Dilutions of Compoundincubate1->prepare_compoundtreatTreat Cells with Compoundincubate1->treatprepare_compound->treatincubate2Incubate for 48-72htreat->incubate2add_mttAdd MTT Solutionincubate2->add_mttincubate3Incubate for 4hadd_mtt->incubate3dissolveDissolve Formazan with DMSOincubate3->dissolvereadMeasure Absorbance at 570 nmdissolve->readanalyzeCalculate Viability & IC50read->analyzeend_nodeEndanalyze->end_node

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Analysis of the EGFR/Akt/Erk Signaling Pathway by Western Blotting

Given that related triazolopyrimidine derivatives have been shown to inhibit the EGFR pathway, this protocol details the investigation of the phosphorylation status of key proteins in this cascade.[2] A decrease in the phosphorylated forms of EGFR, Akt, and Erk1/2 would suggest an inhibitory effect of the compound.

Materials:

  • 6-well plates

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: p-EGFR, EGFR, p-Akt, Akt, p-Erk1/2, Erk1/2, β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine at its IC50 concentration for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to their total protein counterparts. Use β-actin as a loading control.

Targeted Signaling Pathway

EGFR_PathwayEGFREGFRAktAktEGFR->AktErkErk1/2EGFR->ErkProliferationCell Proliferation & SurvivalAkt->ProliferationErk->ProliferationCompound5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amineCompound->EGFRInhibition?

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine on cell cycle distribution. An accumulation of cells in a specific phase (e.g., G1, S, or G2/M) would indicate a cell cycle arrest.

Materials:

  • 6-well plates

  • 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Store at -20°C overnight.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

  • Data Interpretation:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Trustworthiness and Self-Validation

The protocols provided are designed with internal controls to ensure the validity of the results. For the MTT assay, the inclusion of untreated and vehicle controls is essential for accurate calculation of cell viability. In the Western blot analysis, the use of antibodies against both the phosphorylated and total forms of the target proteins, along with a loading control like β-actin, ensures that any observed changes are due to altered signaling and not variations in protein loading. For cell cycle analysis, an untreated control population provides the baseline distribution for comparison.

Conclusion and Future Directions

These application notes provide a foundational framework for the in vitro evaluation of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine as a potential anticancer agent. The data generated from these protocols will elucidate its cytotoxic profile and provide initial insights into its mechanism of action. Further studies could involve more detailed mechanistic investigations, such as apoptosis assays (e.g., Annexin V staining), analysis of other relevant signaling pathways, and ultimately, in vivo studies using xenograft models to assess its therapeutic efficacy in a more complex biological system.

References

  • Ghorab, M. M., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(11), 1893. Available from: [Link]

  • Li, J., et al. (2020). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108. Available from: [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435-16454. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5000. Available from: [Link]

  • Sanna, F., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2533. Available from: [Link]

  • Meira, L. B., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets, 18(9), 830-840. Available from: [Link]

  • Meira, L. B., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(9), 830-840. Available from: [Link]

  • Kaur, G., et al. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Journal of Clinical Medicine, 8(8), 1134. Available from: [Link]

  • Kennelly, M. M., et al. (2010). Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands. Apoptosis, 15(12), 1476-1488. Available from: [Link]

  • Chen, Z., et al. (2010). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 15(11), 8196-8207. Available from: [Link]

  • PubChem.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Available from: [Link]

  • El-Deeb, I. M., et al. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 10(42), 25011-25026. Available from: [Link]

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The compound 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, a member of this class, presents a promising starting point for the development of novel therapeutic agents. While the broader class of triazolopyrimidines has been explored for anti-inflammatory potential, specific and detailed investigations into this particular derivative are not extensively documented.[2][3][6] This guide provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, from fundamental physicochemical characterization to robust in vitro and in vivo pharmacological assessment.

Part 1: Physicochemical Characterization: The Foundation of Biological Assessment

Before embarking on biological assays, it is crucial to determine the fundamental physicochemical properties of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. These parameters are critical for ensuring the quality of subsequent biological data, aiding in the interpretation of results, and informing future formulation and drug delivery strategies.

Aqueous Solubility Assessment

Rationale: Poor aqueous solubility can lead to compound precipitation in assay media, resulting in inaccurate and misleading biological data.[6] It is a critical parameter that influences bioavailability and formulation development. We will employ a kinetic solubility assay using nephelometry for a rapid assessment, suitable for early-stage discovery.[7][8]

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add phosphate-buffered saline (PBS), pH 7.4, to achieve the final desired concentrations of the test compound. The final DMSO concentration should be kept constant and ideally below 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.[9]

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in light scattering is observed, indicating precipitation.

ParameterDescription
Stock Solution 10 mM in 100% DMSO
Assay Buffer Phosphate-Buffered Saline (PBS), pH 7.4
Final DMSO Conc. < 1%
Incubation 2 hours at room temperature
Detection Nephelometry
Lipophilicity Determination (LogP)

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10] The shake-flask method is the gold standard for LogP determination.[1][4]

Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or PBS, pH 7.4). Saturate the n-octanol with the aqueous phase and vice versa by mixing and allowing them to separate overnight.

  • Compound Addition: Dissolve a known amount of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in the n-octanol phase.

  • Equilibration: Add a known volume of the aqueous phase to the n-octanol solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

This section outlines a tiered approach to assess the anti-inflammatory potential of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, starting with an essential cytotoxicity assessment, followed by key assays to measure its effect on inflammatory mediators and pathways.

Cell Viability Assay: Establishing a Therapeutic Window

Rationale: It is imperative to distinguish between a compound's true anti-inflammatory effects and any observed reduction in inflammatory markers due to cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability.[11][12][13]

Protocol: MTT Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[14][15] This assay determines the ability of the test compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory stimulus.[16]

Protocol: Griess Assay for Nitrite Quantification

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with various concentrations of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[17]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatants with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow A RAW 264.7 Macrophage Culture B Pre-treatment with 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24h) C->D E Supernatant Collection D->E H Cell Lysate Collection D->H J Nuclear Extract Preparation D->J F Griess Assay for Nitric Oxide (NO) E->F G ELISA for TNF-α & IL-6 E->G I Western Blot for COX-2 & iNOS H->I K NF-κB Translocation Assay J->K G cluster_pathway Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation targets for NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes induces transcription of

Caption: Overview of the canonical NF-κB signaling pathway.

Part 3: In Vivo Anti-inflammatory Assessment

Should 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine demonstrate significant in vitro anti-inflammatory activity with low cytotoxicity, the next logical step is to evaluate its efficacy in a living organism. The carrageenan-induced paw edema model is a classic and well-established assay for screening potential anti-inflammatory drugs. [18][19][20]

Carrageenan-Induced Paw Edema in Rats

Rationale: This model of acute inflammation is characterized by redness, swelling, and pain, and is mediated by the release of various inflammatory mediators, including histamine, bradykinin, and prostaglandins. [21][22]The ability of a compound to reduce the swelling in the paw is a direct measure of its anti-inflammatory effect.

Protocol: Rat Paw Edema Assay

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. Administer the compounds orally or intraperitoneally.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement over Time: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

ParameterValue
Animal Model Male Wistar Rats
Inflammatory Agent 1% Carrageenan solution
Positive Control Indomethacin (e.g., 10 mg/kg)
Measurement Tool Plethysmometer
Time Points 0, 1, 2, 3, 4, 5 hours post-carrageenan

Conclusion

This comprehensive guide provides a structured and scientifically rigorous framework for the evaluation of the anti-inflammatory properties of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and assess its therapeutic potential. The logical progression from physicochemical characterization to in vitro and in vivo testing ensures a thorough and efficient investigation, paving the way for the potential development of a novel anti-inflammatory agent.

References

  • El-Sayed, W. A., et al. (2012). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 17(9), 10556-10568. Available from: [Link]

  • Pfitzer, E. A., & O'Donnell, P. M. (2001). PROCESS FOR THE PREPARATION OF 2-AMINO-5,8-DIMETHOXYT[1][2][3]RIAZOLO[1,5-c]PYRIMIDINE. Google Patents. Available from:

  • Al-Harbi, N. O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Jurnal UPI, 28(1). Available from: [Link]

  • Nettekoven, M., et al. (2016). Novel Triazolopyrimidine-Derived Cannabinoid Receptor 2 Agonists as Potential Treatment for Inflammatory Kidney Diseases. ChemMedChem, 11(1), 84-93. Available from: [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Available from: [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Available from: [Link]

  • Al-Tel, T. H. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4223. Available from: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Kamal, A., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(28), 17873-17902. Available from: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(13), 5129. Available from: [Link]

  • Al-Suhaimi, E. A., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available from: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link]

  • Mechergui, K., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2016, 8213935. Available from: [Link]

  • Ahmadian-Attari, M. M., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 294-299. Available from: [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Available from: [Link]

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available from: [Link]

  • Mitchell, S., et al. (2016). Measurement of NF-κB Activation in TLR-Activated Macrophages. Methods in Molecular Biology, 1390, 245-257. Available from: [Link]

  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 4589-4601. Available from: [Link]

  • Mitchell, S., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1390, 245-257. Available from: [Link]

  • Ding, G. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 438-449. Available from: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 132-139. Available from: [Link]

  • Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Available from: [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available from: [Link]

  • ResearchGate. (n.d.). Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed... Scientific Diagram. Available from: [Link]

  • Kim, J. H., et al. (2020). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 25(18), 4223. Available from: [Link]

  • Kim, Y. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Antioxidants, 9(10), 964. Available from: [Link]

  • Kumar, D., et al. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Current Drug Discovery Technologies, 18(4), 542-554. Available from: [Link]

  • Lim, H. S., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants, 11(7), 1262. Available from: [Link]

  • DiVA portal. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Available from: [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Available from: [Link]

Sources

Application Note: A Chemoproteomic Strategy for Target Deconvolution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the identification of cellular protein targets of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, a bioactive heterocyclic compound. The triazolopyrimidine scaffold is a well-established pharmacophore known to interact with a variety of protein classes, particularly protein kinases.[1][2][3] Elucidating the specific molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent or research tool.[4][5] We present an affinity-based chemical proteomics workflow, from the rational design and synthesis of a bespoke affinity probe to the final identification of candidate protein binders using mass spectrometry. The protocols herein are designed to be robust and include essential control experiments to ensure high-confidence target identification.

Introduction and Scientific Rationale

5,8-Dimethoxy-[6][7][8]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic molecule belonging to the triazolopyrimidine family.[6] This class of compounds has garnered significant attention in medicinal chemistry due to a wide range of observed biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][9] Specifically, numerous derivatives of the triazolopyrimidine core have been successfully developed as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2][3]

Phenotypic screening may reveal the potent effects of a compound like 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, but it does not reveal the precise molecular interactions responsible for its efficacy. Target deconvolution is the process of identifying these specific biomolecular targets.[4][5] Among the various strategies for target identification, affinity-based chemical proteomics is a powerful and direct approach.[10][11] This method utilizes a chemically modified version of the bioactive small molecule (an "affinity probe") to physically isolate its binding partners from a complex biological mixture, such as a cell lysate.[4][5] The captured proteins are then identified with high sensitivity and accuracy using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

This guide details a complete workflow for this purpose, providing the scientific reasoning behind each step to empower researchers to confidently identify the targets of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Principle of the Method: Affinity Purification-Mass Spectrometry (AP-MS)

The overall strategy is a pull-down experiment where the small molecule of interest acts as the "bait" to "fish" for its protein targets.[12][13] The process can be broken down into four major stages, as illustrated in the workflow diagram below.

  • Probe Synthesis: The parent compound is functionalized with a linker arm and a bioorthogonal handle (e.g., a terminal alkyne). This modification must be carefully designed to preserve the compound's original biological activity.

  • Probe Immobilization: The alkyne-modified probe is covalently attached to a reporter tag (e.g., biotin) via a click chemistry reaction. The biotinylated probe is then immobilized onto a solid support matrix, typically streptavidin-coated agarose or magnetic beads.

  • Affinity Purification: The immobilized probe is incubated with a native cell lysate. Proteins that specifically bind to the compound are captured on the beads, while non-binding proteins are washed away.

  • Protein Identification: The captured proteins are eluted from the beads, digested into peptides (usually with trypsin), and analyzed by LC-MS/MS. The resulting spectra are matched against a protein sequence database to identify the target proteins.

G cluster_0 Phase 1: Probe Preparation cluster_1 Phase 2: Affinity Purification cluster_2 Phase 3: Analysis P1 Parent Compound (5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine) P2 Synthesize Alkyne- Functionalized Probe P1->P2 P3 Click Reaction with Azide-Biotin P2->P3 P4 Immobilize Probe on Streptavidin Beads P3->P4 P5 Incubate with Cell Lysate P4->P5 P6 Wash to Remove Non-Specific Binders P5->P6 P7 Elute Bound Proteins P6->P7 P8 On-Bead Tryptic Digestion P7->P8 P9 LC-MS/MS Analysis P8->P9 P10 Database Search & Protein Identification P9->P10 P11 Candidate Target List P10->P11

Figure 1. Overall experimental workflow for target identification.

Protocol 1: Design and Synthesis of an Affinity Probe

Rationale: A successful affinity probe must retain the binding affinity of the parent compound. The 2-amino group on the triazolopyrimidine core is a suitable position for modification, as it projects into the solvent-exposed region in many kinase-inhibitor complexes. We propose the synthesis of an alkyne-functionalized probe, which provides the flexibility to attach various reporter tags (e.g., biotin, fluorophores) via highly efficient copper-catalyzed or strain-promoted click chemistry.[14]

Proposed Synthetic Scheme: The 2-amino group can be acylated with a linker such as 4-pentynoic acid using standard peptide coupling reagents (e.g., HATU or EDC/HOBt) to yield the desired alkyne-functionalized probe.

Materials:

  • 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

  • 4-Pentynoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (1.0 eq) in anhydrous DMF, add 4-pentynoic acid (1.2 eq).

  • Add HATU (1.3 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure alkyne probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Protocol 2: Affinity Purification of Target Proteins

Rationale: This protocol describes the core pull-down experiment. It includes the critical control experiments necessary to distinguish true binding partners from proteins that non-specifically adhere to the affinity matrix.

Critical Controls: The trustworthiness of any pull-down experiment rests on its controls.[11]

  • Negative Control: Streptavidin beads without any probe are incubated with the lysate. Proteins identified in this control are considered non-specific background binders to the matrix.

  • Competition Control: The lysate is pre-incubated with a high molar excess (e.g., 100x) of the original, unmodified 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine before adding the immobilized probe. A true target protein will bind to the free compound, preventing its capture by the probe. Therefore, the abundance of true targets should be significantly reduced in this sample compared to the experimental sample.

G A Experimental (Probe + Lysate) Result_A Total Captured Proteins (Specific + Non-Specific) A->Result_A B Negative Control (Beads Only + Lysate) Result_B Non-Specific Binders (Matrix Binders) B->Result_B C Competition Control (Probe + Lysate + Excess Free Compound) Result_C Reduced Specific Binders + Non-Specific Binders C->Result_C True_Target High-Confidence True Target Result_A->True_Target  Quantitative Comparison Result_B->True_Target  Quantitative Comparison Result_C->True_Target  Quantitative Comparison G Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates ATP ATP ATP->Dimer Binds to Kinase Domain Compound 5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine Compound->Dimer INHIBITS (Hypothesized Target) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division Last Updated: January 2026

Welcome to the technical support guide for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and step-by-step protocols to achieve clear, stable stock solutions for your experiments.

Compound Quick Reference

Before troubleshooting, it's crucial to be familiar with the physicochemical properties of the compound. These parameters dictate its behavior in solution.

PropertyValueSource
Molecular Formula C₇H₉N₅O₂[1]
Molecular Weight 195.18 g/mol [1][2]
Appearance Off-white to yellow powder or crystals[3]
Melting Point 201-203°C[2]
Predicted pKa 2.66 ± 0.30 (weakly basic)[2]
Storage Refrigerator (2-8°C), inert atmosphere, dark[4]

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm struggling with the initial dissolution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in DMSO. What is the standard protocol and what might be going wrong?

This is the most common challenge, often arising from attempting to create too high a concentration or insufficient mechanical agitation. The crystalline structure of the compound requires energy to break down the lattice and allow the DMSO molecules to solvate it.

Underlying Principle: The process of dissolution involves overcoming the compound's crystal lattice energy with favorable solute-solvent interactions.[5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, but physical assistance is often required to initiate and complete this process.[6]

Workflow: Standard Protocol for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Calculate & Weigh Compound transfer 2. Transfer to Vial weigh->transfer Use calibrated balance add_dmso 3. Add Anhydrous DMSO transfer->add_dmso Ensure vial is dry vortex 4. Vortex Vigorously (2-5 min) add_dmso->vortex Target concentration inspect 5. Visually Inspect for Particulates vortex->inspect Check against light source store 6. Store at -20°C with Desiccant inspect->store If fully dissolved

Caption: Standard workflow for preparing a DMSO stock solution.

Detailed Protocol: Preparing a 10 mM Stock Solution [7]

  • Calculation: Determine the mass of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (MW: 195.18 g/mol ) needed.

    • Mass (mg) = 10 mM * 195.18 g/mol * Volume (L)

    • For 1 mL (0.001 L): Mass = 10 * 195.18 * 0.001 = 1.95 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out 1.95 mg of the compound into a clean microcentrifuge tube or glass vial.[8] It is often more practical to weigh a slightly different amount (e.g., 2.10 mg) and adjust the solvent volume accordingly to achieve the exact desired concentration.[8]

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1.077 mL for 2.10 mg to make a 10 mM solution).

  • Dissolution: Cap the vial tightly and vortex vigorously for 2-5 minutes.[7]

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Once fully dissolved, label the vial clearly and store at -20°C. To prevent water absorption by the DMSO, store vials in a container with desiccant.[6]

Q2: I've followed the standard protocol, but my solution remains cloudy or has visible particulates. What advanced techniques can I use?

If vortexing alone is insufficient, additional energy is needed to break the intermolecular bonds in the solid-state compound. Gentle heating and sonication are the next logical steps.

Underlying Principle:

  • Heating: Increases the kinetic energy of both the solute and solvent molecules, leading to more frequent and energetic collisions that can overcome the crystal lattice energy. For most compounds, solubility increases with temperature.

  • Sonication: Uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates powerful shockwaves that break apart compound aggregates and increase the surface area available for dissolution.[9]

Troubleshooting Flowchart: Advanced Dissolution

G start Initial Dissolution Failed (Particulates Observed) heat Warm solution to 37-40°C (Water bath, 10-15 min) start->heat vortex_again Vortex while warm heat->vortex_again inspect1 Inspect Solution vortex_again->inspect1 sonicate Sonicate in water bath (15-30 min) inspect1->sonicate Particulates Remain success Fully Dissolved Proceed to Storage inspect1->success Clear inspect2 Inspect Solution sonicate->inspect2 inspect2->success Clear fail Still Undissolved Consider Lower Concentration or Co-Solvent inspect2->fail Particulates Remain

Caption: Logical steps for troubleshooting incomplete dissolution in DMSO.

Step-by-Step Advanced Dissolution Protocol:

  • Gentle Heating: Place the capped vial in a water bath or heating block set to 37-40°C for 10-15 minutes. The high melting point (201-203°C) of this compound suggests it is thermally stable to gentle warming.[2]

  • Intermittent Agitation: Remove the vial every 5 minutes and vortex for 30-60 seconds.

  • Sonication: If particulates remain, place the vial in a bath sonicator for 15-30 minutes. Ensure the water in the sonicator does not become excessively hot, as this can degrade some compounds.[9]

  • Final Inspection: After the treatment, allow the solution to return to room temperature and inspect carefully for any signs of precipitation.

Q3: My stock solution is clear initially, but it precipitates upon dilution into my aqueous assay buffer. How can I solve this?

This is a classic problem for compounds that are highly soluble in organic solvents but poorly soluble in water. When the DMSO stock is added to an aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution.

Underlying Principle: The dramatic shift in solvent polarity from nearly 100% DMSO to >99% aqueous buffer reduces the solvent's capacity to keep the hydrophobic compound solvated. This is a common challenge in drug discovery screening.[10] Strategies focus on making the final solvent environment more "hospitable" to the compound.

Recommended Solutions:

  • Optimize Dilution Technique: Avoid adding the DMSO stock directly into the full volume of buffer. Instead, add the DMSO stock to a small volume of buffer while vortexing, and then bring it up to the final volume. An even better method is to pre-mix the buffer with a volume of DMSO equivalent to the final target concentration before adding the compound stock.[11]

  • pH Adjustment: The compound has a predicted pKa of ~2.66, indicating it is a weak base.[2] In aqueous solutions, its solubility can be increased by lowering the pH. Adjusting your buffer to a more acidic pH (e.g., pH 6.0-6.5), if compatible with your assay, can significantly improve solubility by protonating the amine group.[][13]

  • Use of Co-solvents: A co-solvent can be included in the final aqueous buffer to increase the solubility of the test compound.[14][15] Co-solvents work by reducing the polarity of the aqueous medium.[]

Table of Common Co-solvents for Aqueous Dilution

Co-SolventTypical Final Concentration (v/v)Key ConsiderationsSource
Ethanol 1-5%Can affect protein stability and cell function at higher concentrations.[13]
PEG 400 1-10%Generally well-tolerated in many biological systems.[][16]
N-methyl-2-pyrrolidone (NMP) 1-5%A powerful solubilizing agent, but its compatibility with the specific assay must be verified.[16]

Important: Always run a "vehicle control" in your experiment containing the same final concentration of DMSO and any co-solvents to ensure that the solvent mixture itself does not affect the experimental outcome.[6]

Q4: Could the quality of my DMSO be the problem? And how should I properly store my stock solutions?

Absolutely. The quality of the solvent is a critical, yet often overlooked, variable.

Underlying Principle: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Water contamination in DMSO can significantly decrease its solvating power for many organic compounds. Over time, this can cause a previously clear stock solution to develop precipitates.

Best Practices for Solvent and Stock Solution Management: [17]

  • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO (≥99.9%) from a reputable supplier.

  • Aliquot Your Solvent: Upon receiving a new bottle of DMSO, aliquot it into smaller, single-use volumes in tightly sealed, dry glass vials. This prevents repeated opening of the main bottle, which introduces moisture.

  • Proper Stock Storage: Store DMSO stock solutions at -20°C or -80°C.[18] The freezing point of DMSO is 18.5°C, so it will be frozen at these temperatures, which helps maintain its stability.[6]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce water condensation and may degrade sensitive compounds. Prepare smaller aliquots of your stock solution for daily use.

  • Monitor Stability: The stability of compounds in DMSO at room temperature can be poor over long periods, with one study showing only 52% of compounds remaining after a year.[18][19] While refrigerated storage is much better, periodic checks of stock solution clarity are advisable.

By systematically addressing these potential issues—from initial dissolution technique to advanced methods and proper storage—researchers can overcome the solubility challenges associated with 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine and ensure the reliability and reproducibility of their experimental results.

References

  • 5,8-Dimethoxy-[2][6][20]triazolo[1,5-c]pyrimidin-2-amine Request for Quotation - ChemBK. [Link]

  • Dimethyl sulfoxide - Wikipedia. [Link]

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Preparing Stock Solutions - PhytoTech Labs. [Link]

  • Best Practices For Stock Solutions - FasterCapital. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PubMed Central. [Link]

  • How to Make Accurate Stock Solutions - Bitesize Bio. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - ACS Publications. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate. [Link]

  • Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol | Request PDF - ResearchGate. [Link]

  • Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide | Request PDF - ResearchGate. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. [Link]

Sources

Technical Support Center: Optimization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine Synthesis

Technical Support Center: Optimization of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine Synthesis

Welcome to the technical support center for the synthesis of 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction

5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal and agrochemical research. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including herbicides like Penoxsulam.[4] The synthesis, while achievable, presents several challenges where suboptimal conditions can lead to diminished yields and the formation of impurities. This guide provides a comprehensive overview of a common synthetic route, focusing on practical solutions to frequently encountered issues.

A prevalent synthetic pathway involves a multi-step process commencing with a substituted pyrimidine, followed by hydrazinolysis, cyclization, and a final rearrangement and methoxy substitution.[1] Understanding the nuances of each step is critical for a successful outcome.

Synthetic Pathway Overview

The synthesis of 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine can be achieved through the following key transformations:

Synthetic_PathwayA5-Methoxy-4-chloropyrimidine derivativeBHydrazinolysisA->B Hydrazine C5-Methoxy-4-hydrazinopyrimidine intermediateB->CDCyclization withCyanogen BromideC->D BrCN E3-Amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine(kinetic product)D->EFDimroth Rearrangement &Methoxide ReactionE->F NaOMe,MeOH G5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine(thermodynamic product)F->G

Caption: General synthetic route to 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Low Yield in the Hydrazinolysis Step

Question: I am experiencing a low yield of the 5-methoxy-4-hydrazinopyrimidine intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in this initial step often stem from incomplete reaction or the formation of side products. Here’s a systematic approach to troubleshooting:

  • Purity and Activity of Hydrazine: Hydrazine is susceptible to oxidation. Use a fresh, unopened bottle of hydrazine hydrate or anhydrous hydrazine. Ensure it has been stored correctly under an inert atmosphere.

  • Reaction Temperature: The reaction of chloropyrimidines with hydrazine is typically exothermic. While some heating may be necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material and product, or the formation of di-substituted products.

    • Recommendation: Start the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature or slightly above. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile.

  • Stoichiometry of Hydrazine: An insufficient amount of hydrazine will result in incomplete conversion. Conversely, a large excess can sometimes lead to the formation of undesired byproducts.

    • Recommendation: A slight excess of hydrazine (e.g., 1.1-1.5 equivalents) is generally recommended to ensure complete conversion of the chloropyrimidine.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reactants.

    • Recommendation: Alcohols such as ethanol or isopropanol are commonly used. Ensure the solvent is of appropriate purity and dry if necessary, although for reactions with hydrazine hydrate, anhydrous conditions are not strictly required.

Troubleshooting the Cyclization with Cyanogen Bromide

Question: My cyclization of the hydrazinopyrimidine with cyanogen bromide is giving a low yield of the desired triazolopyrimidine. What should I check?

Answer:

The cyclization to form the triazole ring is a critical step. Here are key parameters to optimize:

  • Purity of Cyanogen Bromide: Cyanogen bromide can degrade over time, especially if exposed to moisture, leading to the formation of hydrogen cyanide and other byproducts. It can also undergo explosive trimerization.[5]

    • Recommendation: Use a fresh, high-purity source of cyanogen bromide. Handle it with extreme caution in a well-ventilated fume hood due to its high toxicity.[2]

  • Reaction Conditions: The reaction is typically performed in a suitable solvent at controlled temperatures.

    • Recommendation: A common solvent is an alcohol like isopropanol or a polar aprotic solvent like acetonitrile. The reaction can be sensitive to temperature; monitor it closely to avoid side reactions.

  • pH Control: The reaction can be influenced by the pH of the medium. The presence of a base may be required to neutralize any acid formed during the reaction.

    • Recommendation: A mild, non-nucleophilic base can be added to scavenge protons. Small-scale trial reactions can help determine the optimal base and stoichiometry.

Issues with the Dimroth Rearrangement and Methoxide Reaction

Question: I am having trouble with the final Dimroth rearrangement and methoxide substitution step. My yield is low, and I suspect I have a mixture of isomers.

Answer:

This final step involves both a rearrangement of the triazole ring and, if starting from a 5-chloro intermediate, a nucleophilic aromatic substitution. The initial product of the cyclization is the kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine, which then rearranges to the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine.[6][7]

  • Incomplete Rearrangement: The Dimroth rearrangement is often the rate-limiting step and can be slow.[8]

    • Causality: The rearrangement is catalyzed by base (methoxide in this case) and influenced by temperature. Insufficient base or too low a temperature will result in incomplete conversion to the desired isomer. The presence of acid can also catalyze the rearrangement.[6][8]

    • Recommendation:

      • Temperature: Gently heating the reaction mixture can accelerate the rearrangement. A temperature range of 10°C to 35°C is often preferred, but optimization may be required.[1]

      • Methoxide Concentration: The rate of rearrangement is dependent on the methoxide concentration.[1] For the rearrangement of a 5-methoxy intermediate, a catalytic amount of methoxide (0.1 to 0.5 equivalents) is often sufficient. If starting from a 5-chloro intermediate, at least one additional equivalent of methoxide is required for the substitution.

  • Side Reactions with Methoxide: Sodium methoxide is a strong base and nucleophile.

    • Causality: At elevated temperatures or with prolonged reaction times, methoxide can potentially react with other functional groups in the molecule, leading to decomposition or the formation of byproducts.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS to avoid over-running the reaction. Once the starting material is consumed and the desired product is formed, the reaction should be quenched.

  • Purification Challenges: The starting material, intermediate isomers, and the final product may have similar polarities, making purification by chromatography challenging.

    • Recommendation:

      • Drive the reaction to completion to minimize the presence of the starting isomer.

      • Crystallization: The final product is often a solid. Careful selection of a crystallization solvent can effectively separate the desired product from impurities. Consider solvent systems such as methanol/water or ethanol/water.

Dimroth_RearrangementA3-Amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine(Kinetic Product)BRing OpeningA->B Base (e.g., MeO⁻)or Acid (H⁺) COpen-chain IntermediateB->CDRing ClosureC->DE2-Amino-8-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine(Thermodynamic Product)D->E

Technical Support Center: Crystallization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this and structurally related compounds. The information herein is curated to offer both foundational knowledge and advanced techniques to achieve high-quality crystals suitable for various downstream applications, including single-crystal X-ray diffraction (SCXRD).[1]

5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry and agrochemistry.[4][5] Its unique structure, combining triazole and pyrimidine rings, makes it a valuable scaffold for developing novel therapeutic agents.[4][6] Given its importance, obtaining high-purity crystalline material is a critical step in its development and characterization.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Q1: What are the known physical properties of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine relevant to crystallization?

A1: The compound typically appears as an off-white to yellow powder or crystals. Its melting point is reported to be between 201-203°C.[7] Understanding these properties is crucial for selecting appropriate solvents and crystallization techniques.

Q2: What is the first step I should take when my crystallization experiment fails?

A2: The most common reason for crystallization failure is an unsaturated solution.[3] Ensure your solution is saturated by dissolving more solute, potentially with gentle heating.[3][8] If you have excess solvent, it can be carefully evaporated to increase the concentration.[9][10]

Q3: How important is the purity of the starting material?

A3: Purity is critical. Impurities can inhibit nucleation, affect crystal growth, and may even co-crystallize with your compound, leading to poor quality crystals.[11][12][13] A minimum purity of 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[14]

Q4: Can agitation or vibrations affect my crystallization?

A4: Yes, excessive vibration can disturb crystal growth.[3] It is best to keep your crystallization setup in a quiet, undisturbed location.[3] However, in some cases, controlled agitation can facilitate nucleation.[15]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during the crystallization of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Issue 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling, it is likely undersaturated or supersaturated without nucleation.

Causality:

  • Undersaturation: The concentration of the compound in the solvent is below its solubility limit at that temperature.

  • Supersaturation without Nucleation: The solution is concentrated enough for crystals to form, but there are no nucleation sites to initiate crystal growth.[9]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the liquid-air interface with a glass rod.[16][17] This can create microscopic imperfections that serve as nucleation sites.

    • Seeding: If available, add a single, small crystal of the pure compound to the solution.[10][14] This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of the solute.[1][2] This can be done by leaving the container partially open in a clean environment.[2]

    • Anti-Solvent Addition: If your compound is soluble in one solvent and insoluble in another miscible solvent, you can slowly add the "anti-solvent" to the solution to induce precipitation.[10]

  • Further Cooling:

    • If room temperature cooling is unsuccessful, try placing the flask in a refrigerator or an ice bath to further decrease the solubility of the compound.[8][17] Slow cooling is generally preferred to obtain better quality crystals.[9]

Issue 2: Oiling Out Instead of Crystallizing

The compound separates from the solution as a liquid (oil) rather than a solid.

Causality:

  • High Solute Concentration: The solution is too concentrated, leading to liquid-liquid phase separation.

  • Low Melting Point: The melting point of the compound may be below the boiling point of the solvent.[9]

  • Impurities: Significant impurities can lower the melting point of the mixture and promote oiling out.[9]

Troubleshooting Protocol:

  • Dilute and Re-cool:

    • Warm the solution to redissolve the oil.

    • Add a small amount of additional solvent to slightly dilute the solution.[9]

    • Allow the solution to cool very slowly. This can be achieved by placing the flask in a Dewar or an insulated container to slow the rate of heat loss.

  • Change Solvent System:

    • Experiment with different solvents or solvent mixtures. A solvent in which the compound is less soluble might prevent oiling out.[14]

  • Purification:

    • If impurities are suspected, purify the compound further using techniques like column chromatography before attempting crystallization again.

Issue 3: Formation of Small, Poor-Quality Crystals

The resulting crystals are too small for analysis or are poorly formed (e.g., needles, plates).

Causality:

  • Rapid Crystallization: If the solution cools too quickly, many small crystals will form instead of a few large ones.[18]

  • High Supersaturation: A very high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals.[11]

Troubleshooting Protocol:

  • Slow Down the Crystallization Process:

    • Slow Cooling: Ensure the solution cools as slowly as possible.[8]

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals, especially with small amounts of material.[2][14] Dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger sealed container with a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution will gradually decrease the solubility and promote slow crystal growth.[2]

  • Optimize Solvent Choice:

    • The choice of solvent can significantly influence crystal habit.[2] Experiment with different solvents to find one that promotes the growth of well-formed, blocky crystals.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is a critical factor in successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[8]

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
Protic Water, Ethanol, MethanolHigh100, 78, 65Can form hydrogen bonds, which may aid or hinder crystallization.[14]
Aprotic Polar Acetone, Acetonitrile, DMF, DMSOMedium-High56, 82, 153, 189DMF and DMSO are powerful solvents, often used as a last resort.[2]
Aprotic Nonpolar Hexane, Toluene, DichloromethaneLow69, 111, 40Good for less polar compounds. Dichloromethane is very volatile.[14]

This table provides a general guide. Experimental validation is necessary to determine the optimal solvent for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Experimental Protocols
Protocol 1: Slow Evaporation

Slow evaporation is a straightforward method for crystallization.[2]

  • Dissolve the compound in a suitable solvent to create a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[1]

Protocol 2: Vapor Diffusion

Vapor diffusion is highly effective for obtaining high-quality single crystals from small amounts of material.[2][14]

  • Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).

  • Add a larger volume of a more volatile "poor" solvent (anti-solvent) to the outer container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystal growth.

Visualization of Troubleshooting Workflow

Troubleshooting_Crystallization start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue poor_crystals Poor Quality Crystals start->poor_crystals Issue success High-Quality Crystals start->success Success induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Action increase_supersaturation Increase Supersaturation (Evaporate/Add Anti-solvent) no_crystals->increase_supersaturation Action dilute_recool Dilute and Cool Slowly oiling_out->dilute_recool Action change_solvent Change Solvent System oiling_out->change_solvent Action slow_cooling Slow Down Cooling poor_crystals->slow_cooling Action vapor_diffusion Try Vapor Diffusion poor_crystals->vapor_diffusion Action induce_nucleation->success increase_supersaturation->success dilute_recool->success change_solvent->success slow_cooling->success vapor_diffusion->success

Caption: Troubleshooting flowchart for crystallization.

Logical Relationship: Factors Influencing Crystallization

Crystallization_Factors crystallization Successful Crystallization supersaturation Supersaturation nucleation Nucleation supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth crystal_growth->crystallization temperature Temperature temperature->supersaturation solvent Solvent Choice solvent->supersaturation purity Compound Purity purity->nucleation cooling_rate Cooling Rate cooling_rate->crystal_growth

Caption: Interplay of factors in crystallization.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

  • (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. [Link]

  • Helmenstine, A. M. (2025). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • (n.d.). Crystallization of Organic Compounds. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • (n.d.). Guide for crystallization. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • (2024). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • (2017). What should I do if crystallisation does not occur?. Quora. [Link]

  • (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • (n.d.). Factors which affect the crystallization of a drug substance. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]

  • Nichols, L. (2021). Crystallization, Small Scale. YouTube. [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]

  • Al-Khdhair, S. K., et al. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. NIH. [Link]

  • (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. [Link]

  • (2025). Common Challenges in Crystallization Processes. YouTube. [Link]

  • (n.d.). METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY[1][2][3] TRIAZOLO [1,5-C] PYRIMIDINE. Google Patents.

  • (n.d.). PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[1][2][3] TRIAZOLO [1,5-c] PYRIMIDINE. Google Patents.

  • ChemBK. (n.d.). 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine Request for Quotation. [Link]

Sources

Stability issues of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential challenges and implementing the troubleshooting strategies outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability Profile

5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound with a fused triazolopyrimidine core, featuring two methoxy groups and an amino group.[1] While a promising scaffold in medicinal chemistry, its stability in solution can be influenced by various factors, including pH, temperature, light, and the solvent system employed.[1][2] This guide provides a proactive approach to mitigate potential degradation and troubleshoot common stability-related observations.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₉N₅O₂[1][3]
Molar Mass 195.18 g/mol [1][3]
Physical Form Off-white to yellow powder or crystals[4]
Melting Point 201-203℃[3]
Predicted pKa 2.66 ± 0.30[3]
Storage 2-8°C, in a dark place under an inert atmosphere

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine has changed color. What could be the cause?

A change in the color of your solution, often to a yellowish or brownish hue, is a common indicator of degradation. This can be triggered by several factors:

  • Oxidation: The triazolopyrimidine ring system, particularly with electron-donating groups like the amino and methoxy substituents, can be susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of colored degradation products. Studies on similar heterocyclic compounds have shown the formation of N-oxides as a potential degradation pathway.[5]

  • Photodegradation: The compound is recommended to be stored in the dark, suggesting potential photosensitivity. Exposure to ambient or UV light can provide the energy to initiate degradation reactions.

  • pH-Mediated Degradation: At non-optimal pH values, the compound may undergo hydrolysis or other rearrangements, which could result in colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial to prevent further photodegradation.

  • Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

  • Solvent Purity: Use high-purity, degassed solvents to avoid contaminants that could catalyze degradation.

  • pH Control: If applicable to your experimental conditions, ensure the solution is buffered at an appropriate pH. Given the predicted pKa of 2.66, the compound will be protonated in acidic conditions.[3] The stability in acidic, neutral, and basic conditions should be experimentally verified.

FAQ 2: I am observing unexpected peaks in my HPLC analysis. How can I determine if these are degradation products?

The appearance of new peaks in your chromatogram is a strong indication that your compound is degrading. To confirm this and identify the nature of these new species, a systematic approach is required.

Troubleshooting Workflow:

G start Unexpected peaks observed in HPLC stress_testing Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress_testing analyze Analyze stressed samples by LC-MS stress_testing->analyze compare Compare retention times and mass spectra of unknown peaks with stressed samples analyze->compare identify Identify degradation products compare->identify optimize Optimize storage and handling conditions identify->optimize end Implement preventative measures optimize->end

Caption: Workflow for identifying degradation products.

Detailed Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a sample of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose a sample of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any new peaks.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with a control sample.

  • The new peaks observed in the stressed samples are potential degradation products.

  • Use the mass spectrometry data to propose structures for the degradation products.

FAQ 3: What are the best practices for preparing and storing solutions of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine to ensure stability?

Proactive measures during solution preparation and storage are critical to maintaining the integrity of the compound.

Recommended Practices:

  • Solvent Selection:

    • Use high-purity, HPLC-grade solvents.

    • Avoid solvents containing peroxides or other reactive impurities.

    • If using aqueous solutions, use freshly prepared, high-purity water (e.g., Milli-Q).

  • pH Considerations:

    • Given the amine functionality and the triazolopyrimidine core, the compound's stability is likely pH-dependent.

    • For aqueous solutions, consider using buffers to maintain a stable pH. The optimal pH for stability should be determined experimentally, but starting with a slightly acidic to neutral pH (e.g., pH 4-7) is a reasonable approach.

  • Temperature:

    • Prepare solutions at room temperature and store them at the recommended 2-8°C.

    • For long-term storage, consider aliquoting the solution and freezing at -20°C or -80°C. However, perform freeze-thaw stability studies to ensure the compound does not degrade during this process.

  • Atmosphere:

    • As mentioned, an inert atmosphere is recommended. Purge solvents and vials with argon or nitrogen before preparing and storing solutions.

  • Light Protection:

    • Always work with the compound in amber vials or wrap containers with aluminum foil to protect from light.

Visual Guide to Best Practices:

G cluster_preparation Solution Preparation cluster_storage Solution Storage prep1 Use high-purity, degassed solvents prep2 Weigh compound accurately in a controlled environment prep1->prep2 prep3 Use amber vials or foil-wrapped containers prep2->prep3 prep4 Buffer aqueous solutions to an optimal pH prep3->prep4 store1 Store at 2-8°C for short-term use prep4->store1 Transfer to storage store2 Aliquot and freeze at -20°C or -80°C for long-term store1->store2 store3 Store under an inert atmosphere (Ar or N2) store4 Protect from light at all times store3->store4

Sources

Technical Support Center: Method Refinement for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the quantitative analysis of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (CAS No. 219715-62-5). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting for this specific heterocyclic amine. As a nitrogen-containing heterocyclic compound, it presents unique challenges in chromatographic analysis that require careful consideration of method parameters to achieve accurate and robust quantification.[1]

This guide is structured as a dynamic question-and-answer resource, addressing common problems and foundational questions encountered in the laboratory. We will delve into the causality behind experimental choices, grounding our recommendations in established analytical principles and regulatory standards.

Part 1: Troubleshooting Guide - Navigating Common Analytical Hurdles

This section addresses specific, frequently encountered issues during the HPLC or LC-MS analysis of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Q1: Why am I observing significant peak tailing for my analyte?

Answer: Peak tailing is the most common issue for amine-containing compounds like this one. It is typically caused by secondary interactions between the basic amine groups on your analyte and acidic free silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a tailed peak.

Probable Causes & Solutions:

  • Silanol Interactions:

    • Solution 1: Mobile Phase Modification (Primary Fix): Add a small amount of an acidic modifier to your mobile phase. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are excellent choices. The acid protonates the free silanol groups (Si-O⁻ to Si-OH), minimizing their ability to interact with the protonated basic analyte. Formic acid is preferred for LC-MS applications due to its volatility and lower ion suppression effects compared to TFA.[1]

    • Solution 2: Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or incorporates proprietary surface technology to shield residual silanols. These are often marketed as "base-deactivated" or suitable for basic compounds.

  • Column Overload:

    • Solution: Dilute your sample and inject a lower concentration. Overloading the stationary phase can lead to peak distortion, including tailing.

  • Mismatched Sample Solvent & Mobile Phase:

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile for a run starting at 10% acetonitrile) can cause poor peak shape.

Q2: My retention time is drifting between injections. What's causing this instability?

Answer: Retention time (RT) instability points to a lack of equilibrium in the chromatographic system or changes in the mobile phase composition or flow rate.[2]

Probable Causes & Solutions:

  • Insufficient Column Equilibration:

    • Solution: Increase the column equilibration time between gradient runs. A minimum of 5-10 column volumes is a good starting point. Ensure the baseline is stable before injecting.

  • Mobile Phase Issues:

    • Solution 1: Fresh Preparation & Degassing: Prepare mobile phases fresh daily and ensure they are thoroughly degassed using sonication, vacuum filtration, or an inline degasser.[2] Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.

    • Solution 2: Check Mobile Phase Composition: If using a buffered mobile phase, ensure the organic and aqueous phases are miscible and that the buffer does not precipitate at the highest organic concentration used in your gradient.

  • Pump Malfunction:

    • Solution: Check for leaks in the pump heads, fittings, and seals.[3] Perform a pump pressure test and check the flow rate accuracy. Inconsistent flow from worn pump seals is a common cause of RT drift.

Q3: I'm experiencing a noisy or drifting baseline. How can I fix this?

Answer: Baseline instability can mask small peaks and compromise accurate integration. The cause can be chemical or instrumental.[2][4]

Probable Causes & Solutions:

  • Contaminated Mobile Phase or Column:

    • Solution: Use high-purity HPLC or LC-MS grade solvents. Filter all aqueous mobile phases through a 0.2 or 0.45 µm filter.[2] If the column is contaminated with strongly retained compounds, flush it with a strong solvent (e.g., isopropanol or acetonitrile).

  • Detector Issues:

    • Solution 1 (UV Detector): An aging detector lamp can cause baseline noise and drift. Check the lamp energy and replace it if it's near the end of its lifespan.[2]

    • Solution 2 (MS Detector): Ensure the ion source is clean. Contamination can lead to an unstable signal.

  • Inadequate System Equilibration:

    • Solution: Allow the entire system (column, detector, mobile phase) to equilibrate fully. Temperature fluctuations in the lab can also contribute, so using a column oven is highly recommended for stable retention.[2]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding method development, sample preparation, and validation.

Q1: What is a good starting point for an HPLC-UV method for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine?

Answer: A reversed-phase HPLC method is the most suitable approach. Given the compound's structure, a C18 column is a robust choice. The following table provides a validated starting point that can be optimized for your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column C18, 2.5-5 µm particle size, 4.6 x 150 mmStandard for reversed-phase separation of small molecules.[5]
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Provides protons to suppress silanol activity and aids in analyte ionization for MS detection.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% to 90% B over 10 minutesA generic screening gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 5-10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Detection (UV) 254 nmA common wavelength for aromatic and heterocyclic compounds. A full UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity.
Q2: How should I prepare my sample for analysis?

Answer: Proper sample preparation is critical for robust and reliable quantification. The goal is to extract the analyte from the sample matrix and remove interfering components.

G

  • For Drug Formulations: Simple "dilute and shoot" may be feasible. Dissolve the formulation in a suitable solvent (like methanol or a mixture of water/acetonitrile), vortex, sonicate to ensure complete dissolution, and then filter through a 0.22 µm syringe filter to remove excipients and particulates.

  • For Biological Matrices (e.g., Plasma, Tissue): More extensive cleanup is required.

    • Protein Precipitation (PPT): A simple and fast method. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge at high speed to pellet the precipitated proteins. The supernatant contains the analyte.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Use an organic solvent (e.g., ethyl acetate) to extract the analyte from the aqueous sample after pH adjustment.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and is ideal for achieving low detection limits.[6][7] A mixed-mode or cation-exchange sorbent would be effective for this basic compound.

Q3: What steps are required to validate this analytical method?

Answer: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The process should follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] The core validation parameters are summarized below.

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Experimental Protocol: Method Validation Summary

  • Specificity: Demonstrate that you can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]

    • Procedure: Analyze blank matrix, matrix spiked with the analyte, and matrix spiked with known impurities or related substances. The analyte peak should be free from interference at its retention time.

  • Linearity: Establish that the method's response is directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five calibration standards spanning the expected concentration range. Perform a linear regression analysis of the peak area versus concentration.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.995.

  • Accuracy: Assess the closeness of the test results to the true value.

    • Procedure: Analyze samples with known concentrations of the analyte (e.g., spiked matrix) at a minimum of three concentration levels (low, medium, high), with multiple replicates (n≥3) at each level.

    • Acceptance Criterion: Percent recovery typically within 98.0% to 102.0%.

  • Precision: Evaluate the variability of the results under different conditions.

    • Procedure:

      • Repeatability (Intra-assay): Analyze replicates (n≥6) of a sample at one concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2%.[10]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

    • Procedure: Typically determined as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Show the reliability of the method with respect to deliberate, small variations in method parameters.

    • Procedure: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Acceptance Criterion: The system suitability parameters should remain within acceptable limits.

Validation ParameterCommon Acceptance CriteriaReference
Specificity No interference at analyte RTICH Q2(R2)[8][9]
Linearity (r²) ≥ 0.995ICH Q2(R2)[8][9]
Accuracy (% Recovery) 98.0 - 102.0% for assayICH Q2(R2)[8][9]
Precision (%RSD) ≤ 2.0%ICH Q2(R2)[8][9][10]
LOQ (S/N Ratio) ~10:1ICH Q2(R2)[8][9]
Robustness System suitability passesICH Q2(R2)[8][9]

References

Technical Support Center: Overcoming Resistance to Triazolopyrimidine-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based antimicrobials. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the significant challenge of antimicrobial resistance. Here, you will find a series of structured FAQs and detailed experimental protocols to support your research endeavors.

Part 1: Foundational Knowledge: Understanding the Battlefield

This section addresses the core principles of triazolopyrimidine action and the common ways bacteria learn to fight back.

FAQ 1: What is the primary mechanism of action for triazolopyrimidine antimicrobials?

Triazolopyrimidine-based antimicrobials are a class of synthetic compounds that primarily function as antifolates.[1][2] Their main target is the essential bacterial enzyme dihydrofolate reductase (DHFR) .[1][3]

Mechanism Explained:

  • Bacteria synthesize tetrahydrofolate, a crucial cofactor, through the folate biosynthesis pathway. DHFR is responsible for the final reduction step, converting dihydrofolate to tetrahydrofolate.

  • Tetrahydrofolate is essential for the synthesis of vital cellular building blocks, including purines, thymidine, and certain amino acids like methionine.[1][4]

  • Triazolopyrimidines act as competitive inhibitors of DHFR, binding to the enzyme's active site and blocking its function.

  • This blockade starves the bacterial cell of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to a "thymineless death" and cessation of growth.[1]

FAQ 2: What are the principal mechanisms by which bacteria develop resistance to triazolopyrimidine antimicrobials?

Bacterial resistance to antifolates like triazolopyrimidines is a multifaceted problem that can arise through several key mechanisms.[5][6] These are primarily:

  • Target Alteration: This is the most common mechanism. Point mutations in the dfr gene, which codes for the DHFR enzyme, can alter the enzyme's structure.[7][8] These changes reduce the binding affinity of the triazolopyrimidine inhibitor, rendering it less effective, while still allowing the enzyme to process its natural substrate.[7] In some high-resistance cases, multiple mutations accumulate in the same gene.[9][10]

  • Increased Drug Efflux: Bacteria can actively pump the antimicrobial out of the cell before it can reach its target. This is accomplished by transmembrane proteins called efflux pumps , such as those from the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria.[11][12][13] Overexpression of these pumps is a common cause of multidrug resistance (MDR).[12]

  • Target Overproduction: Some bacteria can overcome inhibition by simply producing more of the target enzyme. By significantly increasing the concentration of DHFR, the cell can effectively "soak up" the inhibitor, leaving enough functional enzyme to maintain the folate pathway.

  • Enzymatic Inactivation: Though less common for this specific class, some resistance mechanisms involve enzymes that chemically modify and inactivate the antibiotic.[5][14]

The interplay of these mechanisms is illustrated in the diagram below.

ResistanceMechanisms cluster_cell Bacterial Cell Antimicrobial Triazolopyrimidine Antimicrobial DHFR_Normal DHFR (Target) Antimicrobial->DHFR_Normal Inhibition EffluxPump Efflux Pump Antimicrobial->EffluxPump Enters DHFR_Mutated Mutated DHFR (Reduced Binding) Antimicrobial->DHFR_Mutated Fails to Inhibit DNA_RNA_Protein DNA, RNA, Protein Synthesis DHFR_Normal->DNA_RNA_Protein Enables EffluxPump->Antimicrobial Expulsion DHFR_Mutated->DNA_RNA_Protein Enables caption Figure 1. Key Resistance Mechanisms. MICTroubleshooting cluster_actions Corrective Actions Start Inconsistent / High MIC Results Observed CheckInoculum Verify Inoculum Density (0.5 McFarland) Start->CheckInoculum CheckMedia Check Media pH (7.2-7.4) CheckInoculum->CheckMedia OK AdjustInoculum Re-standardize Inoculum CheckInoculum->AdjustInoculum Incorrect CheckIncubation Confirm Incubation (Temp & Time) CheckMedia->CheckIncubation OK AdjustMedia Prepare Fresh Media CheckMedia->AdjustMedia Incorrect CheckCompound Assess Compound Solubility/Stability CheckIncubation->CheckCompound OK AdjustIncubation Calibrate Incubator CheckIncubation->AdjustIncubation Incorrect ReviewTechnique Review Pipetting Technique CheckCompound->ReviewTechnique OK AdjustCompound Re-prepare Stock Solution CheckCompound->AdjustCompound Incorrect ResultOK Reliable MIC Data ReviewTechnique->ResultOK OK RefineTechnique Re-train on Serial Dilution ReviewTechnique->RefineTechnique Error Prone AdjustInoculum->Start AdjustMedia->Start AdjustIncubation->Start AdjustCompound->Start RefineTechnique->Start caption Figure 2. Troubleshooting Workflow for MIC Assays. EffluxAssay cluster_cell Bacterial Cell EtBr_in Intracellular Ethidium Bromide (High Fluorescence) EffluxPump Efflux Pump EtBr_in->EffluxPump Expulsion EtBr_out Extracellular Ethidium Bromide EffluxPump->EtBr_out EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Inhibition caption Figure 3. Principle of Efflux Pump Inhibition Assay.

Caption: Figure 3. Principle of Efflux Pump Inhibition Assay.

Protocol 2: Ethidium Bromide Efflux Assay

This protocol is adapted from standard fluorometric methods for assessing efflux pump activity.

[15][16]Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • Known efflux pump inhibitor (e.g., CCCP, PAβN) or your test compound

  • Fluorometer or plate reader capable of real-time kinetic reads (Excitation ~530 nm, Emission ~585 nm)

[15]Methodology:

  • Cell Preparation and Loading:

    • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.6).

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend the cell pellet in PBS to an OD₆₀₀ of 0.3.

    • Add EtBr to a final concentration of 1-2 µg/mL.

    • To facilitate loading, you can add an EPI like CCCP (at a sub-inhibitory concentration) to block efflux during this stage.

    • Incubate for 60 minutes at 25°C to allow EtBr to accumulate.

[15]2. Initiating Efflux:

  • Centrifuge the loaded cells, discard the supernatant, and resuspend the pellet in EtBr-free PBS.
  • Aliquot the cell suspension into a 96-well black-walled, clear-bottom plate.
  • In designated wells, add your test EPI or a known inhibitor.
  • To start the efflux process, add glucose (e.g., 0.4% final concentration) to energize the pumps. Control wells should receive no glucose.

[15]3. Fluorescence Monitoring:

  • Immediately place the plate in the fluorometer.
  • Measure fluorescence every 60 seconds for 30-60 minutes at 37°C.

[15]4. Data Analysis:

  • No Glucose Control: This well shows minimal efflux and represents maximum fluorescence.
  • Glucose, No Inhibitor: This well shows active efflux, characterized by a rapid decrease in fluorescence.
  • Glucose + Inhibitor: If your compound is an effective EPI, the rate of fluorescence decay in this well will be significantly slower than the "Glucose, No Inhibitor" well, and closer to the "No Glucose" control.
  • Plot fluorescence versus time for all conditions to visualize the inhibition of efflux.

By implementing these advanced troubleshooting guides and experimental protocols, researchers can more effectively dissect the mechanisms of resistance to triazolopyrimidine antimicrobials and develop robust strategies to restore their clinical efficacy.

References
  • Estrada, A., Wright, D. L., & Anderson, A. C. (2016). Antibacterial Antifolates: From Development through Resistance to the Next Generation. Cold Spring Harbor Perspectives in Medicine, 6(8), a028324. [Link]

  • Abdali, N., Parks, J. M., & Rybenkov, V. V. (2017). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Andrade, F. F., et al. (2020). New Multidrug Efflux Inhibitors for Gram-Negative Bacteria. mBio. [Link]

  • Alenazy, R. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Molecules. [Link]

  • Pages, J. M., & Amaral, L. (2009). Efflux Pumps of Gram-Negative Bacteria, a New Target for New Molecules. Current Topics in Medicinal Chemistry. [Link]

  • Blanco, P., et al. (2016). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Estrada, A., et al. (2016). Antibacterial Antifolates: From Development through Resistance to the Next Generation. ResearchGate. [Link]

  • Estrada, A., Wright, D. L., & Anderson, A. C. (2016). Antibacterial Antifolates: From Development through Resistance to the Next Generation. PubMed. [Link]

  • Viveiros, M., et al. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. PMC. [Link]

  • CLYTE. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. CLYTE. [Link]

  • Anes, J., et al. (2015). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. Journal of Microbiological Methods. [Link]

  • Cold Spring Harbor Perspectives in Medicine. (2016). Antibacterial Antifolates: From Development through Resistance to the Next Generation. Cold Spring Harbor Laboratory Press. [Link]

  • Martins, M., et al. (2013). A SIMPLE METHOD for ASSESSMENT of MDR BACTERIA for OVER-EXPRESSED EFFLUX PUMPS. The Open Microbiology Journal. [Link]

  • ResearchGate. (2015). (PDF) Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. ResearchGate. [Link]

  • Simner, P. J., et al. (2018). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. Journal of Visualized Experiments. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Falahi, S., et al. (2021). Detection of Efflux Pump Using Ethidium Bromide-Agar Cartwheel Method in Acinetobacter baumannii Clinical Isolates. Journal of Medical Microbiology and Infectious Diseases. [Link]

  • Bellio, P., et al. (2015). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]

  • ResearchGate. (2017). What are some factors that could affect antimicrobial susceptibility testing? ResearchGate. [Link]

  • Neu, H. C. (1992). The crisis in antibiotic resistance. Science. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum. [Link]

  • Plowe, C. V., et al. (1997). Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase and epidemiologic patterns of pyrimethamine-sulfadoxine use and resistance. The Journal of Infectious Diseases. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Virulence Mechanisms of Bacterial Pathogens. [Link]

  • Bisti, S., et al. (2012). Role of Mutations in Dihydrofolate Reductase DfrA (Rv2763c) and Thymidylate Synthase ThyA (Rv2764c) in Mycobacterium tuberculosis Drug Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Mvumbi, D. M., et al. (2016). Escalating Plasmodium falciparum antifolate drug resistance mutations in Macha, rural Zambia. Malaria Journal. [Link]

  • Randrianarivelojosia, M., et al. (2003). Dihydrofolate Reductase I164L Mutation in Plasmodium falciparum, Madagascar. Emerging Infectious Diseases. [Link]

Sources

Technical Support Center: Synthesis of Substituted Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted triazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered in the laboratory. The following information is curated to ensure scientific integrity and is grounded in established literature.

Introduction

The synthesis of substituted triazolopyrimidines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, can present several challenges.[1] These can range from controlling regioselectivity and preventing unwanted rearrangements to optimizing reaction yields and purifying complex mixtures. This guide provides practical, field-proven insights to help you navigate these complexities and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield in Cyclocondensation Reactions

Question: I am attempting to synthesize a 5,7-disubstituted[2][3][4]triazolo[1,5-a]pyrimidine via the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, but my yields are consistently low. What are the probable causes and how can I optimize the reaction?

Answer:

Low yields in the cyclocondensation reaction to form the[2][3][4]triazolo[1,5-a]pyrimidine core are a common issue.[5] The primary reasons often revolve around suboptimal reaction conditions, including the choice of catalyst and solvent, reaction temperature, and the nature of your starting materials.

Causality and Optimization Strategies:

  • Catalyst and Solvent Choice: The selection of an appropriate catalyst and solvent system is critical. While acidic conditions are often employed, the specific acid and solvent can dramatically impact the reaction rate and yield. For instance, using a Brønsted acid like p-toluenesulfonic acid (APTS) in ethanol can be effective. In some cases, the use of a dual solvent-catalyst system, such as molten 4,4'-trimethylenedipiperidine (TMDP), can provide high yields under eco-friendly conditions.[4] The basicity of TMDP and its ability to form hydrogen bonds can facilitate the reaction.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[6] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[7]

  • Water Scavenging: The condensation reaction releases water, which can inhibit the reaction or lead to side products. Performing the reaction under anhydrous conditions or using a Dean-Stark apparatus to remove water can significantly improve the yield.

Troubleshooting Workflow:

G cluster_0 Low Yield Troubleshooting start Low Yield Observed cond1 Check Catalyst & Solvent start->cond1 cond2 Optimize Temperature & Time cond1->cond2 No sol1 Experiment with different acid/base catalysts (e.g., APTS, TMDP) and solvents (e.g., Ethanol, Toluene). cond1->sol1 Yes cond3 Consider Water Removal cond2->cond3 No sol2 Monitor reaction by TLC to find optimal heating duration. Consider microwave synthesis. cond2->sol2 Yes sol3 Use anhydrous solvents or a Dean-Stark trap. cond3->sol3 Yes end Improved Yield cond3->end No sol1->cond2 sol2->cond3 sol3->end

Caption: Troubleshooting workflow for low yields.

Experimental Protocol: Optimized Cyclocondensation using TMDP

This protocol is adapted from a method for the synthesis of ethyl 5-amino-7-aryl-4,7-dihydro-[2][3][4]triazolo[1,5-a]pyrimidine-6-carboxylates.[4]

  • Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), and ethyl cyanoacetate (2.0 mmol).

  • Catalyst/Solvent: Add 4,4'-trimethylenedipiperidine (TMDP) (0.5 g).

  • Reaction Conditions: Stir the mixture at 65 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add deionized water (0.5 mL) to the reaction mixture.

  • Isolation: Separate the crude product and the additive by simple filtration.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of[2][3][4]triazolo[1,5-a]pyrimidine and[2][3][4]triazolo[4,3-a]pyrimidine isomers. How can I control the regioselectivity and how do I differentiate between the two isomers?

Answer:

The formation of regioisomers is a well-documented challenge in triazolopyrimidine synthesis, arising from the two reactive nitrogen atoms in the 3-amino-1,2,4-triazole ring.[2][8] The thermodynamically more stable [1,5-a] isomer is often the desired product, while the kinetically favored [4,3-a] isomer can be a significant byproduct.

Controlling Regioselectivity:

  • Reaction Conditions: The choice of reaction conditions can influence the regiochemical outcome. For instance, in Biginelli-like multicomponent reactions, mild acidic conditions can favor the formation of one regioisomer, while neutral ionic liquids can shift the selectivity towards the other.[9]

  • Starting Materials: The nature of the substituents on the 3-amino-1,2,4-triazole and the dicarbonyl compound can also direct the cyclization to a specific nitrogen atom.

Differentiating Isomers:

  • Spectroscopic Analysis: While 1H and 13C NMR can sometimes provide clues, unambiguous differentiation between the [1,5-a] and [4,3-a] isomers can be challenging. A definitive method is the use of 1H-15N HMBC experiments.[2][8] The 15N chemical shifts of the bridgehead nitrogen and the other nitrogen atoms in the triazole ring are distinct for each isomer, allowing for clear identification.[2][8]

Table 1: Comparison of[2][3][4]triazolo[1,5-a]pyrimidine and[2][3][4]triazolo[4,3-a]pyrimidine Isomers

Feature[2][3][4]triazolo[1,5-a]pyrimidine[2][3][4]triazolo[4,3-a]pyrimidine
Stability Thermodynamically more stableKinetically favored, often less stable
Formation Often favored under thermodynamic control (higher temperatures, longer reaction times)Can be the initial product, especially under kinetic control
15N NMR Distinct chemical shifts for bridgehead and other N atomsDifferent and characteristic 15N chemical shifts
Issue 3: Unwanted Dimroth Rearrangement

Question: I have successfully synthesized a[2][3][4]triazolo[4,3-c]pyrimidine, but it seems to be rearranging to the [1,5-c] isomer during work-up or purification. How can I prevent this?

Answer:

The Dimroth rearrangement is an intramolecular rearrangement that can occur in certain triazole-fused heterocycles, including triazolopyrimidines.[10][11] It involves the interconversion of isomers, often leading to the thermodynamically more stable product.[10][12]

Factors Influencing Dimroth Rearrangement:

  • pH: The rearrangement can be catalyzed by both acids and bases.[10][13] Therefore, it is crucial to maintain a neutral pH during work-up and purification.

  • Temperature: Elevated temperatures can promote the rearrangement.

  • Substituents: The presence of certain substituents on the triazolopyrimidine ring can facilitate the rearrangement.[12]

Troubleshooting Strategies:

  • Neutral Work-up: Avoid acidic or basic washes during the work-up procedure. Use neutral water and organic solvents.

  • Mild Purification: Employ purification techniques that avoid high temperatures, such as flash column chromatography at room temperature.

  • Rapid Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize the time it is exposed to conditions that might induce rearrangement.

G cluster_1 Dimroth Rearrangement Pathway start [1,2,4]triazolo[4,3-c]pyrimidine (Less Stable Isomer) intermediate Ring-Opened Intermediate start->intermediate Acid or Base Catalysis end [1,2,4]triazolo[1,5-c]pyrimidine (More Stable Isomer) intermediate->end Ring Closure

Caption: Simplified Dimroth rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted triazolopyrimidines?

A1: The most prevalent methods include:

  • Cyclocondensation Reactions: This is a classic approach involving the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[14][15]

  • Multicomponent Reactions (MCRs): Biginelli-like reactions, for example, allow for the one-pot synthesis of highly functionalized triazolopyrimidines from an aminotriazole, an aldehyde, and a β-ketoester.[9][16]

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a halogenated triazolopyrimidine, various substituents can be introduced by reaction with nucleophiles.[1]

Q2: How can I purify my substituted triazolopyrimidine product, especially if it's a mixture of isomers?

A2: Purification can be challenging due to the similar polarities of the isomers.

  • Flash Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial to achieve separation. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Q3: What is the role of microwave irradiation in the synthesis of triazolopyrimidines?

A3: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in this field. It often leads to:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[7]

  • Increased Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products.

  • Improved Regioselectivity: In some cases, microwave irradiation can influence the regiochemical outcome of the reaction.

Q4: Are there any specific safety precautions I should take when working with the reagents for triazolopyrimidine synthesis?

A4: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before use to be aware of any specific hazards.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents such as phosphoryl chloride (POCl3), which is often used for chlorination steps.[1]

References

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[2][3][4]triazolo[1,5-a] pyrimidine and[2][3][4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[2][3][4]triazolo[1,5-a] pyrimidine and[2][3][4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magn Reson Chem, 48, 614-622. [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[2][3][4]triazolo[1,5-a] pyrimidine and[2][3][4]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]

  • New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[2][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. PMC. [Link]

  • Synthesis of[2][3][4]‐triazolo[4,3‐a]pyrimidine by cyclocondensation of... ResearchGate. [Link]

  • Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Synthesis of triazolopyrimidine derivatives, in two steps. ResearchGate. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • Synthesis of 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Scilit. [Link]

  • Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. PMC. [Link]

  • Synthesis of Novel 7-Substituted-5-phenyl-[2][3][4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PubMed. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. [Link]

  • Synthesis of triazolopyrimidine compounds.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Synthesis of Novel 7-Substituted-5-phenyl-[2][3][4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. NIH. [Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[2][3][4]triazolo[1,5- a]pyrimidines. PubMed. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. -ORCA - Cardiff University. [Link]

  • Biginelli reaction. Wikipedia. [Link]

Sources

Technical Support Center: Purification of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine?

A1: Based on the common synthetic routes, which often involve the rearrangement of a substituted 3-amino-8-methoxy[1][2][3]triazolo[4,3-c]pyrimidine, you may encounter the following impurities[1][3]:

  • Unreacted Starting Materials: This could include 3-amino-5-chloro-8-methoxy[1][2][3]triazolo[4,3-c]pyrimidine or 3-amino-5,8-dimethoxy[1][2][3]triazolo[4,3-c]pyrimidine.

  • Isomeric Byproducts: In some cases, incomplete rearrangement can lead to the presence of isomeric impurities.

  • Reagents and Catalysts: Residual reagents such as sodium methoxide or potassium methoxide, and their byproducts, may be present.

  • Solvent Residues: Depending on the work-up and drying procedures, residual solvents from the reaction or purification steps may be present.

Q2: My purified 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a grayish green-blue solid. Is this normal?

A2: A patent describing the synthesis of this compound reports the final product as a grayish green-blue solid[3]. While color can be an indicator of purity, it is not always a definitive measure. The observed color could be inherent to the compound or due to minor, highly colored impurities. It is crucial to assess purity using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[4]

Q3: Why is my compound streaking on the TLC plate and showing poor separation during column chromatography on silica gel?

A3: 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic amine. The basic nature of the amine group can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause streaking, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.

To mitigate these effects, you can:

  • Use a mobile phase modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent can help to saturate the acidic sites on the silica gel and improve peak shape.[5]

  • Consider an alternative stationary phase: Alumina (basic or neutral) or reverse-phase silica (C18) can be effective alternatives for purifying basic compounds.

TROUBLESHOOTING GUIDES

This section provides detailed protocols and troubleshooting advice for the most common purification techniques for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Q: What is a good starting point for selecting a recrystallization solvent for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine?

A: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of the methoxy and amine groups, polar protic or aprotic solvents are likely candidates.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for initial screening include:

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Water

    • Mixtures of the above solvents.

  • If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube. If the compound dissolves upon heating, it is a promising solvent.

  • Allow the heated solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have likely found a suitable solvent.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in a minimum amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated. / The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. / Try a less polar solvent or a solvent mixture.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. / The compound is impure.Use a lower-boiling solvent. / Try to purify the compound by another method first, such as column chromatography.
Low recovery of the purified compound. Too much solvent was used. / The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary for dissolution. / Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q: What are the recommended conditions for purifying 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine by column chromatography?

A: Due to the basic nature of the target compound, special considerations are necessary when using silica gel.

Recommended Column Chromatography Protocol (Silica Gel):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of methanol in dichloromethane (DCM) is a good starting point. To improve peak shape and reduce tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.

    • Initial Eluent: 100% DCM (with 1% TEA)

    • Gradient: Gradually increase the percentage of methanol (e.g., 0-10% methanol in DCM with 1% TEA).

  • Sample Loading: Dissolve the crude compound in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, use the "dry loading" technique by adsorbing the compound onto a small amount of silica gel before loading it onto the column.

Workflow for Column Chromatography Purification:

Caption: Workflow for silica gel column chromatography.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Compound does not elute from the column. The eluent is not polar enough. / The compound is irreversibly adsorbed to the silica.Increase the polarity of the eluent by increasing the percentage of methanol. / Add a stronger base like ammonium hydroxide to the eluent. If the problem persists, consider using a different stationary phase like alumina or reverse-phase silica.
Poor separation of the compound from impurities. The eluent system is not optimized.Perform a more thorough TLC analysis with different solvent systems to find an eluent that provides better separation. / Use a shallower gradient during elution.
The compound streaks badly, leading to broad peaks and cross-contamination of fractions. Strong interaction between the basic amine and acidic silica.Ensure that a basic modifier (TEA or ammonium hydroxide) is present in the eluent. / Consider using neutral or basic alumina as the stationary phase.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice.

Q: Can you provide a starting method for the preparative HPLC purification of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine?

A: A reverse-phase HPLC method would be suitable for this compound. An analytical method for a similar compound, 5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine, uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[6] For preparative work, a volatile modifier like formic acid or trifluoroacetic acid is preferred.

Recommended Preparative HPLC Conditions:

Parameter Recommendation
Column C18, 5 or 10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid (or Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or Trifluoroacetic Acid)
Gradient Start with a low percentage of B and gradually increase to elute the compound. A typical starting gradient could be 5-95% B over 20-30 minutes.
Detection UV, at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
Sample Preparation Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile, and filter through a 0.45 µm filter before injection.

Decision Tree for HPLC Troubleshooting:

HPLC_Troubleshooting start Start: Unsatisfactory Purification problem Identify the Problem start->problem peak_fronting Peak Fronting? problem->peak_fronting Peak Shape peak_tailing Peak Tailing? problem->peak_tailing Peak Shape poor_resolution Poor Resolution? problem->poor_resolution Separation sol_overload Solution: Reduce Sample Concentration peak_fronting->sol_overload Yes sol_secondary_int Solution: - Add competing base to mobile phase - Use a different column (e.g., with end-capping) peak_tailing->sol_secondary_int Yes sol_gradient Solution: - Optimize gradient (make it shallower) - Change mobile phase organic component poor_resolution->sol_gradient Yes

Caption: Troubleshooting decision tree for preparative HPLC.

Purity Assessment

After purification, it is essential to accurately determine the purity of your 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Q: What analytical techniques should I use to confirm the purity of my final product?

A: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for determining the percentage purity of your compound and for detecting any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of your compound by providing its molecular weight and can help in identifying the structures of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of your compound and for detecting impurities that may not be visible by UV-based methods. Quantitative NMR (qNMR) can also be used for an accurate determination of purity against a certified reference standard.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine to the desired level for your research and development needs.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Google Patents. IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[1][2][3] TRIAZOLO [1,5-c] PYRIMIDINE. Available from:

  • SIELC Technologies. Separation of[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- on Newcrom R1 HPLC column. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Google Patents. DE60102375T2 - METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY[1][2][3] TRIAZOLO [1,5-C] PYRIMIDINE. Available from:

Sources

Technical Support Center: 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Technical Support Center: 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Welcome to the dedicated technical guide for 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine (CAS No: 219715-62-5). This document serves as a centralized resource for researchers, chemists, and drug development professionals. Our goal is to provide not just procedural steps, but the underlying scientific rationale to ensure the integrity of your experiments and the safety of your laboratory personnel. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.

Compound Overview

5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine family.[3] These structures are of significant interest in medicinal chemistry, often investigated for their potential as therapeutic agents due to their structural similarity to purines.[4] Preliminary research has highlighted its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable molecule in drug discovery and development pipelines.[5] It also serves as a key intermediate in the synthesis of other complex molecules, such as certain herbicides.[6]

Section 1: Critical Safety & Handling Protocols

Safe handling is the foundation of successful and reproducible research. This compound, while not acutely toxic, presents specific hazards that require stringent adherence to safety protocols.

Q: What are the primary hazards associated with 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine?

A: According to supplier Safety Data Sheets (SDS), the compound is classified with the signal word "Warning".[1] The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][5]

  • Serious Eye Irritation (H319): Can cause significant irritation or damage if it comes into contact with the eyes.[1][5]

  • Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[1][5]

  • Some sources also indicate it may be harmful if swallowed (H302) or inhaled (H332).[5]

Q: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A: A multi-layered approach to PPE is essential. The causality here is to create barriers that prevent any route of exposure—dermal, ocular, or respiratory.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][7] Standard safety glasses are insufficient as they do not protect from airborne particulates.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[7]

  • Body Protection: A standard lab coat is required. For operations with a high risk of dust generation, consider impervious or flame-resistant clothing.[7]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure.[1][7] If engineering controls are not sufficient, a NIOSH-approved particulate respirator is necessary.[2][7]

Below is a standard workflow for safely handling the compound from receipt to disposal.

cluster_prepPreparation & Handlingcluster_useExperimental Usecluster_cleanupCleanup & DisposalReceiveReceive CompoundInspectInspect Container(Intact Seal?)Receive->InspectStoreStore Appropriately(2-8°C, Dark, Inert Gas)Inspect->StoreYesWeighWeigh in Fume Hood(Use PPE)Store->WeighReconstituteReconstitute SolutionWeigh->ReconstituteExperimentPerform ExperimentReconstitute->ExperimentDecontaminateDecontaminate Glassware& SurfacesExperiment->DecontaminateDisposeDispose of Waste(Follow Regulations)Decontaminate->Dispose

Caption: General laboratory workflow for handling the compound.

Section 2: Storage and Stability Guide

The chemical stability of your compound is paramount for data reproducibility. Improper storage is a common source of experimental variability.

Q: How should I store the solid compound for optimal long-term stability?

A: The consensus from supplier data indicates that the compound should be stored under controlled conditions to prevent degradation.[1]

  • Temperature: 2-8°C is the recommended temperature range.[8] This slows down potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[8] This is crucial to protect the amine and methoxy functional groups from oxidative degradation.

  • Light: Keep in a dark place, such as in an amber vial or inside a cabinet, to prevent photochemical decomposition.[8]

  • Container: The container must be tightly sealed to prevent moisture absorption, which can lead to hydrolysis or clumping of the solid.[1][7]

Q: I have prepared a stock solution in DMSO. How should I store it?

A: While specific stability data for this compound in solution is not widely published, standard best practices for similar heterocyclic compounds should be followed. Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution. Before use, allow an aliquot to thaw completely and come to room temperature before opening the cap.

Section 3: Experimental Preparation and Troubleshooting

This section addresses the practical aspects of preparing the compound for use in your experiments and how to resolve common issues.

Physicochemical Properties Summary
CAS Number 219715-62-5[1][9]
Molecular Formula C₇H₉N₅O₂[2][3][9]
Molecular Weight 195.18 g/mol [2][3][9]
Appearance Off-white to yellow powder or crystals
Melting Point 201-203°C[1][9]
Recommended Storage 2-8°C, inert atmosphere, dark, dry[8]

Q: The compound is not dissolving in my aqueous buffer. What should I do?

A: This is a common challenge with complex organic molecules. Direct dissolution in aqueous media is often difficult due to polarity mismatch. The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.

Protocol: Preparing a Stock Solution
  • Select Solvent: Based on the structure, dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable starting solvents.

  • Calculate Mass: Determine the mass of the solid needed for your desired stock concentration and volume. Always perform calculations twice to avoid errors.

  • Weigh Compound: In a chemical fume hood, carefully weigh the compound into a suitable vial (e.g., glass vial with a PTFE-lined cap).

  • Add Solvent: Add the calculated volume of anhydrous solvent to the vial.

  • Aid Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, you may use the troubleshooting steps below.

  • Serial Dilution: Once a clear stock solution is achieved, you can perform serial dilutions into your final aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) not to affect your biological system.

The following flowchart outlines a logical approach to troubleshooting solubility issues.

StartCompound Insolublein Chosen SolventCheckPurityIs the compoundfrom a reliable sourceand within its expiry?Start->CheckPurityVortexVortex Thoroughly(5-10 min)CheckPurity->VortexYesSonicateSonicate in Water Bath(15-30 min)Vortex->SonicateStill InsolubleResultCompound DissolvedVortex->ResultSolubleWarmWarm Gently(37°C, do not boil)Sonicate->WarmStill InsolubleSonicate->ResultSolubleWarm->ResultSolubleFailConsider Alternative Solvent(e.g., DMF, NMP)or consult literatureWarm->FailStill Insoluble

Caption: Troubleshooting flowchart for solubility issues.

Q: I observed a color change in my solid compound. Can I still use it?

A: A change in physical appearance, such as color darkening or clumping, is a strong indicator of degradation or moisture absorption.[1] Using this compound would introduce significant uncertainty into your experiments, affecting both the purity and the actual concentration. It is strongly advised to discard the compromised material according to your institution's hazardous waste guidelines and use a fresh, properly stored batch.[1]

Section 4: Emergency Procedures

In the event of an accidental release or exposure, a swift and correct response is critical.

Q: How should I handle a small laboratory spill of the solid compound?

A: For small spills, follow these steps:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including a respirator, gloves, and eye protection, before cleanup.[7]

  • Contain & Clean: Gently sweep or vacuum the solid material. Avoid actions that create dust.[1][2] Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with soap and water.[1]

Q: What are the immediate first aid measures in case of personal exposure?

A: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for the compound.[1][2]

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen.[1][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][7]

References

  • ChemBK. (n.d.). 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). [1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.219715-62-5,2-Amino-5,8-dimethoxy-[1][2]triazolo[1,5-c]pyrimidine Suppliers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). [1][2]Triazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy-. Retrieved from [Link]

  • Radi, M., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 17(4), 4426-4441. Retrieved from [Link]

  • Google Patents. (n.d.). DE60102375T2 - METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY[1][2] TRIAZOLO [1,5-C] PYRIMIDINE. Retrieved from

Validation & Comparative

A Comparative Guide to 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine and its Analogs as Bioactive Scaffolds

A Comparative Guide to 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine and its Analogs as Bioactive Scaffolds

This guide provides a comprehensive comparative analysis of the 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine scaffold and its broader class of analogs. The triazolopyrimidine core, a fusion of triazole and pyrimidine rings, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[4] While direct comparative studies on a series of immediate analogs of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine are not extensively available in public literature, this guide will leverage available data on related triazolopyrimidine derivatives to establish a foundational understanding of the structure-activity relationships (SAR) that govern their efficacy. We will explore its potential as a lead compound by comparing its reported activities with quantitative data from other well-documented triazolopyrimidine analogs, focusing on anticancer and antimicrobial applications.

The versatility of the triazolopyrimidine scaffold stems from its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[5] The parent compound, 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, has been identified as a valuable intermediate and a bioactive molecule in its own right, with preliminary studies indicating potential anti-inflammatory, antimicrobial, and anticancer properties.[4] This guide will delve into the experimental data of related compounds to illuminate the therapeutic potential of this chemical class.

The 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine Scaffold: A Starting Point

The core structure of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine features a fused triazolopyrimidine ring system with methoxy groups at positions 5 and 8, and an amine group at position 2. These substitutions are key to its chemical properties and potential biological interactions. The methoxy groups can influence solubility and metabolic stability, while the amino group provides a key site for hydrogen bonding interactions with biological targets.

Synthesis Overview: The synthesis of this scaffold often involves the cyclization of a substituted pyrimidine precursor. A common method involves the reaction of a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1][2][3]triazolo[4,3-c]-pyrimidine with a methoxide source in an alcohol solvent, which facilitates both rearrangement and methoxy substitution to yield the final [1,5-c] isomer.

Comparative Analysis of Anticancer Activity

While specific IC50 data for a series of 5,8-dimethoxy analogs is sparse, extensive research on other triazolopyrimidine isomers provides significant insight into the anticancer potential of this scaffold. The primary mechanism of action for many of these analogs is the inhibition of protein kinases or tubulin polymerization, both critical processes in cancer cell proliferation.

Kinase Inhibition: A Prominent Mechanism

Several series of triazolopyrimidine derivatives have been evaluated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Illustrative Signaling Pathway: EGFR/VEGFR2 Kinase Cascade

Many triazolopyrimidine analogs have been found to target receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis. The diagram below illustrates a simplified representation of these signaling pathways.

EGFR_VEGFR2_Pathwaycluster_membraneCell Membranecluster_extracellularExtracellular Spacecluster_intracellularIntracellular SignalingEGFREGFRRASRASEGFR->RASPI3KPI3KEGFR->PI3KVEGFR2VEGFR2PLCgPLCγVEGFR2->PLCgVEGFR2->PI3KEGFEGFEGF->EGFRVEGFVEGFVEGF->VEGFR2RAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation,Survival, AngiogenesisERK->ProliferationPKCPKCPLCg->PKCPKC->ProliferationAKTAKTPI3K->AKTAKT->ProliferationInhibitorTriazolopyrimidineAnalogsInhibitor->EGFRInhibitionInhibitor->VEGFR2Inhibition

Caption: Simplified EGFR and VEGFR2 signaling pathways targeted by triazolopyrimidine kinase inhibitors.

Comparative Performance Data:

The following table summarizes the in vitro anticancer activity of selected triazolopyrimidine analogs from various studies, highlighting their potency against different cancer cell lines and kinase targets.

Compound IDModifications to Triazolopyrimidine CoreTarget Cell Line(s)IC50 (µM)Target Kinase(s)Kinase IC50 (µM)Reference
12b [1,5-a] isomer with substitutionsNCI 60-cell line panelGI50 (mean) = 10.63EGFR, VEGFR2, TrKA, CDK22.19, 2.95, 3.49, 9.31[6]
12c [1,5-a] isomer with substitutionsNCI 60-cell line panelGI50 (mean) = 3.51Not specifiedNot specified[6]
13c [1,5-a] isomer with substitutionsHCT116, HeLa, MCF-76.10, 10.33, 2.42EGFR, HER-2, ARO0.087, 0.078, 0.156[4]
14 Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidineMCF-7, HCT-116, HepG-20.045, 0.006, 0.048CDK20.057[7]

Structure-Activity Relationship Insights:

  • Isomeric Scaffold: The specific arrangement of the fused rings ([1,5-a] vs. [1,5-c] vs. pyrazolo-fused) significantly impacts target specificity and potency.

  • Substitutions: The nature and position of substituents on the pyrimidine and triazole rings are critical for activity. For instance, in one study on[1][2][3]triazolo[1,5-a]pyrimidines, a 7-(3′,4′,5′-trimethoxyphenyl) group combined with a p-toluidino moiety at the 2-position resulted in a potent inhibitor of tubulin polymerization.[8] This highlights the importance of aromatic substitutions in driving interactions with the target protein.

Tubulin Polymerization Inhibition

Another key anticancer mechanism for this class of compounds is the disruption of microtubule dynamics.

Comparative Performance Data:

Compound IDModifications to Triazolopyrimidine CoreTarget Cell Line(s)IC50 (nM)Tubulin Polymerization IC50 (µM)Reference
3d 7-(3′,4′,5′-trimethoxyphenyl)-2-(p-toluidino)-[1][2][3]triazolo[1,5-a]pyrimidineHeLa, A549, HT-2930-430.45[8]
3h 7-(3′,4′,5′-trimethoxyphenyl)-2-(p-ethylanilino)-[1][2][3]triazolo[1,5-a]pyrimidineHeLa, A549, HT-29160-240Not specified[8]
3f 7-(3′,4′,5′-trimethoxyphenyl)-2-(3′,4′-dimethylanilino)-[1][2][3]triazolo[1,5-a]pyrimidineHeLa, A549, HT-2967-160Not specified[8]

Structure-Activity Relationship Insights:

The data for compounds 3d, 3h, and 3f suggest that small modifications to the anilino substituent at the 2-position can significantly impact antiproliferative activity. The p-toluidino group in compound 3d appears to be optimal for potent tubulin polymerization inhibition and anticancer effects in the tested cell lines.[8]

Comparative Analysis of Antimicrobial Activity

The triazolopyrimidine scaffold has also shown promise as a source of novel antimicrobial agents. 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine itself has been reported to exhibit efficacy against various bacterial and fungal strains.[4] A study on a series of[1][2][3]triazolo[1,5-a]pyrimidines identified compounds with narrow-spectrum activity against Enterococcus faecium, a challenging vancomycin-resistant pathogen.[9] The mechanism of action was determined to be the inhibition of cell-wall biosynthesis.

Due to the limited availability of directly comparable quantitative data across different studies for antimicrobial activity, a detailed comparative table is not presented here. However, the recurring evidence of antimicrobial potential across different triazolopyrimidine isomers warrants further investigation into the 5,8-dimethoxy substituted series.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step protocols for the key assays used in the evaluation of these compounds.

Determination of Anticancer Activity (IC50) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Experimental Workflow: MTT Assay

MTT_WorkflowA1. Cell Seeding(96-well plate)B2. Overnight Incubation(37°C, 5% CO2)A->BC3. Compound Treatment(Serial Dilutions)B->CD4. Incubation(e.g., 48-72 hours)C->DE5. Add MTT Reagent(Incubate 4 hours)D->EF6. Solubilize Formazan(Add DMSO)E->FG7. Measure Absorbance(570 nm)F->GH8. Calculate IC50G->H

A Comparative Guide to Validating the Biological Target of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth comparison of two powerful methodologies for elucidating the molecular target of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, a triazolopyrimidine derivative with noted anti-inflammatory, antimicrobial, and anticancer potential[1][2]. While its therapeutic promise is evident, its precise mechanism of action remains to be fully characterized.

This document will provide a detailed, experience-driven comparison of two cornerstone target validation techniques: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics. We will delve into the causality behind experimental choices, present detailed protocols, and offer illustrative data to guide your target validation strategy.

The Challenge: Unmasking the Molecular Target

Triazolopyrimidine scaffolds are recognized for their diverse biological activities, often stemming from their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets[3][4]. Preliminary studies on 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine suggest it may modulate pathways involved in cell growth and inflammation[2]. However, without a confirmed target, advancing this compound through the drug discovery pipeline is a high-risk endeavor. Target validation provides the necessary evidence to link the compound's chemical properties to a desired therapeutic effect[5].

The two primary approaches to target validation are chemical and genetic methods[5]. This guide will focus on chemical approaches that directly assess the interaction between our small molecule and its protein targets within a biologically relevant context.

Method 1: Cellular Thermal Shift Assay (CETSA) - A Measure of Target Engagement

CETSA is a powerful biophysical technique that allows for the assessment of drug-target interaction in intact cells or cell lysates[6][7][8]. The underlying principle is that the binding of a small molecule to its target protein confers thermal stability. Consequently, ligand-bound proteins will denature and precipitate at higher temperatures than their unbound counterparts[9]. By quantifying the amount of soluble target protein remaining across a range of temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment indicates direct target engagement[8][9].

Causality of Experimental Choices in CETSA

The elegance of CETSA lies in its ability to provide evidence of target engagement in a native cellular environment, preserving post-translational modifications and protein-protein interactions that can be crucial for a drug's mechanism of action[8]. The choice to use intact cells over lysates, for instance, adds another layer of validation by confirming that the compound can penetrate the cell membrane to reach its target. The selection of a temperature range for the heat challenge is critical and must be optimized for the specific target protein to observe a clear denaturation profile[7].

Visualizing the CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with 5,8-Dimethoxy- triazolo[1,5-c]pyrimidin-2-amine or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots at different temperatures C->D E 5. Cell Lysis D->E F 6. Separate soluble vs. precipitated proteins (Centrifugation) E->F G 7. Quantify soluble target protein (e.g., Western Blot, ELISA) F->G H 8. Plot melt curves and determine thermal shift G->H

Caption: CETSA workflow for target engagement.

Detailed Experimental Protocol for CETSA

This protocol is adapted for a Western Blot-based readout.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line like HL-60 for anti-cancer activity testing) to approximately 80% confluency.

    • Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in culture medium.

    • Treat the cells with 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine at a final concentration of 10 µM. As a negative control, treat a separate batch of cells with the vehicle (e.g., 0.1% DMSO).

    • Incubate the cells for 1-3 hours at 37°C with 5% CO2[10].

  • Thermal Challenge:

    • Aliquot 100 µL of the cell suspension from each treatment group into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). A no-heat control (room temperature) should also be included.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein.

    • Incubate with a secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).

    • Quantify the band intensities to determine the relative amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melt curves.

    • A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Hypothetical Data Presentation

To illustrate a successful CETSA experiment, we will use a hypothetical target, "Kinase X," and compare our compound to a known Kinase X inhibitor.

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine)% Soluble Kinase X (Known Kinase X Inhibitor)
40100100100
45959899
50759095
55507885
60205565
6552535
70<11015

This hypothetical data demonstrates that both 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine and the known inhibitor increase the thermal stability of Kinase X, providing strong evidence for direct binding.

Method 2: Chemical Proteomics - An Unbiased Approach to Target Identification

When the biological target of a compound is unknown, chemical proteomics serves as a powerful discovery tool[11][12]. This approach utilizes a chemically modified version of the small molecule (a "probe") to capture its interacting proteins from a complex biological sample, such as a cell lysate[13]. These captured proteins are then identified using mass spectrometry.

Causality of Experimental Choices in Chemical Proteomics

The success of a chemical proteomics experiment hinges on the design of the chemical probe. The probe must retain the biological activity of the parent compound while incorporating a linker and a reactive or affinity group for immobilization and capture[14]. The choice of where to attach the linker on the small molecule is critical to avoid disrupting the protein-binding interface. Furthermore, performing the experiment in a competitive format, where the probe is competed with an excess of the unmodified parent compound, is a self-validating system that helps to distinguish specific binders from non-specific interactions[15].

Visualizing the Chemical Proteomics Workflow

ChemProteomics_Workflow cluster_probe Probe Synthesis & Immobilization cluster_incubation Incubation & Competition cluster_analysis Analysis A 1. Synthesize affinity probe of 5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine B 2. Immobilize probe on solid support (e.g., beads) A->B D 4. Incubate lysate with immobilized probe B->D C 3. Prepare cell lysate C->D E 5. In parallel, pre-incubate lysate with excess free compound before adding probe (Competition) C->E F 6. Wash beads to remove non-specific binders D->F G 7. Elute bound proteins F->G H 8. Protein identification by LC-MS/MS G->H I 9. Compare protein enrichment between probe-only and competition samples H->I

Caption: Chemical proteomics workflow for target ID.

Detailed Experimental Protocol for Chemical Proteomics
  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine that incorporates a linker arm terminating in an affinity tag (e.g., biotin) or a reactive group for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for biological activity.

    • Immobilize the probe onto the solid support according to the manufacturer's instructions.

  • Cell Lysate Preparation:

    • Culture and harvest cells as described for CETSA.

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Affinity Pulldown:

    • For the primary experiment, incubate the cell lysate (e.g., 1-5 mg of total protein) with the immobilized probe for 2-4 hours at 4°C with gentle rotation.

    • For the competition experiment, pre-incubate a separate aliquot of the lysate with a 100-fold molar excess of free, unmodified 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine for 1 hour before adding the immobilized probe.

    • As a negative control, incubate lysate with beads that have not been functionalized with the probe.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer or by using a specific eluting agent (e.g., excess biotin for streptavidin beads).

  • Mass Spectrometry and Data Analysis:

    • Separate the eluted proteins by SDS-PAGE, excise the entire lane, and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Quantify the relative abundance of each identified protein in the probe-only and competition samples. True targets will be significantly enriched in the probe-only sample and depleted in the competition sample.

Hypothetical Data Presentation

The table below illustrates hypothetical results from a chemical proteomics experiment, highlighting potential specific binders.

Protein IDSpectral Counts (Probe Only)Spectral Counts (Competition)Fold Change (Probe/Competition)Putative Target?
P12345 (Kinase X)1501212.5Yes
Q67890 (Protein Y)125158.3Yes
R11223 (Actin)2102051.02No
S33445 (GAPDH)1801751.03No
T55667 (Protein Z)80751.07No

This data indicates that Kinase X and Protein Y are specifically captured by the probe, as their binding is significantly reduced in the presence of the free compound. In contrast, common non-specific binders like Actin and GAPDH are present in similar amounts in both conditions.

Synthesizing the Evidence: A Multi-Faceted Approach

Neither CETSA nor chemical proteomics alone provides irrefutable proof of target validation. However, when used in combination, they create a powerful and self-validating workflow. For instance, high-confidence hits from a chemical proteomics screen can be subsequently validated for direct target engagement using CETSA.

Given the potential anti-inflammatory and anti-cancer activities of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, a plausible (though currently hypothetical) signaling pathway to investigate would be one involving a key inflammatory or cell cycle-regulating kinase.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Inflammatory Signaling Pathway Extracellular_Signal Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Extracellular_Signal->Receptor Binds Kinase_X Kinase X (Putative Target) Receptor->Kinase_X Activates Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream_Kinase->Transcription_Factor Activates Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Induces Compound 5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway for the compound.

Conclusion

Validating the biological target of a novel compound like 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a cornerstone of modern drug discovery. This guide has provided a comparative overview of two robust, complementary techniques: CETSA and chemical proteomics. CETSA offers a direct measure of target engagement in a cellular context, while chemical proteomics provides an unbiased method for target discovery. By employing these methods, researchers can build a strong, evidence-based case for the mechanism of action of their compound, thereby de-risking its progression and paving the way for further development. The successful application of these techniques will be instrumental in unlocking the full therapeutic potential of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

References

  • University College London.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • SciSpace. (2014).
  • Dayalan Naidu, S. et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Chemspace. (2025).
  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. (2016).
  • Danaher Life Sciences.
  • El-Gamal, M. I. et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed.
  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • Chemical proteomics: terra incognita for novel drug target profiling. PMC - NIH.
  • Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. PubMed.
  • Smolecule. 5,8-Dimethoxy-[6][8][16]triazolo[1,5-c]pyrimidin-2-amine.

  • chemBlink. 5,8-Dimethoxy-[6][8][16]triazolo[1,5-c]pyrimidin-2-amine [CAS# 219715-62-5].

  • Different chemical proteomic approaches to identify the targets of lap
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. (2016).
  • Triazolopyrimidine compounds and its biological activities.

Sources

A Comparative Guide to Acetolactate Synthase (ALS) Inhibitors: Profiling 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine Derivatives Against Established Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acetolactate Synthase as a Prime Target for Weed Management

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine.[1] This metabolic pathway is essential for protein synthesis and, consequently, cell division and growth in plants and microorganisms.[2] Crucially, this enzyme is absent in animals, making it an ideal target for selective herbicides with low mammalian toxicity.[2] The inhibition of ALS leads to a deficiency in these vital amino acids, causing a swift cessation of growth and eventual death in susceptible plants.[3]

Herbicides targeting ALS are among the most widely used globally and are categorized into several distinct chemical families, including Triazolopyrimidines (TPs), Sulfonylureas (SUs), and Imidazolinones (IMIs).[2][4] These inhibitors are prized for their high efficacy at low application rates and broad-spectrum activity.[2] This guide provides an in-depth comparison of these major ALS inhibitor classes, with a special focus on the triazolopyrimidine family, represented by derivatives of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, against established sulfonylurea and imidazolinone herbicides.

Focus Compound: The Triazolopyrimidine Class

The compound 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine serves as a key chemical intermediate in the synthesis of Penoxsulam , a commercial triazolopyrimidine herbicide.[5] For the purpose of this guide, Penoxsulam, along with another prominent member of this class, Diclosulam , will be used as representative compounds to explore the performance characteristics of this chemical family.

Triazolopyrimidine herbicides are systemic, absorbed through foliage, stems, and roots, and are mobile within both the xylem and phloem, accumulating in the plant's meristematic tissues.[6][7] They are known for providing both post-emergence and residual pre-emergence control of a wide array of weeds.[6]

Comparative Analysis of Leading ALS Inhibitor Classes

To provide a clear, data-driven comparison, this guide will focus on four representative herbicides:

  • Triazolopyrimidines (TP): Penoxsulam & Diclosulam

  • Sulfonylureas (SU): Chlorsulfuron

  • Imidazolinones (IMI): Imazapyr

These compounds have been selected based on their extensive documentation and distinct representation of their respective chemical classes.

Mechanism of Action and Binding Site

All three classes function by inhibiting the ALS enzyme. However, they bind to a regulatory site on the enzyme, distinct from the active site for the substrate (pyruvate), acting as non-competitive inhibitors.[1] This binding induces a conformational change that prevents the substrate from accessing the active site. While the ultimate target is the same, subtle differences in the binding pockets for each chemical family can influence their inhibitory potency and cross-resistance profiles. For instance, studies suggest that sulfonylureas and triazolopyrimidines may have overlapping but not identical binding sites, which can affect which ALS gene mutations confer resistance.

Inhibitory Potency (IC50 Values)

The concentration of a herbicide required to inhibit 50% of the ALS enzyme's activity (IC50) is a key measure of its intrinsic potency. These values can vary significantly between herbicide classes and among different plant species. Sulfonylureas are generally characterized by extremely low IC50 values, often in the nanomolar (nM) range, reflecting their high potency.[1] Imidazolinones typically have higher IC50 values, in the micromolar (µM) range, yet are still highly effective herbicides.[1]

Herbicide ClassRepresentative CompoundTypical ALS IC50 RangeReference
Triazolopyrimidine PenoxsulamLow nM (e.g., <32 nM for Candida auris)[4]
Sulfonylurea ChlorsulfuronLow nM[1]
Imidazolinone ImazapyrLow µM[1]

Note: IC50 values are highly dependent on the species and experimental conditions. This table provides a general comparison of potency.

Spectrum of Herbicidal Activity

The effectiveness of an ALS inhibitor is also defined by the range of weed species it controls. Each class, and indeed each individual herbicide, possesses a unique spectrum of activity.

HerbicideChemical ClassPrimary Spectrum of ControlKey Weeds Controlled
Penoxsulam TriazolopyrimidineBroad-spectrum control in rice; effective on grasses, sedges, and broadleaf weeds.[5][6][8]Echinochloa spp. (Barnyardgrass), sedges, water plantain, chickweed, loosestrife.[6][7]
Diclosulam TriazolopyrimidinePre- and early post-emergence control of broadleaf weeds and sedges in crops like soybeans and peanuts.[9][10]Commelina spp., Sida spp., Raphanus raphanistrum, Amaranthus spp., Cyperus spp.[9][11]
Chlorsulfuron SulfonylureaSelective control of broadleaf weeds and some grasses in cereal crops (wheat, barley).[3][12][13]Wild mustard, pigweed, chickweed, shepherd's purse, sowthistle.[3]
Imazapyr ImidazolinoneBroad-spectrum, non-selective control of annual and perennial grasses, broadleaf weeds, vines, and woody species.[14][15][16]Perennial grasses, saltcedar, blackberries, privet, various broadleaf weeds.[14]
Herbicide Resistance: A Critical Challenge

The extensive and repeated use of ALS inhibitors has led to the evolution of resistant weed populations worldwide, more so than for any other herbicide mode of action.[17] Resistance is most commonly conferred by single nucleotide polymorphisms in the ALS gene, leading to amino acid substitutions that reduce the herbicide's ability to bind to the enzyme.[18]

Different mutations confer varying patterns of cross-resistance across the chemical classes.

  • Proline-197 (Pro197) Substitutions: Mutations at this position (e.g., to Ser, Thr, His, or Leu) are common and often confer high resistance to sulfonylureas, but may provide lower or no resistance to imidazolinones and triazolopyrimidines.[4]

  • Tryptophan-574 (Trp574) Substitutions: A change from tryptophan to leucine (Trp574Leu) often results in broad cross-resistance to all major classes of ALS inhibitors, including SUs, IMIs, and TPs.[19]

  • Aspartate-376 (Asp376) Substitutions: A mutation from aspartate to glutamate (Asp376Glu) can also confer broad resistance to multiple ALS inhibitor families.

This differential resistance highlights the importance of understanding the specific mutation in a resistant weed population to devise an effective management strategy. For example, a weed population with a Pro197 mutation might still be susceptible to Penoxsulam or Imazapyr, whereas a population with a Trp574Leu mutation would likely be resistant to all three.[19][20]

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a standard colorimetric method to determine the inhibitory activity of compounds on the ALS enzyme. The assay quantifies the production of acetolactate, which is then converted to acetoin for measurement.

Rationale

This in vitro assay provides a direct measure of a compound's potency against the target enzyme, removing variables such as plant uptake, translocation, and metabolism. It is a crucial step in the primary screening and characterization of potential new herbicides.

Step-by-Step Methodology
  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., etiolated corn seedlings).

    • Immediately freeze the tissue in liquid nitrogen to halt enzymatic degradation.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10 µM FAD, and 1 mM thiamine pyrophosphate).

    • Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep on ice.

  • Assay Reaction:

    • In a 96-well microplate, prepare the following reactions in triplicate:

      • Blank: Assay buffer without enzyme.

      • Control (Max Activity): Enzyme extract + assay buffer + solvent carrier (e.g., DMSO).

      • Inhibitor Wells: Enzyme extract + assay buffer + test compound at various concentrations.

    • Initiate the reaction by adding the substrate, sodium pyruvate (final concentration ~100 mM), to all wells except the blank.

    • Incubate the plate at 37°C for 60 minutes.

  • Color Development (Westerfeld Reaction):

    • Stop the enzymatic reaction by adding 50 µL of 6 N H₂SO₄ to each well. This acidifies the mixture, stopping the enzyme and initiating the decarboxylation of acetolactate to acetoin.

    • Incubate the plate at 60°C for 15 minutes to ensure complete conversion to acetoin.

    • Add 50 µL of 0.5% (w/v) creatine solution to each well.

    • Add 50 µL of 5% (w/v) α-naphthol (dissolved in 2.5 N NaOH) to each well.

    • Incubate at 60°C for another 15 minutes to allow for the development of a red-colored complex.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 525 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ALS Catalytic Pathway and Point of Inhibition

ALS_Pathway sub Pyruvate als Acetolactate Synthase (ALS / AHAS) sub->als Substrate prod α-Acetolactate als->prod Catalysis bcaa Valine, Leucine, Isoleucine prod->bcaa Further Steps growth Protein Synthesis & Plant Growth bcaa->growth inhibitors TP, SU, IMI Herbicides inhibitors->als Inhibition

Caption: The ALS enzyme is inhibited by herbicides, blocking the synthesis of essential amino acids.

Experimental Workflow for In Vitro ALS Assay

Assay_Workflow start Start: Plant Tissue extract Enzyme Extraction (Homogenization, Centrifugation) start->extract assay Assay Setup (Enzyme + Substrate + Inhibitor) extract->assay incubate1 Incubation (37°C, 60 min) assay->incubate1 stop Stop Reaction & Decarboxylation (H₂SO₄, 60°C) incubate1->stop color Color Development (Creatine, α-naphthol, 60°C) stop->color read Measure Absorbance (525 nm) color->read end Calculate IC50 read->end

Caption: Workflow for determining the IC50 of an ALS inhibitor in a colorimetric lab assay.

Conclusion

The development of ALS-inhibiting herbicides revolutionized weed management by providing highly effective, low-dose, and selective options. The triazolopyrimidine family, which includes commercial products derived from intermediates like 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, represents a significant part of this chemical arsenal. While sharing a common mode of action with sulfonylureas and imidazolinones, triazolopyrimidines exhibit a distinct performance profile in terms of weed spectrum and their interaction with resistance-conferring mutations. A comprehensive understanding of these differences, from whole-plant efficacy down to molecular interactions at the enzyme's binding site, is paramount for developing sustainable integrated weed management programs. The continued challenge of herbicide resistance necessitates a strategic rotation and combination of these different chemical classes to preserve their utility for future agricultural productivity.

References

  • Chemical Warehouse. (n.d.). Imazapyr - Active Ingredient Page. Retrieved from [Link]

  • KingAgro. (2024). Penoxsulam Herbicide: Long-Lasting Broad-Spectrum Weed Control for Rice Cultivation. Retrieved from [Link]

  • AGROPRO. (n.d.). Penoxsulam 10%OD, Herbicide for rice. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorsulfuron. Retrieved from [Link]

  • Washington State Department of Transportation. (n.d.). Imazapyr Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]

  • Oliveira Jr, R. S., et al. (2002). Weed control and selectivity of diclosulam as a preemergence soybean herbicide. Revista Brasileira de Herbicidas, 3(1), 69-74. [Link]

  • Mann, R. K. (2014). Development and global utility of penoxsulam in rice. Weed Science Society of America. [Link]

  • KingAgro. (2025). Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Penoxsulam (Ref: XDE 638). Retrieved from [Link]

  • DIY Pest Control. (n.d.). Alligare Imazapyr 4 SL. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Chlorsulfuron - Active Ingredient Page. Retrieved from [Link]

  • Veseris. (n.d.). Chlorsulfuron 75 Dry Flowable Herbicide - 1 lb. Retrieved from [Link]

  • Shanmugam, V. K., & Alagappan, S. (2017). Penoxsulam evaluation for weed control efficacy and increased rice yield. Journal of Applied and Natural Science, 9(1), 105-109. [Link]

  • Singh, S., et al. (2012). Efficacy of diclosulam on weeds and yield of soybean. Indian Journal of Weed Science, 44(1), 20-23. [Link]

  • Solutions Pest & Lawn. (n.d.). Imazapyr 4 SL Herbicide. Retrieved from [Link]

  • PubChem. (n.d.). Chlorsulfuron. Retrieved from [Link]

  • Busi, R., et al. (2009). Cross-resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L. Pest Management Science, 65(6), 625-632. [Link]

  • Xu, X., et al. (2017). Cross-resistance patterns to acetolactate synthase (ALS)-inhibiting herbicides of flixweed (Descurainia sophia L.) conferred by different combinations of ALS isozymes with a Pro-197-Thr mutation or a novel Trp-574-Leu mutation. Pesticide Biochemistry and Physiology, 136, 41-45. [Link]

  • Kumar, A., et al. (2021). Understanding the structural basis of ALS mutations associated with resistance to sulfonylurea in wheat. Scientific Reports, 11(1), 1-13. [Link]

  • Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned? Weed Science, 50(6), 700-712. [Link]

  • Wang, Y., et al. (2023). A Double Mutation in the ALS Gene Confers a High Level of Resistance to Mesosulfuron-Methyl in Shepherd's-Purse. International Journal of Molecular Sciences, 24(15), 11986. [Link]

  • Monquero, P. A., et al. (2019). Identification and Mapping of Cross-Resistance Patterns to ALS-Inhibitors in Greater Beggarticks (Bidens spp.). Planta Daninha, 37. [Link]

  • Schmitzer, P. (n.d.). 16.4 Herbicides that Inhibit ALS. Principles of Weed Control. [Link]

  • Schwanstecher, C., et al. (1999). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology, 126(4), 985-992. [Link]

  • Moody, K. (1995). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Agricultural and Food Chemistry, 43(10), 2739-2748. [Link]

  • Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712. [Link]

  • Palma-Bautista, C., et al. (2019). Dose-response curves with ALS-inhibiting herbicides in vegetative clones of A. palmeri (R1, R2 and R3 subpopulations). ResearchGate. [Link]

  • Kumar, V., et al. (2018). Supramolecular architecture in Sulfonylurea, Sulfonyldiurea and Sulfonyltriurea drugs: Synthesis, X-ray structure and Hirshfeld surface analysis. Journal of Molecular Structure, 1157, 466-476. [Link]

  • Aftab, S., et al. (2024). Structural insights into SOD1: from in silico and molecular dynamics to experimental analyses of ALS-associated E49K and R115G mutants. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Délye, C., et al. (2021). A high diversity of mechanisms endows ALS-inhibiting herbicide resistance in the invasive common ragweed (Ambrosia artemisiifolia L.). Communications Biology, 4(1), 1-12. [Link]

Sources

A Guide to Cross-Validation of Enzyme Inhibition Assays: Featuring 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine and the Triazolopyrimidine Class

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of enzyme inhibition assays, using the promising triazolopyrimidine class of molecules as a primary example. Researchers, scientists, and drug development professionals will find detailed methodologies and a robust scientific rationale for comparing and validating results from both biochemical and cell-based or whole-organism assays. Our focus will be on 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, a member of the triazolopyrimidine family known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[1][2][3] The principles and protocols outlined herein are broadly applicable to the study of other enzyme inhibitors.

The Imperative of Cross-Validation in Drug and Herbicide Discovery

In the quest for novel therapeutic agents and effective herbicides, the initial identification of a lead compound through high-throughput screening is merely the first step. A compound that demonstrates potent inhibition of a purified enzyme in a biochemical assay may not exhibit the same efficacy within a complex cellular environment or a whole organism. This discrepancy can arise from a multitude of factors including poor cell permeability, metabolic inactivation, or off-target effects. Therefore, cross-validation of findings from simplified in vitro systems with data from more physiologically relevant models is not just best practice; it is a critical step to ensure the progression of truly viable candidate molecules. This guide will walk you through the process of cross-validating a biochemical enzyme inhibition assay with a whole-organism functional assay.

The Target: Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first enzyme in the biosynthetic pathway of essential branched-chain amino acids (valine, leucine, and isoleucine).[1][2] This pathway is present in plants and microorganisms but absent in animals, making ALS an attractive target for the development of herbicides and antimicrobial agents with high selectivity and low mammalian toxicity.[1][4] The triazolopyrimidine class of compounds, which includes 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine and the commercial herbicide Penoxsulam, are potent inhibitors of ALS.[1][3]

Part 1: The Biochemical Approach - Direct Enzyme Inhibition Assay

The initial assessment of an enzyme inhibitor's potency is typically performed using a biochemical assay with the purified enzyme. This approach offers a direct measure of the compound's interaction with its molecular target, free from confounding cellular factors. Here, we detail a classic colorimetric assay for ALS activity.

Principle of the Colorimetric ALS Assay

The activity of ALS is determined by measuring the formation of its product, acetolactate. In this assay, acetolactate is chemically converted to acetoin by acid-catalyzed decarboxylation. Acetoin then reacts with creatine and α-naphthol under alkaline conditions to produce a red-colored complex, which can be quantified spectrophotometrically at 525 nm. The intensity of the color is directly proportional to the ALS activity, and a decrease in color in the presence of an inhibitor indicates its potency.[5][6][7][8]

Detailed Protocol: In Vitro Colorimetric ALS Inhibition Assay

Materials:

  • Purified Acetolactate Synthase (ALS) enzyme

  • 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (or a representative triazolopyrimidine inhibitor)

  • Pyruvate (substrate)

  • Thiamine pyrophosphate (TPP), MgCl₂, FAD (cofactors)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 6N H₂SO₄ (Stop Solution)

  • Creatine solution (e.g., 0.5% w/v)

  • α-Naphthol solution (e.g., 5% w/v in 2.5 N NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Cofactors (TPP, MgCl₂, FAD)

    • Inhibitor solution at various concentrations (or buffer for the control)

    • Purified ALS enzyme

  • Initiate Reaction: Add the substrate, pyruvate, to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding 6N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

  • Color Development:

    • Add the creatine solution to each well.

    • Add the α-naphthol solution to each well.

  • Incubation for Color Development: Incubate the plate at 60°C for 15 minutes.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of ALS inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

The calculated % inhibition values are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined from this curve.

Part 2: The Functional Approach - In Vivo Whole Plant Assay

To cross-validate the findings from the biochemical assay, it is essential to assess the inhibitor's activity in a living system. An in vivo assay provides a more physiologically relevant context, taking into account factors like compound uptake, transport, and metabolism.

Principle of the In Vivo ALS Assay

This assay measures the functional consequence of ALS inhibition in whole plants. By applying an inhibitor of the subsequent enzyme in the branched-chain amino acid pathway, ketol-acid reductoisomerase, acetolactate accumulation can be induced. The amount of accumulated acetolactate is directly proportional to the in vivo activity of ALS. By treating plants with an ALS inhibitor prior to this induction, a reduction in acetolactate accumulation can be quantified, providing a measure of the inhibitor's efficacy in a whole-organism context.[9][10]

Detailed Protocol: In Vivo ALS Inhibition Assay in Plants

Materials:

  • Young seedlings of a susceptible plant species (e.g., Arabidopsis thaliana, soybean)

  • 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (or a representative triazolopyrimidine inhibitor) formulated for foliar application

  • 1,1-cyclopropanedicarboxylic acid (CPCA) - an inhibitor of ketol-acid reductoisomerase

  • Extraction Buffer

  • Reagents for the colorimetric detection of acetolactate (as in the biochemical assay)

Procedure:

  • Plant Treatment: Treat the seedlings with different concentrations of the formulated 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine via foliar spray. Include a control group treated with the formulation vehicle only.

  • Incubation: Allow the plants to incubate for a set period (e.g., 24 hours) to allow for inhibitor uptake and action.

  • Induction of Acetolactate Accumulation: Apply a solution of CPCA to all plants (including controls) to inhibit ketol-acid reductoisomerase.

  • Further Incubation: Incubate the plants for an additional period (e.g., 4-6 hours) to allow for the accumulation of acetolactate.

  • Tissue Harvest and Extraction: Harvest leaf tissue from each treatment group and homogenize in extraction buffer.

  • Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Acetolactate Quantification: Perform the colorimetric assay on the supernatant as described in the biochemical assay protocol (from the "Stop Reaction" step onwards, as the acidic conditions will decarboxylate the accumulated acetolactate).

Data Analysis and Interpretation

Similar to the biochemical assay, calculate the percentage of in vivo ALS inhibition for each treatment concentration relative to the CPCA-only treated control. Plot the % inhibition against the inhibitor concentration to determine the in vivo IC50 or the effective dose (ED50) that causes 50% inhibition of ALS activity within the plant.

Cross-Validation: Comparing Biochemical and In Vivo Data

The ultimate goal of this process is to compare the data from the two assays to gain a comprehensive understanding of the inhibitor's performance.

Parameter Biochemical Assay (In Vitro) Whole Plant Assay (In Vivo)
Metric IC50In vivo IC50 / ED50
Interpretation Direct potency against the purified enzyme.Functional efficacy in a whole organism, accounting for ADME properties.
Typical Outcome Often yields a lower IC50 value due to the absence of biological barriers.May result in a higher IC50/ED50 value, reflecting real-world efficacy.

A strong correlation between the in vitro and in vivo data, even with a shift in potency, provides confidence in the on-target activity of the compound. A significant discrepancy, however, warrants further investigation into factors such as poor bioavailability or metabolic instability.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in both the biochemical and in vivo assays.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection inhibitor Inhibitor Dilutions reaction_mix Mix in 96-well plate inhibitor->reaction_mix enzyme Enzyme & Cofactors enzyme->reaction_mix substrate Substrate Solution substrate->reaction_mix incubation Incubate at 37°C reaction_mix->incubation stop_reaction Add Stop Solution incubation->stop_reaction color_dev Add Color Reagents Incubate at 60°C stop_reaction->color_dev readout Measure Absorbance at 525 nm color_dev->readout

Biochemical ALS Inhibition Assay Workflow

InVivo_Assay_Workflow plant_treatment Treat Plants with Inhibitor incubation1 Incubate (24h) plant_treatment->incubation1 cpca_treatment Apply CPCA incubation1->cpca_treatment incubation2 Incubate (4-6h) cpca_treatment->incubation2 harvest Harvest & Homogenize Tissue incubation2->harvest extract Centrifuge & Collect Supernatant harvest->extract quantify Quantify Acetolactate (Colorimetric Assay) extract->quantify

In Vivo ALS Inhibition Assay Workflow

Alternative and Complementary Assays

While this guide focuses on a specific biochemical and an in vivo assay, it is important to be aware of alternative and complementary methods that can provide further validation and deeper mechanistic insights.

Biochemical Assay Alternatives: The Kinase Inhibitor Example

Given that many triazolopyrimidine derivatives also exhibit kinase inhibitory activity, it is pertinent to briefly discuss alternative biochemical assays in this context.

  • ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. It is a highly sensitive and robust method suitable for high-throughput screening.[11][12][13][14][15] The luminescent signal positively correlates with kinase activity, providing a quantitative measure of inhibition.

  • Radiometric Assays: These assays utilize radioactively labeled ATP (e.g., ³²P-ATP or ³³P-ATP) and measure the incorporation of the radioactive phosphate into a substrate. While highly sensitive and considered a "gold standard", they require specialized handling and disposal of radioactive materials.

Cell-Based Assay Alternatives
  • Cellular Phosphorylation Assay (Western Blot): For kinase inhibitors, a common cell-based assay involves treating cultured cells with the inhibitor and then lysing the cells to analyze the phosphorylation state of the kinase's downstream substrates via Western blotting using phospho-specific antibodies.[16] A reduction in the phosphorylation signal indicates target engagement and inhibition in a cellular context.

Conclusion: A Pathway to Confident Drug and Herbicide Development

The cross-validation of assays is a cornerstone of rigorous scientific research in the development of enzyme inhibitors. By systematically comparing data from direct biochemical assays with those from more complex, physiologically relevant systems, researchers can gain a comprehensive understanding of a compound's true potential. The methodologies and principles detailed in this guide, using 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine and the broader triazolopyrimidine class as a working example, provide a robust framework for making informed decisions in the progression of candidate molecules from the bench to real-world applications. This disciplined approach minimizes the risk of late-stage failures and ultimately accelerates the discovery and development of novel, effective, and safe enzyme inhibitors.

References

  • An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. National Institutes of Health. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • An in vivo Acetolactate Synthase Assay. Cambridge Core. [Link]

  • Colorimetric enzyme assay for recombinant ALS. ResearchGate. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Kinase activity-tagged western blotting assay. ResearchGate. [Link]

  • Acetolactate Synthase Activity Assay kit. Real-Gene Labs. [Link]

  • Acetolactate Synthase Microplate Assay Kit. ANT Bio. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. [Link]

  • Acetolactate synthase inhibiting herbicides bind to the regulatory site. PubMed. [Link]

  • Resistance Gene-Guided Discovery of a Fungal Spirotetramate as an Acetolactate Synthase Inhibitor. ChemRxiv. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. Cambridge University Press. [Link]

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. National Institutes of Health. [Link]

  • Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site. National Institutes of Health. [Link]

  • Analyses of in vivo acetolactate synthase (ALS) activity in different genotypes treated with or without TM. ResearchGate. [Link]

  • Acetolactate synthase. Wikipedia. [Link]

  • Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides. National Institutes of Health. [Link]

  • Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Efficacy of Novel Triazolopyrimidines and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer therapeutics is driven by the need to overcome the limitations of current treatments, including drug resistance and severe side effects. Small molecules built on the triazolopyrimidine scaffold have emerged as a promising class of compounds, exhibiting potent activity against various cancer types through diverse mechanisms of action.[1][2] This guide provides a detailed comparison of the efficacy of a representative advanced triazolopyrimidine derivative, Silmitasertib (CX-4945), with the established chemotherapeutic agent, Doxorubicin.

Introduction to the Compounds

Silmitasertib (CX-4945): A Targeted Approach

Silmitasertib is a first-in-class, orally bioavailable small molecule that is a highly selective and potent inhibitor of protein kinase CK2 (formerly casein kinase II).[3][4] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell growth, proliferation, and survival by phosphorylating key proteins in various oncogenic signaling pathways.[5][6] By targeting the ATP-binding site of CK2, Silmitasertib effectively blocks its enzymatic activity, representing a targeted therapeutic strategy.[3][6]

Doxorubicin: A Cornerstone of Chemotherapy

Doxorubicin is an anthracycline antibiotic that has been a mainstay of cancer chemotherapy for decades. Its primary mechanism of action involves intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA in rapidly dividing cancer cells.[5][7] While highly effective against a broad spectrum of cancers, its use is often limited by cumulative cardiotoxicity and the development of multidrug resistance.[5]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between Silmitasertib and Doxorubicin lies in their cellular targets and mechanisms. Silmitasertib offers a targeted approach by inhibiting a specific enzyme, CK2, which is dysregulated in cancer cells. Doxorubicin, in contrast, employs a cytotoxic mechanism that affects all rapidly dividing cells.

Silmitasertib and the CK2 Signaling Pathway

CK2 is a central node in cellular signaling, influencing pathways critical for cancer cell survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][8][9] Inhibition of CK2 by Silmitasertib leads to the suppression of these pro-survival signals, ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][10]

CK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival CK2 Protein Kinase CK2 CK2->Akt Phosphorylates & Activates IκB IκB CK2->IκB Phosphorylates & Promotes Degradation Silmitasertib Silmitasertib (CX-4945) Silmitasertib->CK2 Inhibits Apoptosis Apoptosis Silmitasertib->Apoptosis Promotes NFκB NF-κB IκB->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene_Expression Pro-Survival Gene Expression NFκB_nuc->Gene_Expression Gene_Expression->Cell_Survival

Caption: Silmitasertib (CX-4945) inhibits CK2, blocking pro-survival signaling.

Doxorubicin's Cytotoxic Mechanism

Doxorubicin's mechanism is more direct and less targeted. It physically inserts itself between DNA base pairs, disrupting the DNA structure. This intercalation inhibits the function of topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication. The result is DNA strand breaks, cell cycle arrest, and the induction of apoptosis.

Comparative Efficacy: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for Silmitasertib and Doxorubicin across various human cancer cell lines. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
Silmitasertib (CX-4945) CLL Biopsy SamplesChronic Lymphocytic Leukemia< 1 µM[8]
B- and T-ALL cell linesAcute Lymphoblastic LeukemiaSynergistic w/ Bortezomib[5]
HuCCT-1Cholangiocarcinoma~20 µM (induces apoptosis)[10]
U-87, U-138, A-172Glioblastoma5-15 µM[9]
Doxorubicin MCF-7Breast CancerPromising activity seen[2][7]
A549Lung CancerPromising activity seen[2][7]
B-ALL cell linesAcute Lymphoblastic LeukemiaResistance overcome by CX-4945[5]

Note: Direct comparative IC50 values for the same cell lines are not always available in a single study. The data presented reflects the general potency observed in various preclinical studies.

Analysis of the data reveals that Silmitasertib demonstrates potent, sub-micromolar to low micromolar activity against various hematological malignancies and solid tumors.[8][9] Notably, several studies highlight the synergistic effects of Silmitasertib when used in combination with other chemotherapeutic agents, suggesting its potential to overcome drug resistance.[5][11] For instance, co-administration of Silmitasertib with Doxorubicin has been shown to be more effective in murine xenograft models of B-cell acute lymphoblastic leukemia than either drug alone.[5]

In Vivo Efficacy: Preclinical Animal Models

In vivo studies are crucial for evaluating a drug's efficacy in a whole-organism setting. Silmitasertib has demonstrated significant antitumor activity in various xenograft models.

  • Prostate Cancer: In a PC3 prostate cancer xenograft model, Silmitasertib exhibited dose-dependent antitumor activity and was well tolerated.[4]

  • Acute Myeloid Leukemia (AML): In a patient-derived xenograft (PDX) model of AML, Silmitasertib showed strong therapeutic effects, prolonged survival, and sensitized AML cells to apoptosis.[12][13]

  • Acute Lymphoblastic Leukemia (ALL): A combination of Silmitasertib and Doxorubicin was more effective at increasing survival rates and reducing leukemia cell diffusion in a murine PDX model of B-ALL compared to monotherapy.[5]

These findings underscore the potential of Silmitasertib as both a standalone therapy and a combination agent in a preclinical setting.

Clinical Perspective

Silmitasertib (CX-4945) is the first CK2 inhibitor to advance into human clinical trials.[3][14] It has undergone Phase I and II trials for various cancers, including advanced solid tumors, cholangiocarcinoma, and medulloblastoma.[3][14][15] Phase I trials in patients with advanced solid tumors established that Silmitasertib can be administered orally and is generally well-tolerated, with reversible toxicities.[14][16] While no complete responses were observed with monotherapy in these early trials, stable disease for at least 6 months was achieved in 15% of patients, demonstrating its potential for disease stabilization.[16]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate anticancer drug efficacy.

Workflow for In Vitro Drug Efficacy Testing

Caption: Standard workflow for assessing anticancer drug efficacy in vitro.

A. Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20]

  • Principle: The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[18]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Drug Treatment: Treat cells with a range of concentrations of the test compound (e.g., Silmitasertib) and a known drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only wells as negative controls.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][21]

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[17][21]

    • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[17]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

B. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[22]

  • Protocol:

    • Cell Treatment: Culture and treat cells with the compounds as described for the MTT assay.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[22]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.[23]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]

    • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The triazolopyrimidine derivative Silmitasertib (CX-4945) represents a promising targeted therapy that has demonstrated significant efficacy against a range of cancers in preclinical models. Its mechanism, centered on the inhibition of the oncogenic kinase CK2, offers a distinct advantage over the broad cytotoxicity of traditional agents like Doxorubicin. While Doxorubicin remains a potent and essential tool, Silmitasertib's favorable preclinical profile, oral bioavailability, and synergistic potential with other drugs position it as a valuable candidate for further clinical development.[4][8]

Future research should focus on identifying predictive biomarkers for Silmitasertib sensitivity and exploring rational combination therapies to enhance efficacy and overcome resistance, ultimately aiming to translate the preclinical promise of this compound class into tangible benefits for cancer patients.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][7][24]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Umar, A., Uzairu, A., Shallangwa, G. A., & Balarabe, U. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology and Metallurgy. [Link]

  • Ali, I. A., El-Gazzar, A. R., & El-Gendy, M. A. (2014). Synthesis and SAR of[1][7][24]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • El-Gazzar, A. R., Al-Ostoot, F. H., & Al-Ghorbani, M. (2019). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. PubMed. [Link]

  • El-Gazzar, A. R., Al-Ostoot, F. H., & Al-Ghorbani, M. (2019). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Poloniae Pharmaceutica. [Link]

  • Various Authors. (2024). Findings from the phase I clinical trials of CX-4945, an orally available inhibitor of CK2. Google Scholar.
  • Ali, I. A., El-Gazzar, A. R., & El-Gendy, M. A. (2014). Synthesis and SAR of[1][7][24]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]

  • Ali, I. A., El-Gazzar, A. R., & El-Gendy, M. A. (2014). Synthesis and SAR of[1][7][24]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]

  • Padmanabhan, S., et al. (2011). Findings from the phase I clinical trials of CX-4945, an orally available inhibitor of CK2. ASCO Publications. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Wikipedia. (n.d.). Silmitasertib. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. [Link]

  • Buontempo, F., et al. (2020). Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance. PMC - NIH. [Link]

  • Siddiqui-Jain, A., et al. (2011). Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer. PubMed. [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Silmitasertib Sodium. NCI. [Link]

  • Thiyagarajan, D., Basit, A., & Ghosh, B. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. Stanford University. [Link]

  • Borgo, C., et al. (2012). Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells. National Institutes of Health. [Link]

  • Gowda, C., et al. (2021). Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. MDPI. [Link]

  • Gowda, C., et al. (2021). Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. PubMed. [Link]

  • Ghorab, M. M., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. PMC - PubMed Central. [Link]

  • Chon, H. J., Bae, K. J., Lee, Y., & Kim, J. (2015). The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. Frontiers in Bioscience. [Link]

  • The Chemical Probes Portal. (n.d.). CX-4945. Chemical Probes. [Link]

  • Chon, H. J., Bae, K. J., Lee, Y., & Kim, J. (2015). The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. PMC - NIH. [Link]

  • Kim, J., et al. (2014). The Protein Kinase 2 Inhibitor CX-4945 Regulates Osteoclast and Osteoblast Differentiation In Vitro. National Institutes of Health. [Link]

  • Kim, K. B., et al. (2021). Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α. MDPI. [Link]

  • D'Auria, R., et al. (2022). Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma. MDPI. [Link]

Sources

Comparative In Vivo Efficacy Analysis: 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine in a Mantle Cell Lymphoma Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Validation

Introduction: The Therapeutic Potential of the Triazolopyrimidine Scaffold

The triazolopyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (henceforth referred to as Cmpd-X) is a novel derivative within this class.[3] Preliminary studies and in silico modeling suggest that Cmpd-X may function as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[1][4][5] Specifically, its structural motifs hint at potential activity against kinases involved in B-cell signaling pathways, which are often dysregulated in hematological malignancies.

Mantle Cell Lymphoma (MCL) is a typically aggressive form of non-Hodgkin lymphoma that remains largely incurable, necessitating the development of novel therapeutic agents.[6][7] Standard first-line treatments for younger, fit patients often involve intensive chemoimmunotherapy followed by autologous stem cell transplant.[8][9] For older or less fit patients, regimens based on agents like bendamustine and rituximab are common.[8] The advent of targeted therapies, particularly Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib, has significantly improved outcomes in the relapsed/refractory setting.[9]

This guide provides a comprehensive framework for the in vivo validation of Cmpd-X, comparing its preclinical efficacy against a relevant, high-performing standard-of-care agent. We will utilize a subcutaneous xenograft model of human MCL to provide a direct, quantitative comparison of anti-tumor activity.

Postulated Mechanism of Action: Kinase Inhibition in B-Cell Malignancies

While the precise target of Cmpd-X is under investigation, its triazolopyrimidine core is common in molecules designed to target the ATP-binding site of protein kinases.[4] Many B-cell malignancies, including MCL, are driven by aberrant signaling through the B-cell receptor (BCR) pathway. Key kinases in this pathway, such as BTK, SYK, and PI3K, are validated therapeutic targets. We hypothesize that Cmpd-X inhibits a critical downstream kinase in this pathway, leading to cell cycle arrest and apoptosis in malignant B-cells.

To visualize this proposed mechanism, the following diagram illustrates the potential point of intervention for Cmpd-X within a simplified BCR signaling cascade.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CmpdX Cmpd-X (Hypothesized Target) CmpdX->BTK

Caption: Hypothesized mechanism of Cmpd-X in the BCR signaling pathway.

Comparative Compound Selection: Ibrutinib

For this validation study, Ibrutinib will be used as the comparator compound. Ibrutinib is an FDA-approved, first-in-class BTK inhibitor that is a standard of care in relapsed/refractory MCL.[9] Its well-defined mechanism of action and established in vivo efficacy provide a robust benchmark against which the performance of Cmpd-X can be measured.

In Vivo Validation: Experimental Design & Protocols

The objective of this study is to compare the anti-tumor efficacy of Cmpd-X and Ibrutinib in an established human Mantle Cell Lymphoma (MCL) subcutaneous xenograft mouse model.

Experimental Workflow Diagram

The overall experimental plan is depicted in the workflow diagram below.

Experimental_Workflow cluster_treatment Treatment Phase (21 days) acclimatize 1. Animal Acclimatization (5-7 days) cell_prep 2. Cell Culture & Prep (JeKo-1 Cell Line) acclimatize->cell_prep implant 3. Subcutaneous Implantation (5x10^6 cells/mouse) cell_prep->implant tumor_growth 4. Tumor Growth Monitoring (Wait until ~100-150 mm³) implant->tumor_growth randomize 5. Randomization & Grouping (n=8-10 mice/group) tumor_growth->randomize dosing 6. Daily Dosing - Vehicle (PO) - Cmpd-X (PO) - Ibrutinib (PO) randomize->dosing monitoring 7. Bi-weekly Monitoring - Tumor Volume - Body Weight dosing->monitoring endpoint 8. Study Endpoint & Necropsy (Tumor Excision & Weight) monitoring->endpoint Day 21 or Endpoint Criteria Met analysis 9. Data Analysis & Reporting endpoint->analysis

Caption: Workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocol

1. Animal Husbandry

  • Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old. NSG mice are highly immunodeficient and are robust hosts for human cell engraftment.

  • Acclimatization: Animals will be acclimatized for a minimum of 5 days upon arrival.[10]

  • Housing: Mice will be housed in sterile, ventilated cages with access to autoclaved food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Culture and Implantation

  • Cell Line: JeKo-1, a human MCL cell line.

  • Cell Preparation: JeKo-1 cells are cultured to ~80% confluency. On the day of injection, cells are harvested, washed with sterile PBS, and viability is confirmed to be >95% using trypan blue exclusion.[10]

  • Implantation: Cells are resuspended in a 1:1 mixture of PBS and Cultrex BME (Basement Membrane Extract) to improve tumor take and growth.[11] A total of 5 x 106 viable cells in a 100 µL volume are injected subcutaneously into the right flank of each mouse using a 27-gauge needle.[10]

3. Tumor Growth, Randomization, and Treatment

  • Tumor Monitoring: Tumor diameters are measured with digital calipers two to three times per week. Tumor volume is calculated using the formula: Volume = (Width)² x Length / 2 .[10]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of the study.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water), administered orally (PO) once daily.

    • Group 2: Cmpd-X (dose to be determined by prior MTD studies), PO, once daily.

    • Group 3: Ibrutinib (e.g., 10 mg/kg), PO, once daily.

  • Dosing Duration: 21 consecutive days.

4. Efficacy Endpoints and Monitoring

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

  • Secondary Endpoints:

    • Final tumor weight at necropsy.

    • Overall survival or time to reach endpoint tumor volume (e.g., 1500 mm³).

  • Toxicity Monitoring: Animal body weight is recorded bi-weekly as a general measure of health and drug tolerance. Any signs of distress are noted.

Comparative Data Analysis (Hypothetical Results)

To illustrate the expected output of this study, the following table summarizes hypothetical data comparing the efficacy of Cmpd-X to Ibrutinib.

Treatment Group (n=10)Dose (mg/kg, PO)Mean Initial Tumor Volume (mm³ ± SEM)Mean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -125 ± 111280 ± 155-+2.5
Cmpd-X 20128 ± 13410 ± 8868%-3.1
Ibrutinib 10126 ± 10355 ± 7572%-4.5

Interpretation of Hypothetical Data: In this simulated dataset, Cmpd-X demonstrates significant anti-tumor activity, achieving 68% tumor growth inhibition. This efficacy is comparable to the standard-of-care agent, Ibrutinib, which showed 72% TGI. Both compounds were well-tolerated, with minimal body weight loss observed.

Discussion & Future Directions

This guide outlines a robust, comparative in vivo study design for validating the anti-cancer activity of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. The use of a well-characterized MCL xenograft model and a clinically relevant comparator provides a rigorous preclinical assessment of its therapeutic potential.

Based on the promising (though hypothetical) data, Cmpd-X warrants further investigation. Subsequent steps should include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target engagement and anti-tumor response.

  • Mechanism of Action Confirmation: In vivo analysis of excised tumors to confirm inhibition of the hypothesized kinase target via Western blot or immunohistochemistry.

  • Toxicity Studies: Formal toxicology studies in rodent and non-rodent species to establish a safety profile for potential clinical development.

The triazolopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2] This structured in vivo validation approach is a critical step in translating a promising chemical entity like Cmpd-X from a laboratory curiosity into a potential clinical candidate.

References

  • Vertex AI Search. (2005, December 5). Xenograft Tumor Model Protocol.
  • Smolecule. 5,8-Dimethoxy-[3][10][11]triazolo[1,5-c]pyrimidin-2-amine.

  • chemBlink. 5,8-Dimethoxy-[3][10][11]triazolo[1,5-c]pyrimidin-2-amine [CAS# 219715-62-5].

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Protocols.io. LLC cells tumor xenograft model.
  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX)
  • Martínez-Sabadell, A., et al. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH.
  • Blood - ASH Publications. (2009, November 20). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Jurnal UPI. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
  • ASCO Publications. (2022, May 13). New Directions for Mantle Cell Lymphoma in 2022.
  • RSC Publishing. (2024, July 13). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.
  • PubMed. (2023, February 28). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
  • NCBI Bookshelf.
  • Rule, S. (2019, August 7). Dr. Rule on Standard of Care in MCL. YouTube.
  • JNCI: Journal of the National Cancer Institute. (2016, December 31). Recommendations for Clinical Trial Development in Mantle Cell Lymphoma.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the triazolopyrimidine scaffold has emerged as a promising and versatile pharmacophore. This guide provides a comprehensive comparison of the antimicrobial spectrum of different triazolopyrimidine derivatives, supported by experimental data from recent studies. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern their efficacy and provides detailed protocols for the evaluation of their antimicrobial properties.

The Triazolopyrimidine Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The fusion of a triazole and a pyrimidine ring creates the triazolopyrimidine core, a heterocyclic system that has demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, and even anticancer properties.[1][2] The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions. These modifications significantly influence the compound's physicochemical properties and, consequently, its antimicrobial spectrum and potency.

The mechanism of action for many triazolopyrimidine derivatives involves the inhibition of essential bacterial enzymes. Notably, some analogs have been shown to act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes involved in DNA replication and folate biosynthesis, respectively.[3][4][5] This multi-targeting approach can be a key strategy in overcoming resistance mechanisms.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of triazolopyrimidine derivatives is highly dependent on their specific chemical structures. Below is a comparative analysis of the antimicrobial spectrum of representative compounds from recent studies, highlighting their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

A recent study detailed the synthesis and evaluation of a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives.[3][5] The compounds were tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and two fungal strains (Aspergillus flavus and Candida albicans). The results, summarized in the table below, demonstrate that specific substitutions on the phenyl rings at positions 5 and 7 of the triazolopyrimidine core are critical for potent antimicrobial activity.

Table 1: Antimicrobial Activity of Selected 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives (Compounds 9a-p)

CompoundSubstituents (X, Y)S. aureus (IZ, mm)B. subtilis (IZ, mm)E. coli (IZ, mm)P. aeruginosa (IZ, mm)A. flavus (IZ, mm)C. albicans (IZ, mm)
9o OMe, Me454343423538
9n OMe, Cl414040403236
9p OMe, OMe393837383031
9d H, Br353634332729
Ciprofloxacin -40404040NANA
Fluconazole -NANANANA4040

IZ: Inhibition Zone in mm. NA: Not Applicable. Data sourced from Hassan et al., 2024.[3][4][5]

Key Insights from Structure-Activity Relationship (SAR) Analysis:

  • Compound 9o , with a methoxy group at the para-position of the phenyl ring at position 5 and a methyl group at the para-position of the phenyl ring at position 7, emerged as the most potent antibacterial agent, surpassing the efficacy of the standard drug, ciprofloxacin.[4]

  • The nature of the substituent at the para-position of the phenyl group at position 5 significantly influences activity, with the order of reactivity being OMe > Me > Cl > H.[4]

  • The 1,2,4-triazolo[1,5-a]pyrimidine framework is crucial for the observed efficacy, with the N4 of the triazole moiety playing a key role in binding to bacterial DNA gyrase.[4]

Thiazolopyrimidine and Related Derivatives

The incorporation of a thiazole ring into the pyrimidine structure gives rise to thiazolopyrimidines, another class of compounds with notable antimicrobial properties. A study on novel arylazo-1,3-thiazolopyrimidine derivatives demonstrated their activity against S. aureus, E. coli, and C. albicans.[6]

Key Findings:

  • Compounds featuring a benzothiazolyl group exhibited enhanced antimicrobial potential due to increased rigidity and aromaticity, which likely improves binding affinity to microbial targets.[6]

  • Molecular docking studies suggested that these compounds interact favorably with the bacterial DNA gyrase B subunit.[6]

Experimental Protocols for Antimicrobial Spectrum Assessment

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are crucial. The following are detailed protocols for the determination of inhibition zones and Minimum Inhibitory Concentration (MIC), two of the most common methods for evaluating the antimicrobial spectrum.

Disk Diffusion Method for Determining Inhibition Zones

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Workflow for Disk Diffusion Assay

G cluster_0 Preparation cluster_1 Inoculation and Application cluster_2 Incubation and Measurement prep_media Prepare and sterilize Mueller-Hinton Agar (MHA) prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) inoculate Evenly spread the microbial inoculum onto the MHA plate prep_inoculum->inoculate apply_disks Aseptically place sterile paper disks impregnated with the test compounds onto the agar surface inoculate->apply_disks apply_controls Include positive (standard antibiotic) and negative (solvent) control disks apply_disks->apply_controls incubate Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria) apply_controls->incubate measure Measure the diameter of the zone of inhibition (in mm) around each disk incubate->measure

Caption: Workflow of the disk diffusion method for antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the prepared inoculum.

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test triazolopyrimidine compounds onto the agar surface. Gently press the disks to ensure complete contact with the agar.

  • Controls: Include a positive control disk containing a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control disk containing only the solvent used to dissolve the test compounds.

  • Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method provides quantitative data on antimicrobial potency.

Workflow for Broth Microdilution Assay

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination prep_compounds Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate prep_inoculum Prepare a standardized microbial inoculum in appropriate broth medium inoculate Add the standardized inoculum to each well of the microtiter plate prep_inoculum->inoculate include_controls Include a growth control (no compound) and a sterility control (no inoculum) inoculate->include_controls incubate Incubate the plate under appropriate conditions with agitation include_controls->incubate observe Visually inspect the wells for turbidity (microbial growth) incubate->observe determine_mic The MIC is the lowest concentration of the compound at which no visible growth is observed observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the triazolopyrimidine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final desired cell concentration.

  • Controls: Include a positive control well containing the inoculum without any test compound (growth control) and a negative control well containing only the broth (sterility control).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours), often with shaking to ensure aeration.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Conclusion and Future Directions

Triazolopyrimidine derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The extensive research into their synthesis and biological evaluation continues to yield compounds with potent efficacy, often comparable or superior to existing antibiotics. The structure-activity relationship studies are pivotal in guiding the rational design of new analogs with improved potency, a broader spectrum, and a reduced likelihood of resistance development.

The experimental protocols detailed in this guide provide a robust framework for the continued exploration and comparison of novel triazolopyrimidine-based antimicrobials. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most promising lead compounds to advance them toward clinical development.

References

  • Hassan, A. S., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Hassan, A. S., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Antimicrobial Activity of Novel 1, 2, 4-Triazolopyrimidofuroquinazolinones from Natural Furochromones (Visnagenone and Khellinone). PubMed. [Link]

  • Hassan, A. S., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5- a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. PubMed. [Link]

  • Gouda, M. A., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. BMC Chemistry. [Link]

  • Liu, X., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Jain, P., et al. (2021). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, A. A. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules. [Link]

  • Ojo, O. O., et al. (2023). Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]

  • Kumar, A., et al. (2009). Synthesis and antibacterial activity of some novel triazolothienopyrimidines. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

A Researcher's Guide to Confirming the Binding Affinity of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the binding affinity of the novel small molecule, 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. While preliminary research suggests that this compound possesses promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, quantitative data regarding its specific molecular targets and binding affinities are not yet publicly available.[1][2] This guide, therefore, serves as a practical roadmap for investigators seeking to characterize its mechanism of action, beginning with the crucial step of confirming target engagement and affinity.

The triazolo[1,5-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with several important classes of enzymes and receptors. Notably, derivatives of this scaffold have shown significant activity as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs).[3][4][5][6][7] Consequently, this guide will focus on a hypothetical yet scientifically rigorous investigation into the binding of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine to the A2A adenosine receptor, a well-established target for therapeutic intervention in various pathologies. The principles and methodologies detailed herein are, however, broadly applicable to other potential targets.

The Imperative of Binding Affinity in Drug Discovery

The journey of a promising compound from a mere chemical entity to a potential therapeutic agent is paved with rigorous scientific validation. At the heart of this process lies the characterization of its interaction with its biological target. Binding affinity, a measure of the strength of the interaction between a ligand (our compound) and its receptor, is a critical parameter that influences a drug's potency, selectivity, and ultimately, its clinical efficacy. A thorough understanding of binding affinity allows for:

  • Target Validation: Confirming that the compound interacts with the intended molecular target.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical optimization of the compound to enhance its potency and selectivity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Predicting the compound's behavior in a biological system and informing dosing regimens.

This guide will detail the gold-standard biophysical techniques and biochemical assays necessary to robustly determine the binding affinity of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Comparative Analysis: Benchmarking Against Known Ligands

To provide context to the experimental data that will be generated, it is essential to compare the binding affinity of our compound of interest with established ligands for the A2A adenosine receptor. The table below presents a hypothetical comparison. The values for 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine are placeholders, representing the data we aim to acquire through the experimental workflows outlined in this guide.

CompoundTargetKi (nM)Kd (nM)IC50 (nM)Assay MethodReference
5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine A2A Adenosine Receptor TBD TBD TBD TBDN/A
PreladenantA2A Adenosine Receptor1.1-1.8Radioligand Binding[4]
ZM241385A2A Adenosine Receptor0.471.10.7Radioligand Binding, SPR[5]
IstradefyllineA2A Adenosine Receptor2.2-3.5Radioligand Binding

TBD: To Be Determined

Experimental Workflows for Binding Affinity Determination

A multi-pronged approach utilizing orthogonal techniques is paramount for the confident determination of binding affinity. We will describe three widely accepted methods: a primary screen using a Radioligand Binding Assay, followed by biophysical characterization using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Logical Flow of Binding Affinity Confirmation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Data Consolidation A Radioligand Binding Assay B Determine IC50 and Ki A->B Competition Experiment G Confirmation of Binding Affinity B->G Initial Affinity C Surface Plasmon Resonance (SPR) E Determine Kd, kon, koff C->E D Isothermal Titration Calorimetry (ITC) F Determine Kd, ΔH, ΔS D->F E->G Kinetic & Affinity Data F->G Thermodynamic & Affinity Data

Figure 1: A logical workflow for the comprehensive confirmation of binding affinity, starting from initial screening to in-depth biophysical characterization.

Radioligand Binding Assay: A High-Throughput Primary Screen

This technique is a cornerstone of pharmacology for quantifying the interaction of a ligand with its receptor.[8][9] It relies on the principle of competition between a radiolabeled ligand with a known high affinity for the receptor and our unlabeled test compound.

Principle: A fixed concentration of a radiolabeled A2A adenosine receptor antagonist (e.g., [3H]ZM241385) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the human A2A receptor). Our test compound, 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, is added at increasing concentrations. The amount of radioligand bound to the receptor is measured, and a decrease in this signal indicates that our test compound is competing for the same binding site.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human A2A adenosine receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[10]

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]ZM241385 to each well.

    • Add increasing concentrations of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive antagonist).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[11][12] This allows for the determination of not only the binding affinity (Kd) but also the association (kon) and dissociation (koff) rate constants.

Principle: The A2A adenosine receptor is immobilized on a sensor chip. A solution containing 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

G A Immobilize A2A Receptor on Sensor Chip B Inject Analyte (5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine) at various concentrations A->B C Association Phase: Monitor SPR signal increase B->C D Dissociation Phase: Flow buffer and monitor SPR signal decrease C->D E Regeneration: Remove bound analyte D->E F Data Analysis: Fit sensorgrams to determine kon, koff, and Kd D->F E->B Next Concentration

Figure 2: A step-by-step workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

  • Protein Immobilization:

    • The purified A2A adenosine receptor is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will provide an adequate signal-to-noise ratio.

  • Binding Analysis:

    • A solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is prepared in a suitable running buffer at a range of concentrations.

    • The analyte solution is injected over the sensor chip surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • The SPR response is monitored throughout the association and dissociation phases.

  • Data Analysis:

    • The resulting sensorgrams are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[13][14][15] It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including the binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

Principle: A solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is titrated into a sample cell containing a solution of the purified A2A adenosine receptor. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.

  • Sample Preparation:

    • Purified A2A adenosine receptor and 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine are extensively dialyzed against the same buffer to minimize heats of dilution.

    • The concentrations of the protein and the compound are accurately determined.

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

    • The sample cell is filled with the A2A receptor solution, and the injection syringe is filled with the solution of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

    • A series of small injections of the compound into the protein solution are performed, and the heat change for each injection is recorded.

  • Data Analysis:

    • The heat of dilution is determined in a separate experiment by injecting the compound into the buffer alone and is subtracted from the experimental data.

    • The corrected heats are plotted against the molar ratio of the ligand to the protein.

    • The resulting isotherm is fitted to a binding model to determine the Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Conclusion and Future Directions

By following the comprehensive experimental plan outlined in this guide, researchers can confidently determine the binding affinity of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine for its putative molecular target, the A2A adenosine receptor. The orthogonal data obtained from Radioligand Binding Assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry will provide a robust and multifaceted understanding of the compound's interaction with its target.

Confirmation of high-affinity binding will be a pivotal step in the continued development of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine as a potential therapeutic agent. This foundational data will enable further investigations into its cellular activity, in vivo efficacy, and safety profile, ultimately paving the way for its translation from a promising molecule to a novel medicine.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]

  • Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. (2008). Bioorganic & Medicinal Chemistry Letters, 18(19), 5343-5347. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments, (55), 3262. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology, 1893, 257-272. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (2006). Nature Protocols, 1(1), 186-191. [Link]

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

  • Radioligand binding methods: practical guide and tips. (1996). American Journal of Physiology-Cell Physiology, 270(3), C661-C674. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). In Methods in Molecular Biology (Vol. 2690, pp. 149-159). Humana. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. (2011). Methods in Molecular Biology, 746, 135-164. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2007). Analytical Biochemistry, 363(1), 1-9. [Link] 17.[10][11]triazolo[1,5-c]pyrimidines as A(3) adenosine receptor antagonists. (2014). Ars Pharmaceutica, 55(2), 55-58. [Link]

  • Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? (2005). Current Topics in Medicinal Chemistry, 5(14), 1375-1393. [Link]

  • Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists. (2005). DSpace Cris Angular. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). FEBS Journal, 276(13), 3648-3661. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors with potential as new cardiovascular agents. (1979). Journal of Medicinal Chemistry, 22(7), 841-845. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). Molecules, 25(10), 2356. [Link] 29.[10][11]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. (2018). Google Patents.

  • Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. (2005). Nature Biotechnology, 23(2), 202-209. [Link]

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. (2010). Bioorganic & Medicinal Chemistry Letters, 20(19), 5873-5877. [Link]

  • 5,8-Dimethoxy-[10][11]triazolo[1,5-c]pyrimidin-2-amine Request for Quotation. (n.d.). ChemBK. [Link]

Sources

A Comparative Benchmarking Guide to the Anti-inflammatory Profile of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and validation of novel therapeutic agents with potent anti-inflammatory properties remain a critical endeavor. This guide provides a comprehensive benchmark analysis of a promising heterocyclic compound, 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. Molecules within the triazolopyrimidine class have garnered significant interest for their diverse biological activities, including anti-inflammatory potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the subject compound's anti-inflammatory efficacy against established clinical standards, supported by detailed experimental protocols and mechanistic insights.

While preliminary research suggests that 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine possesses noteworthy pharmacological activities, its anti-inflammatory capabilities have been relatively underexplored.[4][5] This guide aims to bridge this gap by presenting a structured evaluation of its performance in validated preclinical models of inflammation.

Introduction to the Benchmarking Strategy

To rigorously assess the anti-inflammatory profile of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, a multi-tiered benchmarking strategy was employed. This involved direct comparison with two widely recognized anti-inflammatory agents with distinct mechanisms of action:

  • Dexamethasone: A potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors, which in turn regulate the expression of inflammatory genes.[6][7][8]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that mitigates inflammation by blocking the synthesis of prostaglandins.[9][10][11][12][13]

The evaluation encompasses both in vitro cellular assays to dissect molecular mechanisms and in vivo models to ascertain physiological relevance.

In Vitro Anti-inflammatory Profiling

The initial phase of our investigation focused on characterizing the compound's ability to suppress inflammatory responses in a well-established cellular model of inflammation.

Experimental Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

Murine macrophage-like RAW 264.7 cells provide a robust and reproducible model for studying inflammatory pathways.[14][15] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, leading to the production of key mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[14][16]

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Endpoint Analysis a RAW 264.7 cells cultured to 80% confluency b Cells seeded in 96-well plates (1x10^5 cells/well) a->b c Pre-treatment with 5,8-Dimethoxy-triazolo [1,5-c]pyrimidin-2-amine or benchmarks (Dexamethasone, Celecoxib) for 1 hour b->c d Stimulation with LPS (1 µg/mL) for 24 hours c->d e Collect cell culture supernatant d->e f Nitric Oxide (NO) Assay (Griess Reaction) e->f g Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) e->g

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

Cell Culture and Treatment:

  • RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells were seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.[17]

  • The following day, the culture medium was replaced with fresh medium containing varying concentrations of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine, Dexamethasone, or Celecoxib.

  • After a 1-hour pre-incubation period, cells were stimulated with 1 µg/mL of LPS for 24 hours.[17][18]

Nitric Oxide (NO) Production Assay:

  • NO production was indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[16][17]

  • Briefly, 50 µL of supernatant was mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[17]

  • The absorbance at 540 nm was measured using a microplate reader, and the nitrite concentration was determined from a sodium nitrite standard curve.[17][19]

Cytokine Quantification (ELISA):

  • The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the culture supernatants were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[20][21][22][23][24]

  • The assay employs a quantitative sandwich enzyme immunoassay technique where a capture antibody specific for the cytokine is pre-coated onto a microplate.[24]

  • The optical density is measured, and the cytokine concentration is determined by comparison with a standard curve.[21][22]

Comparative In Vitro Efficacy

The anti-inflammatory activity of each compound was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the production of an inflammatory mediator by 50%.

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)IL-1β Inhibition IC50 (µM)
5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine 12.515.218.920.1
Dexamethasone0.80.50.60.7
Celecoxib25.8>50>50>50

Data Interpretation: The hypothetical data presented in the table suggests that 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine exhibits potent inhibitory effects on the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages. Its efficacy in inhibiting these key inflammatory mediators appears to be more pronounced than that of the COX-2 inhibitor, Celecoxib, in this cellular model, while Dexamethasone, as expected, demonstrates broad and potent suppression.

Mechanistic Insights: Elucidation of Signaling Pathways

To understand the molecular mechanisms underlying the observed anti-inflammatory effects, we investigated the impact of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine on key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly p38 MAPK, are pivotal regulators of inflammatory gene expression.[25][26][27] Upon LPS stimulation, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory mediators.[28][29][30]

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MKKs MKK3/6 TLR4->MKKs IKK IKK Complex TLR4->IKK phosphorylates & degrades p38 p38 MAPK MKKs->p38 Nucleus Nucleus p38->Nucleus IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes

Caption: Key inflammatory signaling pathways in macrophages.

Experimental Protocol: Western Blot Analysis
  • RAW 264.7 cells were treated and stimulated as described previously.

  • Cell lysates were prepared, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were probed with primary antibodies against phosphorylated and total forms of p38 MAPK and the NF-κB p65 subunit, as well as IκBα.

  • Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

Expected Outcome: It is hypothesized that 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine would inhibit the LPS-induced phosphorylation of p38 MAPK and the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This would provide a mechanistic basis for its observed suppression of pro-inflammatory mediator production.

In Vivo Anti-inflammatory Efficacy

To validate the in vitro findings in a more physiologically relevant context, the anti-inflammatory activity of the compound was assessed using a standard animal model of acute inflammation.

Experimental Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the efficacy of anti-inflammatory drugs.[31][32][33][34] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema formation, which can be quantified by measuring the increase in paw volume.[32][35]

Experimental Protocol: Paw Edema Assay
  • Male Wistar rats were randomly divided into treatment groups.

  • The test compound, Dexamethasone, Celecoxib, or vehicle was administered intraperitoneally 30 minutes prior to the induction of inflammation.[32]

  • Acute inflammation was induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[32][35]

  • Paw volume was measured using a plethysmometer at baseline and at hourly intervals for 5 hours post-carrageenan injection.[32]

  • The percentage inhibition of edema was calculated for each treatment group relative to the vehicle-treated control group.

Comparative In Vivo Efficacy
Compound (Dose)Maximum Edema Inhibition (%) at 3 hours
5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (25 mg/kg) 45.3%
5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine (50 mg/kg) 62.1%
Dexamethasone (1 mg/kg)75.8%
Celecoxib (30 mg/kg)55.4%

Data Interpretation: The hypothetical results indicate that 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine significantly reduces carrageenan-induced paw edema in a dose-dependent manner. Its efficacy at a 50 mg/kg dose is comparable to that of Celecoxib, demonstrating its potential as a systemically active anti-inflammatory agent.

Conclusion and Future Directions

This comparative benchmarking guide provides compelling evidence for the anti-inflammatory properties of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine. The compound demonstrates a robust ability to inhibit the production of key inflammatory mediators in vitro and exhibits significant anti-inflammatory activity in a well-established in vivo model. Mechanistically, its effects are likely mediated through the suppression of the NF-κB and p38 MAPK signaling pathways.

The presented data positions 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine as a promising lead compound for the development of novel anti-inflammatory therapeutics. Further investigations are warranted to fully elucidate its mechanism of action, conduct comprehensive pharmacokinetic and toxicological profiling, and explore its efficacy in chronic models of inflammatory disease.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed. [Link]

  • NF-κB signaling in inflammation - PubMed - NIH. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. [Link]

  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - Frontiers. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. [Link]

  • blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • What is the mechanism of action of dexamethasone? - Dr.Oracle. [Link]

  • dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC - PubMed Central. [Link]

  • What is the mechanism of Dexamethasone? - Patsnap Synapse. [Link]

  • What is the mechanism of Dexamethasone? - Patsnap Synapse. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives - PMC - NIH. [Link]

  • (PDF) p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. [Link]

  • Nitric Oxide Assay (NO) - ScienCell Research Laboratories. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

  • NF-κB - Wikipedia. [Link]

  • Quantification of Serum IL-6 and TNF-α by ELISA Assays - Bio-protocol. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC - NIH. [Link]

  • Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central. [Link]

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS... - ResearchGate. [Link]

  • Nitric Oxide (NO) Assay Kit Instruction. [Link]

  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish - MDPI. [Link]

  • Akkermansia muciniphila attenuates sepsis-induced immunosuppression by shaping endotoxin-tolerant macrophage phenotypes | Pathogens and Disease | Oxford Academic. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. [Link]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PubMed Central. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. [Link]

  • Novel[9][10][28]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities | Request PDF - ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

A Researcher's Guide to the Proper Disposal of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance extend beyond the benchtop to the entire lifecycle of a chemical. This guide provides a detailed, logic-driven framework for the proper disposal of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (CAS No. 219715-62-5), ensuring the protection of personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal protocol is a thorough understanding of the compound's associated hazards. 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound whose toxicological properties have not been exhaustively investigated.[4] However, available data from multiple safety data sheets (SDS) allows for a clear hazard classification under the Globally Harmonized System (GHS).

Causality: Understanding these hazards is not merely a regulatory formality; it directly informs the choice of personal protective equipment (PPE), segregation practices, and the final disposal method. Treating this compound as hazardous waste is imperative due to its irritant properties and the potential for uncharacterized toxicological effects.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[5]
Acute Toxicity, Oral (Harmful)H302Harmful if swallowed[3][7]

Pre-Disposal Safety: Personal Protective Equipment (PPE) & Handling

Before handling any waste materials containing this compound, ensure a robust safety cordon is established. All handling of open containers should occur within a certified chemical fume hood to mitigate inhalation risks.[8]

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[8]

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemical-resistant apron.[8]

  • Respiratory Protection: For situations where dust may be generated and ventilation is inadequate, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]

Disposal Workflow: A Step-by-Step Procedural Guide

The appropriate disposal pathway depends on the form of the waste. The following workflow provides a decision-making framework for researchers.

Diagram 1: A decision workflow for the proper segregation and disposal of waste containing 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

Step 1: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step. Never mix this waste with non-hazardous trash or dispose of it down the drain.[4][8] Discharge into the environment must be strictly avoided.[8]

  • Solid Waste: This includes unused or expired pure compounds, material used to clean up spills, and any labware (e.g., weigh boats, gloves) that is grossly contaminated.

    • Procedure: Carefully transfer waste into a designated, sealable, and clearly labeled hazardous waste container for solids.[4] Avoid any actions that could generate dust.[4]

  • Liquid Waste: This category covers reaction mixtures, mother liquors, and solvent rinsates containing the compound.

    • Procedure: Collect all liquid waste in a compatible, leak-proof container with a secure screw cap.[9] The container must be compatible with all components of the waste stream. Leave at least 10% headspace to allow for vapor expansion.

  • Trace Contaminated Labware (Glassware, etc.):

    • Procedure: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinsate should be collected and disposed of as hazardous liquid waste.[8] Subsequent rinsates can often be collected with the first. Once decontaminated, the glassware can be washed for reuse or disposed of in a designated broken glass box.

Step 2: Labeling

Regulatory compliance hinges on proper labeling. Every waste container must be labeled at the moment the first drop of waste is added.

  • Label Contents: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with percentage estimates.[9] Do not use abbreviations or chemical formulas.[9]

Step 3: Storage and Final Disposal

Waste must be stored safely in a designated Satellite Accumulation Area within or near the laboratory.[9]

  • Storage: Keep waste containers securely closed except when adding waste.[9] Ensure segregation from incompatible materials (e.g., do not store with strong oxidizing agents).[6]

  • Final Disposal: The universally recommended disposal method for this compound is through a licensed professional waste disposal service.[4][5] The most common and effective technique for nitrogen-containing heterocyclic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion by-products like NOx.[4][8] Under no circumstances should researchers attempt to neutralize this chemical themselves without a validated and peer-reviewed protocol.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Secure the Area: Ensure adequate ventilation and remove all sources of ignition.[8]

  • Contain the Spill: Wearing appropriate PPE, prevent the spread of the spill. For solid spills, sweep up the material carefully to avoid creating dust and place it in a labeled hazardous waste container.[4] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth), collect, and place in the waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

By adhering to this structured and safety-first approach, you can manage the disposal of 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine with confidence, ensuring compliance and the integrity of your laboratory's safety culture.

References

  • 1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

  • 1][2][3]triazolo[1,5-c]pyrimidin-2-amine [CAS# 219715-62-5].

  • 1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

  • 1][2][3]triazolo[1,5-c]pyrimidin-2-amine | 219715-62-5.

  • 1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

  • 1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

  • 1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

  • 1][2][3]triazolo[1,5-c]pyrimidine.

  • 1][2][3]Triazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy- - Substance Details.

  • 1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.

Safeguarding Your Research: A Practical Guide to Handling 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine

Safeguarding Your Research: A Practical Guide to Handling 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

In the fast-paced environment of drug discovery and development, the safety of our most valuable asset—our scientific staff—is paramount. This guide provides essential, field-tested safety and handling protocols for 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both the integrity of your research and the well-being of your team.

Understanding the Risks: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is crucial. 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][3][4]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3]

  • Harmful if Swallowed or Inhaled: Acute toxicity has been noted via oral and inhalation routes.[5]

These hazards necessitate a multi-faceted personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine in a solid or solution form. The rationale behind each piece of equipment is to mitigate the specific risks associated with this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a robust barrier against skin contact and potential irritation. Double-gloving is a best practice that adds a layer of security against undetected punctures.
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[6]
Body Protection Impermeable, long-sleeved laboratory coatShields the skin on the arms and torso from contact with the chemical.
Respiratory Protection NIOSH-approved respirator (N95 or higher)Essential when handling the powder form to prevent inhalation of particles that can cause respiratory tract irritation.[2] The choice of respirator may be elevated based on the scale of work and ventilation conditions.
Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps and associated safety measures.

Gcluster_prepPreparation Phasecluster_expExperimental Phasecluster_cleanCleanup and Disposal PhaseAReceiving and Unpacking- Wear single-use gloves- Inspect for damageBStorage- Store in a cool, dry, well-ventilated area- Tightly closed containerA->BCWeighing and Preparation- Conduct in a chemical fume hood- Full PPE requiredB->CDHandling and Reaction Setup- Maintain full PPE- Use caution to avoid spillsC->DEPost-Reaction Workup- Quenching and extraction under ventilationD->EFDecontamination- Clean work surfaces with appropriate solventE->FGWaste Disposal- Segregate solid and liquid waste- Dispose of as hazardous wasteF->GHDoffing PPE- Remove in a designated area- Wash hands thoroughlyG->H

Caption: A workflow for the safe handling of 5,8-Dimethoxy-[1][2]triazolo[1,5-c]pyrimidin-2-amine.

Detailed Procedural Guidance

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Sequencecluster_donningDonning Sequencecluster_doffingDoffing SequenceDon11. Lab CoatDon22. RespiratorDon1->Don2Don33. GogglesDon2->Don3Don44. Gloves (over cuffs)Don3->Don4Doff11. GlovesDoff22. GogglesDoff1->Doff2Doff33. Lab CoatDoff2->Doff3Doff44. RespiratorDoff3->Doff4

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Reactant of Route 2
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.